DIM-C-pPhtBu
Description
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)-(1H-indol-3-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2/c1-27(2,3)19-14-12-18(13-15-19)26(22-16-28-24-10-6-4-8-20(22)24)23-17-29-25-11-7-5-9-21(23)25/h4-17,26,28-29H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPVEZRBHNDCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915207 | |
| Record name | 3,3'-[(4-tert-Butylphenyl)methylene]di(1H-indole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94944-80-6 | |
| Record name | 3,3′-[[4-(1,1-Dimethylethyl)phenyl]methylene]bis[1H-indole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94944-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-((4-(tert-Butyl)phenyl)methylene)bis(1H-indole) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094944806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-[(4-tert-Butylphenyl)methylene]di(1H-indole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[[4-(tert-butyl)phenyl]methylene]bis(1H-indole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to DIM-C-pPhtBu: A Potent Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
DIM-C-pPhtBu, chemically known as 1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane, is a synthetic derivative of 3,3′-diindolylmethane (DIM), a natural compound found in cruciferous vegetables. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and multifaceted mechanism of action against various cancer types. The core of its anti-tumor activity lies in its ability to induce endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR), lysosomal dysfunction, and ultimately, cancer cell death through apoptosis and excessive mitophagy. This document consolidates available quantitative data, outlines detailed experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers in oncology and drug development.
Chemical Properties and Synthesis
This compound is a C-substituted diindolylmethane derivative designed to enhance the therapeutic potential of its parent compound, DIM.
| Property | Value |
| Chemical Name | 1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane |
| Synonyms | This compound |
| Molecular Formula | C27H26N2 |
| Molecular Weight | 378.51 g/mol |
| Appearance | Light orange to dark orange powder |
| Solubility | Soluble in DMSO (>15 mg/mL) |
| Storage | -20°C, desiccated |
Synthesis Protocol
Materials:
-
p-tert-butylbenzaldehyde
-
Catalyst (e.g., NiSO4·6H2O, La(OTf)3, or a Brønsted acid like p-toluenesulfonic acid)[1][2]
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free conditions)[1][2]
-
Magnetic stirrer
-
Reaction vessel
-
Thin-layer chromatography (TLC) apparatus
-
Purification system (e.g., column chromatography)
Procedure:
-
In a reaction vessel, dissolve indole (2 molar equivalents) and p-tert-butylbenzaldehyde (1 molar equivalent) in the chosen solvent.
-
Add a catalytic amount of the selected catalyst (e.g., 0.1 mmol of NiSO4·6H2O for a 1 mmol scale reaction).[1]
-
Stir the reaction mixture at room temperature or under gentle heating, monitoring the progress by TLC.
-
Upon completion of the reaction, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure 1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Cytotoxicity
This compound exhibits potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. Its efficacy is attributed to its ability to modulate multiple cellular signaling pathways.
Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. While a comprehensive table of IC50 values for this compound across a wide array of cancer cell lines is not available in the public domain, it is a critical parameter to be determined empirically for each cell line of interest. The following table is a template for researchers to populate with their experimental data.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., HCT-116 | Colon | Data not available | Data not available | Data not available |
| e.g., PC-3 | Prostate | Data not available | Data not available | Data not available |
| e.g., MCF-7 | Breast | Data not available | Data not available | Data not available |
| e.g., A549 | Lung | Data not available | Data not available | Data not available |
| e.g., SKOV3 | Ovarian | Data not available | Data not available | Data not available |
Mechanism of Action: Induction of Cellular Stress
The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of severe cellular stress, primarily targeting the endoplasmic reticulum and lysosomes.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
This compound is a potent inducer of ER stress.[7][8] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring proteostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.
3.1.1. The PERK Pathway
The PERK (PKR-like endoplasmic reticulum kinase) branch of the UPR is a key mediator of this compound-induced cell death.[8] Upon activation, PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis while selectively promoting the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, including CHOP (C/EBP homologous protein).
Experimental Protocol: Western Blot for PERK Pathway Activation
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for specified time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
3.1.2. The IRE1α Pathway
The IRE1α (Inositol-requiring enzyme 1α) pathway is another crucial arm of the UPR. Activated IRE1α possesses both kinase and endoribonuclease activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
Experimental Protocol: XBP1 Splicing Assay
-
Cell Culture and Treatment: Treat cancer cells with this compound as described above.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) gel. The XBP1s product will be smaller than the XBP1u product.
-
Visualization and Quantification: Visualize the DNA bands using a gel documentation system and quantify the relative amounts of spliced and unspliced XBP1.
3.1.3. The ATF6 Pathway
ATF6 (Activating Transcription Factor 6) is the third sensor of the UPR. Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases to release its N-terminal cytoplasmic domain (ATF6n). ATF6n then translocates to the nucleus and acts as a transcription factor to upregulate UPR target genes.
Experimental Protocol: ATF6 Reporter Assay
-
Cell Transfection: Co-transfect cancer cells with an ATF6 reporter plasmid (containing ATF6 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound or a vehicle control.
-
Luciferase Assay: After the desired treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Lysosomal Dysfunction
This compound has been shown to induce lysosomal dysfunction in cancer cells.[8] This can manifest as an increase in lysosomal membrane permeabilization (LMP), leading to the release of cathepsins into the cytosol and triggering apoptosis.
Experimental Protocol: LysoTracker Staining for Lysosomal Mass and Integrity
-
Cell Culture and Treatment: Grow cells on glass coverslips or in imaging dishes and treat with this compound.
-
Staining: In the final 30-60 minutes of treatment, add LysoTracker Red DND-99 (50-75 nM) to the culture medium to label acidic organelles.[9]
-
Live-Cell Imaging: Wash the cells with fresh, pre-warmed medium and immediately visualize them using a fluorescence microscope. An increase in the intensity and/or number of fluorescent puncta can indicate an increase in lysosomal mass or acidity. A diffuse cytoplasmic signal may suggest lysosomal membrane permeabilization.
-
Flow Cytometry: For a quantitative analysis of the total lysosomal content, cells can be stained with LysoTracker Green DND-26 and analyzed by flow cytometry.
Mitophagy
The induction of ER stress and mitochondrial damage by this compound can lead to excessive mitophagy, a selective form of autophagy that targets damaged mitochondria for degradation.[8] While mitophagy is a crucial quality control mechanism, its excessive activation can contribute to cell death.
Experimental Protocol: LC3 Turnover Assay for Mitophagy Flux
-
Cell Culture and Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). The inhibitor will block the degradation of autophagosomes, allowing for the measurement of autophagic flux.
-
Western Blotting: Perform western blotting for LC3 on the cell lysates. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio, particularly in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux.
-
Fluorescence Microscopy: Transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). In the acidic environment of the lysosome, the GFP signal is quenched while the mRFP signal persists. An increase in red-only puncta indicates the fusion of autophagosomes with lysosomes and thus, active autophagic flux. Colocalization of these puncta with mitochondrial markers (e.g., MitoTracker Deep Red) would be indicative of mitophagy.
In Vivo Anti-Tumor Efficacy
The anti-cancer activity of this compound has been demonstrated in preclinical xenograft models.[8]
Xenograft Tumor Growth Inhibition Study
Experimental Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length × width²)/2.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) as a percentage.
Quantitative Data Presentation:
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Experimental Data | 0 |
| This compound | e.g., 10 mg/kg, daily | Experimental Data | Calculated Data |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
This compound Induced ER Stress and UPR Activation
Caption: this compound induces ER stress, activating the three arms of the UPR.
This compound Induced Mitophagy and Lysosomal Dysfunction Workflow
Caption: this compound triggers cell death via mitophagy and lysosomal dysfunction.
Conclusion
This compound is a promising anti-cancer agent that targets multiple stress response pathways in cancer cells. Its ability to induce ER stress, disrupt lysosomal function, and promote excessive mitophagy makes it a potent inducer of apoptosis. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive in vivo studies and the identification of predictive biomarkers for patient stratification. This technical guide provides a foundational resource for researchers to design and execute further investigations into this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. T3P® promoted one-pot synthesis of bis(indolyl)methane compounds with 3-substituted indoles and benzaldehydes [diva-portal.org]
- 4. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin | MDPI [mdpi.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Unraveling the Multifaceted Mechanism of Action of DIM-C-pPhtBu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-bis(3′-indolyl)-1-(p-tert-butylphenyl)methane, commonly known as DIM-C-pPhtBu, is a synthetic derivative of 3,3′-diindolylmethane (DIM), a natural compound derived from the digestion of cruciferous vegetables.[1] this compound has emerged as a potent anti-cancer agent, demonstrating significant activity in a variety of cancer cell lines. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular targets and the signaling pathways it modulates. The information is compiled from preclinical studies and is intended to support further research and drug development efforts in oncology.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress. Its activity is mediated through both peroxisome proliferator–activated receptor γ (PPARγ)-dependent and -independent pathways.[1]
Cell Cycle Arrest
This compound effectively halts cell cycle progression at the G0/G1 phase.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, it has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21 in a PPARγ-dependent manner.[1] Concurrently, it reduces the levels of cyclin D1 through a PPARγ-independent mechanism.[1] The culmination of these actions leads to the inhibition of cell proliferation.
Induction of Apoptosis
A key component of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This is achieved through the activation of both intrinsic and extrinsic apoptotic pathways. The compound has been observed to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, ultimately leading to apoptosis.
Endoplasmic Reticulum (ER) Stress
This compound is a known activator of ER stress in a variety of cancer cells, including those of the oral cavity, pancreas, colon, ovaries, and breast.[1] The induction of ER stress triggers the Unfolded Protein Response (UPR), which, when prolonged and severe, can lead to apoptosis. This mechanism is a significant contributor to the compound's cytotoxic effects against malignant cells.
Lysosomal Dysfunction and Mitophagy
Recent studies have revealed that this compound can induce lysosomal dysfunction, which leads to excessive mitophagy in head and neck cancer cells.[1][2] This process contributes to UPR-mediated cell death, highlighting a novel aspect of its mechanism of action.[2]
Signaling Pathway Modulation
The anti-cancer effects of this compound are a consequence of its ability to modulate multiple intracellular signaling pathways critical for cancer cell survival and proliferation.
PPARγ Signaling
This compound is a known agonist of PPARγ.[1] Its binding to and activation of PPARγ leads to the transcriptional upregulation of target genes, such as p21, which contributes to cell cycle arrest.[1]
References
An In-depth Technical Guide on the Synthesis and Structure of DIM-C-pPhtBu
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-bis(3′-indolyl)-1-(p-tert-butylphenyl)methane (DIM-C-pPhtBu) is a C-substituted diindolylmethane derivative that has garnered significant interest in oncological research. This technical guide provides a comprehensive overview of its synthesis, structural characteristics, and the key signaling pathways it modulates. Experimental protocols for its synthesis and for conducting in vitro assays are detailed to facilitate further investigation into its therapeutic potential.
Introduction
C-substituted diindolylmethanes (C-DIMs) are a class of compounds derived from 3,3'-diindolylmethane (B526164) (DIM), a natural product of indole-3-carbinol (B1674136) metabolism found in cruciferous vegetables. These synthetic analogues, including this compound, have demonstrated a wide array of anticancer activities across various tumor types. This compound has been shown to induce apoptosis and autophagic cell death in cancer cells, notably through the activation of endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR).[1] This document serves as a technical resource for researchers engaged in the study and development of this compound and related compounds.
Synthesis of this compound
The synthesis of this compound, like other bis(indolyl)methanes, is typically achieved through an electrophilic substitution reaction. This involves the condensation of two equivalents of indole (B1671886) with one equivalent of a substituted aromatic aldehyde, in this case, p-tert-butylbenzaldehyde. The reaction is generally catalyzed by a Brønsted or Lewis acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₆N₂ | |
| Molecular Weight | 378.51 g/mol | |
| Appearance | Light orange to dark orange powder | |
| Purity (by HPLC) | ≥96% | |
| Solubility | >15 mg/mL in DMSO | |
| Storage Temperature | -20°C |
Table 1: Physicochemical Properties of this compound
Experimental Protocol for Synthesis
Materials:
-
Indole
-
p-tert-butylbenzaldehyde
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Acetonitrile (B52724) (CH₃CN) or another appropriate solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask, dissolve indole (2.0 mmol) and p-tert-butylbenzaldehyde (1.0 mmol) in acetonitrile (5 mL).
-
Stir the solution vigorously at room temperature.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 mmol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction and transfer the mixture to a separatory funnel.
-
Dilute the mixture with dichloromethane and wash with a saturated sodium chloride solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.
Structure of this compound
The structure of this compound consists of a central methane (B114726) carbon atom bonded to two 3-indolyl groups and one p-tert-butylphenyl group.
Structural Identifiers
The structural identifiers for this compound are provided in Table 2.
| Identifier | Value | Reference |
| IUPAC Name | 1,1-bis(1H-indol-3-yl)-1-(4-tert-butylphenyl)methane | |
| SMILES String | CC(C)(C)c1ccc(cc1)C(c2c[nH]c3ccccc23)c4c[nH]c5ccccc45 | |
| InChI Key | NCPVEZRBHNDCIV-UHFFFAOYSA-N |
Table 2: Structural Identifiers for this compound
Structural Data
Detailed quantitative structural data for this compound, such as single-crystal X-ray diffraction data or fully assigned NMR and mass spectrometry spectra, are not widely available in the public domain. The characterization of synthesized bis(indolyl)methanes typically involves standard spectroscopic techniques.[2]
-
¹H and ¹³C NMR: Would be used to confirm the presence of the indole and p-tert-butylphenyl moieties and the overall molecular structure.
-
Mass Spectrometry: Would be employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Biological Activity and Signaling Pathways
This compound exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] A key mechanism of its action is the induction of the Unfolded Protein Response (UPR) via endoplasmic reticulum (ER) stress.
The Unfolded Protein Response (UPR) Pathway
The accumulation of unfolded or misfolded proteins in the ER lumen triggers the UPR, a complex signaling network aimed at restoring ER homeostasis or, if the stress is insurmountable, inducing apoptosis. The UPR is initiated by three main ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Experimental Protocols for Biological Assays
The following protocols provide a framework for investigating the biological effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 25, 50 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of UPR Proteins
This protocol is for detecting the expression levels of key UPR proteins following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-p-PERK, anti-ATF4, anti-CHOP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising C-substituted diindolylmethane with potent anticancer activity, largely mediated through the induction of ER stress and the UPR pathway. This guide provides foundational information and protocols for its synthesis and biological evaluation. Further research is warranted to fully elucidate its therapeutic potential and to obtain more detailed structural and mechanistic data.
References
3,3'-Diindolylmethane Derivatives in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diindolylmethane (DIM), a natural compound formed during the digestion of indole-3-carbinol (B1674136) from cruciferous vegetables like broccoli and cabbage, has garnered significant attention in cancer research.[1][2] Preclinical studies have demonstrated its potent anti-tumor activities across a spectrum of cancers, including breast, prostate, colon, pancreatic, and lung cancer.[3][4] DIM and its synthetic derivatives exert their anticancer effects by modulating a variety of cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][4] This technical guide provides a comprehensive overview of the current state of research on DIM and its derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
DIM's anticancer properties stem from its ability to interact with multiple molecular targets, leading to a cascade of events that inhibit tumor growth and survival. The primary mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
Induction of Apoptosis
DIM triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7, which orchestrate the dismantling of the cell.[1] DIM has been shown to modulate the expression of the Bcl-2 family of proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax.[4]
In the extrinsic pathway, DIM can upregulate the expression of death receptors like Fas, leading to the activation of caspase-8.[5] Activated caspase-8 can then directly activate caspase-3 or cleave Bid into tBid, which further amplifies the mitochondrial apoptotic pathway.
Cell Cycle Arrest
DIM effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[4][6] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. DIM has been shown to increase the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[4] These proteins bind to and inhibit the activity of cyclin-CDK complexes (e.g., CDK2, CDK4, CDK6) that are essential for cell cycle progression.[4] By arresting the cell cycle, DIM prevents cancer cells from dividing and provides an opportunity for DNA repair mechanisms to be activated or for the cell to undergo apoptosis.
Key Signaling Pathways Modulated by DIM
The anti-cancer effects of DIM are mediated through its influence on several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumorigenesis. DIM has been shown to inhibit the activation of Akt, a key kinase in this pathway.[1][4] By inhibiting Akt, DIM can suppress downstream signaling that promotes cell survival and proliferation.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer development by promoting cell survival and proliferation. DIM has been demonstrated to inhibit the activation of NF-κB.[1][7] This inhibition prevents the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes, which include anti-apoptotic proteins and cell cycle regulators.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. DIM's effect on the MAPK pathway can be context-dependent, in some cases inhibiting pro-survival signals while in others activating stress-activated pathways that lead to apoptosis.[8]
Quantitative Data on Anti-Cancer Efficacy
The following tables summarize the in vitro and in vivo efficacy of DIM and its derivatives against various cancer types.
Table 1: In Vitro Cytotoxicity (IC50) of DIM and Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Type | Cell Line | IC50 (µM) | Reference |
| DIM | Breast | MCF-7 | 25-56 | |
| Breast | T47D | 25-56 | ||
| Breast | BT-20 | 25-56 | ||
| Breast | BT-474 | 25-56 | ||
| Colon | HCT116 | 0-30 | [5] | |
| Colon | HT-29 | 0-30 | [5] | |
| Hepatocellular | SMMC-7721 | ~80 | [8] | |
| Hepatocellular | HepG2 | ~60 | [8] | |
| DIM-C-pPhtBu | Pancreatic | Panc-1 | <50 | |
| SR13668 (DIM derivative) | Ovarian | SKOV-3 | Not Specified | [2] |
| Prostate | PC-3 | Not Specified | [2] | |
| Breast | MDA-MB-231 | Not Specified | [2] |
Table 2: In Vivo Tumor Growth Inhibition by DIM and Derivatives
| Compound/Derivative | Cancer Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| DIM | Colorectal Cancer (DLD-1 xenograft) | BALB/c nude mice | Not Specified | Significant | [9] |
| DIM + 5-FU | Colorectal Cancer (DLD-1 xenograft) | BALB/c nude mice | Not Specified | Synergistic, greater than either agent alone | [9] |
| DIM | Prostate Cancer (TRAMP-C2) | Mice | Not Specified | Reduced tumor development by 50% | [10] |
Table 3: Summary of Quantitative Outcomes from Clinical Trials of DIM
| Cancer Type | Number of Patients | Intervention | Key Quantitative Outcomes | Reference |
| Breast Cancer | 98 (47 DIM, 51 placebo) | 150 mg BR-DIM twice daily for 12 months (with tamoxifen) | Increased 2/16α-OHE1 ratio (+3.2 vs -0.7 for placebo); Increased SHBG (+25 nmol/L vs +1.1 nmol/L for placebo); Reduced plasma tamoxifen (B1202) metabolites. | [11] |
| Prostate Cancer | 36 | 225 mg BR-DIM twice daily for 2 weeks | 96% of patients showed exclusion of androgen receptor from the cell nucleus; 71% of patients exhibited a decline in PSA levels. | [3] |
| Cervical Dysplasia | 64 (45 DIM, 19 placebo) | 2 mg/kg BR-DIM for 3 months | 47% of the treatment group showed improvement by 1-2 grades. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are standardized protocols for key experiments used to evaluate the anticancer effects of DIM and its derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of DIM or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins, such as Bcl-2 and Bax.
-
Cell Lysis: Treat cells with DIM or derivatives for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with DIM or derivatives for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Prepare cells or tissue sections on slides.
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in sodium citrate).
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP (e.g., Br-dUTP) in a humidified chamber at 37°C.
-
Detection: For fluorescent detection, incubate with an anti-BrdU antibody conjugated to a fluorophore. For chromogenic detection, use an HRP-conjugated antibody followed by a substrate like DAB.
-
Counterstaining: Counterstain the nuclei with DAPI or hematoxylin.
-
Microscopy: Visualize the stained cells under a fluorescence or light microscope. Apoptotic cells will show positive staining in the nucleus.
In Vivo Xenograft Tumor Study
This model is used to evaluate the anti-tumor efficacy of DIM and its derivatives in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer DIM, its derivative, or a vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Endpoint: Continue treatment and tumor monitoring for a specified period or until the tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by DIM and a general experimental workflow.
Caption: DIM-Induced Apoptosis Signaling Pathway.
Caption: DIM-Induced G1 Cell Cycle Arrest.
Caption: General Experimental Workflow for DIM Evaluation.
Conclusion
3,3'-Diindolylmethane and its derivatives represent a promising class of compounds for cancer prevention and therapy. Their ability to modulate multiple critical signaling pathways, leading to the induction of apoptosis and cell cycle arrest, underscores their potential as multi-targeted agents. While preclinical data are robust, further clinical trials are necessary to fully elucidate their therapeutic efficacy in humans.[3][12] The continued development of novel DIM derivatives with improved bioavailability and potency holds great promise for the future of cancer treatment. This guide provides a foundational resource for researchers and drug development professionals to advance the study and application of these intriguing natural compounds.
References
- 1. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3’-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of caspase-8 contributes to 3,3'-Diindolylmethane-induced apoptosis in colon cancer cells. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mskcc.org [mskcc.org]
- 8. Anti-Cancer Effects of 3, 3’-Diindolylmethane on Human Hepatocellular Carcinoma Cells Is Enhanced by Calcium Ionophore: The Role of Cytosolic Ca2+ and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized, placebo-controlled trial of diindolylmethane for breast cancer biomarker modulation in patients taking tamoxifen. | Cancer Center [cancercenter.arizona.edu]
- 12. researchgate.net [researchgate.net]
The Induction of Endoplasmic Reticulum Stress by DIM-C-pPhtBu: A Technical Guide to a Novel Anti-Cancer Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 1,1-bis(3'-indolyl)-1-(p-tert-butylphenyl)methane, known as DIM-C-pPhtBu, a derivative of 3,3'-diindolylmethane (B526164) (DIM), has emerged as a potent anti-cancer agent. Accumulating evidence points towards its efficacy in inducing cell death in various cancer types, particularly head and neck cancer. A primary mechanism underpinning its cytotoxic effects is the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR), leading to apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and experimental methodologies relevant to the study of this compound-induced ER stress.
Introduction: Endoplasmic Reticulum Stress and the Unfolded Protein Response
The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:
-
Attenuating global protein synthesis to reduce the protein load.
-
Upregulating the expression of ER chaperone proteins to enhance protein folding.
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
However, if ER stress is severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic program, eliminating the damaged cells. This makes the induction of ER stress a promising therapeutic strategy for cancer.
The UPR is orchestrated by three main ER transmembrane sensor proteins:
-
PKR-like ER kinase (PERK)
-
Inositol-requiring enzyme 1 (IRE1)
-
Activating transcription factor 6 (ATF6)
Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone GRP78 (glucose-regulated protein 78), also known as BiP. Upon the accumulation of unfolded proteins, GRP78 preferentially binds to these substrates, releasing the UPR sensors and allowing their activation.
Mechanism of Action: this compound and the UPR
This compound has been identified as a potent inducer of ER stress, leading to apoptosis in cancer cells. While the complete signaling cascade is still under investigation, current research indicates a significant role for the PERK branch of the UPR.
The PERK Pathway
The activation of the PERK pathway by this compound is a critical step in its anti-cancer activity. Upon its release from GRP78, PERK dimerizes and autophosphorylates, activating its kinase domain. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the influx of new proteins into the already stressed ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).
ATF4 is a key transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, crucially, apoptosis. One of the primary pro-apoptotic targets of ATF4 is the C/EBP homologous protein (CHOP), also known as DDIT3. CHOP, in turn, promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.
Signaling Pathway: this compound-Induced PERK Activation
Caption: this compound induces the PERK-mediated UPR pathway.
Potential Involvement of IRE1 and ATF6 Pathways
While the role of the PERK pathway is most prominently documented in response to this compound, the interconnected nature of the UPR suggests that the IRE1 and ATF6 pathways may also be involved. For instance, a related DIM derivative, L1, has been shown to increase the transcription of XBP1, a direct target of the IRE1 pathway's splicing activity. This suggests that DIM compounds may broadly activate multiple UPR branches.
-
IRE1 Pathway: Upon activation, IRE1 oligomerizes and activates its endoribonuclease domain. This domain excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). The resulting spliced XBP1 (sXBP1) is a potent transcription factor that upregulates genes involved in ERAD and protein folding. IRE1 can also recruit TRAF2, leading to the activation of the JNK signaling pathway, which can contribute to apoptosis.
-
ATF6 Pathway: When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The released N-terminal fragment (ATF6f) migrates to the nucleus and functions as a transcription factor, upregulating ER chaperones and components of the ERAD machinery.
Further research is required to definitively elucidate the role of the IRE1 and ATF6 pathways in the cellular response to this compound.
Logical Flow: Investigating the Full UPR Response to this compound
Caption: Experimental workflow for UPR pathway analysis.
Quantitative Data on ER Stress Induction
The precise quantification of ER stress markers is essential for characterizing the potency and mechanism of action of this compound. While comprehensive data for this compound is still emerging in the public domain, studies on analogous DIM derivatives provide a framework for the expected outcomes. For example, the DIM derivative L1 has demonstrated significant effects on ER stress markers in erythroleukemia HEL cells.
Table 1: Effects of the DIM Derivative L1 on ER Stress Markers in HEL Cells
| Marker | Method | Treatment | Result |
| Cell Viability | MTT Assay | L1 (72h) | IC50: 1.15 ± 0.03 µM |
| GRP78 (BIP) | Western Blot | L1 | Increased protein expression |
| XBP1 | RNA Sequencing | L1 | Upregulated RNA transcription |
| DDIT3 (CHOP) | RNA Sequencing | L1 | Upregulated RNA transcription |
Data presented for the DIM derivative L1 is illustrative of the types of quantitative effects that can be expected and measured for this compound.
Table 2: Expected Quantitative Analysis of this compound Effects on ER Stress Markers
| Marker | Method | Expected Outcome with this compound | Rationale |
| Cell Viability | MTT/XTT Assay | Dose-dependent decrease (IC50 determination) | Cytotoxic effect |
| p-PERK/Total PERK | Western Blot | Increased ratio | Activation of the PERK pathway |
| p-eIF2α/Total eIF2α | Western Blot | Increased ratio | Downstream of PERK activation |
| ATF4 | Western Blot | Increased protein expression | Selective translation downstream of p-eIF2α |
| CHOP | Western Blot/RT-qPCR | Increased protein and mRNA expression | Pro-apoptotic transcription factor downstream of ATF4 |
| GRP78 | Western Blot/RT-qPCR | Increased protein and mRNA expression | General marker of ER stress |
| sXBP1/uXBP1 | RT-PCR | Increased ratio | Activation of the IRE1 pathway |
| Cleaved ATF6 | Western Blot | Increased levels of the cleaved fragment | Activation of the ATF6 pathway |
| Caspase-3/7 Activity | Luminescence Assay | Increased activity | Executioner caspases indicating apoptosis |
| Apoptotic Cells | Flow Cytometry | Increased percentage of Annexin V positive cells | Quantification of apoptosis |
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments used to investigate this compound-induced ER stress and apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dose.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for ER Stress Markers
This technique is used to detect and quantify specific proteins involved in the UPR.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-ATF4, anti-CHOP, anti-GRP78, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This compound represents a promising class of anti-cancer compounds that effectively leverage the ER stress response to induce apoptosis in malignant cells. Its mechanism of action, primarily through the PERK-ATF4-CHOP pathway, highlights a key vulnerability in cancer cells that can be exploited for therapeutic gain. Future research should focus on comprehensively delineating the involvement of the IRE1 and ATF6 pathways in the response to this compound, which will provide a more complete understanding of its mode of action. Furthermore, identifying the precise molecular target of this compound that initiates the accumulation of unfolded proteins will be crucial for the development of even more potent and selective second-generation compounds. The methodologies outlined in this guide provide a robust framework for researchers to further investigate this promising anti-cancer agent and its interaction with the complex and critical cellular process of endoplasmic reticulum stress.
The Nexus of DIM-C-pPhtBu and the Unfolded Protein Response: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic diindolylmethane derivative, 1,1-bis(3’-indolyl)-1-(p-tert-butylphenyl)methane, commonly known as DIM-C-pPhtBu, has emerged as a promising anti-cancer agent. Its mechanism of action is intrinsically linked to the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR) pathway, ultimately leading to apoptosis in cancer cells. This technical guide provides an in-depth exploration of the molecular interplay between this compound and the UPR, offering researchers and drug development professionals a comprehensive resource. This document details the core signaling pathways, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the underlying molecular mechanisms.
Introduction to this compound and the Unfolded Protein Response
The endoplasmic reticulum is a critical organelle responsible for protein folding and modification. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins to assist in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, eliminating damaged cells.
The UPR is primarily mediated by three ER transmembrane sensor proteins:
-
PERK (PKR-like ER kinase)
-
IRE1α (Inositol-requiring enzyme 1α)
-
ATF6 (Activating transcription factor 6)
This compound has been shown to induce ER stress, making the UPR a key pathway in its anti-tumor activity. Understanding the specifics of how this compound modulates each branch of the UPR is crucial for its development as a therapeutic agent.
Quantitative Data: The Impact of this compound on Cancer Cells
The efficacy of this compound has been evaluated across various cancer cell lines. The following tables summarize key quantitative data, providing a comparative overview of its cytotoxic effects and its impact on UPR-related protein expression.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| SKOV3 | Ovarian Cancer | ~10-15 | 24 |
| Panc-1 | Pancreatic Cancer | ~10-15 | 24 |
| Panc-28 | Pancreatic Cancer | ~10-15 | 24 |
| HT-29 | Colon Cancer | Not explicitly stated | 24 |
| HNC Cells | Head and Neck Cancer | Not explicitly stated | Not explicitly stated |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources which may not have explicit IC50 values but show significant growth inhibition at these concentrations.
Table 2: Effect of this compound on UPR-Related Protein Expression
| Protein | UPR Branch | Cell Line | Treatment Concentration (µM) | Change in Expression |
| p-PERK | PERK | HNC Cells | Not explicitly stated | Increased |
| GRP78 (BiP) | General UPR | HNC Cells | Not explicitly stated | Increased |
| CHOP | PERK | HNC Cells | Not explicitly stated | Increased |
| p-eIF2α | PERK | Not explicitly stated | Not explicitly stated | Increased (Inferred) |
| XBP1s | IRE1α | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Cleaved ATF6 | ATF6 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: This table is based on qualitative descriptions of protein expression changes from the available literature. Quantitative fold-changes are not consistently reported.
Signaling Pathways Modulated by this compound
This compound-induced ER stress triggers a cascade of signaling events through the three branches of the UPR. The following diagrams, generated using the DOT language, illustrate these pathways.
The PERK Pathway
Upon ER stress, the chaperone protein GRP78/BiP dissociates from PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which attenuates global protein synthesis. Paradoxically, this also leads to the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, most notably CHOP (C/EBP homologous protein).
Caption: The PERK signaling pathway activated by this compound.
The IRE1α Pathway
Similar to PERK, ER stress causes GRP78/BiP to dissociate from IRE1α, leading to its dimerization and autophosphorylation. This activates its endoribonuclease (RNase) domain, which unconventionally splices X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ERAD. Under prolonged stress, IRE1α can also lead to apoptosis through the activation of the JNK pathway.
Caption: The IRE1α signaling pathway in the context of ER stress.
The ATF6 Pathway
Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). This releases its N-terminal cytosolic domain (ATF6n), which is an active transcription factor. ATF6n then migrates to the nucleus and upregulates the expression of ER chaperones and components of the ERAD machinery.
Caption: The ATF6 signaling pathway initiated by ER stress.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the UPR pathway.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SKOV3, Panc-1)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of UPR Proteins
This protocol is used to determine the effect of this compound on the expression levels of key UPR proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., HNC cells)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with calipers. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups.
Conclusion
This compound represents a compelling anti-cancer candidate that leverages the induction of ER stress and the UPR pathway to induce cancer cell death. This technical guide has provided a detailed overview of its mechanism of action, with a focus on the PERK, IRE1α, and ATF6 signaling pathways. The provided quantitative data, though limited in the public domain, underscores its cytotoxic potential. The detailed experimental protocols offer a foundation for researchers to further investigate and validate the therapeutic potential of this compound. Future research should focus on elucidating the precise molecular interactions between this compound and the UPR sensors and on generating more comprehensive quantitative data to support its clinical development.
The Crossroads of Cellular Signaling: An In-depth Technical Guide to the PI3K/Akt/mTOR Pathway and the Investigational Compound DIM-C-pPhtBu
For Researchers, Scientists, and Drug Development Professionals
Abstract
The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs a vast array of cellular functions, including growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of human cancers has positioned it as a premier target for therapeutic intervention. This technical guide provides a comprehensive overview of the PI3K/Akt/mTOR pathway and explores the current understanding of the investigational compound 1,1-bis(3'-indolyl)-1-(p-tert-butylphenyl)methane (DIM-C-pPhtBu). While direct evidence detailing the effects of this compound on the PI3K/Akt/mTOR pathway is not yet available in the scientific literature, this document synthesizes existing knowledge on the parent compound, 3,3'-diindolylmethane (B526164) (DIM), and related C-substituted diindolylmethanes (C-DIMs) to postulate a potential mechanism of action and highlight areas for future research.
The PI3K/Akt/mTOR Signaling Pathway: A Master Regulator of Cellular Homeostasis
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a highly conserved signaling network essential for normal cellular function. Its activation initiates a cascade of downstream signaling events that ultimately regulate a plethora of cellular processes.
1.1. Pathway Activation and Key Components
The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).
Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the tuberous sclerosis complex 2 (TSC2), leading to the activation of mTOR Complex 1 (mTORC1). mTORC1, a central regulator of cell growth, phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell proliferation.
1.2. Role in Cancer
The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancer. This aberrant activation can arise from various genetic and epigenetic alterations, including mutations in the genes encoding PI3K catalytic subunits (PIK3CA), loss or inactivation of the tumor suppressor PTEN (a negative regulator of the pathway), and activating mutations in Akt. The resulting uncontrolled signaling promotes tumor cell growth, proliferation, survival, and resistance to therapy.
This compound: An Investigational Compound with Anticancer Potential
This compound is a synthetic derivative of 3,3'-diindolylmethane (DIM), a natural compound found in cruciferous vegetables. While research on this compound is still in its early stages, it has demonstrated promising anticancer properties.
2.1. Known Mechanism of Action: Induction of Mitophagy and ER Stress
Current research indicates that the primary mechanism of action for this compound involves the induction of lysosomal dysfunction and unfolded protein response (UPR)-mediated cell death through the process of excessive mitophagy.[1] Mitophagy is the selective degradation of mitochondria by autophagy, a cellular process that removes damaged organelles. By inducing excessive and unregulated mitophagy, this compound appears to trigger a cascade of events leading to endoplasmic reticulum (ER) stress and ultimately, cancer cell death.[1]
The Potential Link: this compound and the PI3K/Akt/mTOR Pathway
While direct evidence is lacking, there are several lines of reasoning to suggest a potential interaction between this compound and the PI3K/Akt/mTOR pathway.
3.1. Evidence from the Parent Compound, DIM
Studies on the parent compound, DIM, have shown that it can inhibit the PI3K/Akt signaling pathway. This inhibition is thought to contribute to its pro-apoptotic and anti-proliferative effects in cancer cells.
3.2. C-DIMs and PI3K-Dependent Apoptosis
Research on the broader class of C-substituted diindolylmethanes (C-DIMs), to which this compound belongs, has indicated that these compounds can induce apoptosis in cancer cells in a manner that is dependent on PI3K activity.[2] This suggests that the PI3K pathway is involved in the cellular response to these compounds, although the precise nature of this interaction remains to be elucidated.
3.3. A Hypothesized Mechanism of Action
Based on the available evidence, it is plausible to hypothesize that this compound may exert its anticancer effects through a dual mechanism:
-
Direct Induction of Mitophagy and ER Stress: As has been demonstrated, this compound can directly induce cell death through lysosomal dysfunction and excessive mitophagy.[1]
-
Modulation of the PI3K/Akt/mTOR Pathway: It is possible that this compound, like its parent compound DIM and other C-DIMs, also modulates the PI3K/Akt/mTOR pathway. This could occur through direct inhibition of key kinases in the pathway or through indirect effects stemming from the cellular stress induced by mitophagy.
Further research is required to validate this hypothesis and to determine the specific molecular targets of this compound within the PI3K/Akt/mTOR cascade.
Quantitative Data Summary
As of the date of this publication, there is no publicly available quantitative data, such as IC50 values, for the specific inhibitory effects of this compound on PI3K, Akt, or mTOR kinases. The following table summarizes the known information for the parent compound, DIM, for comparative purposes.
| Compound | Target/Assay | Cell Line | IC50 / Effect | Reference |
| DIM | PI3K Kinase Activity | PC-3 (Prostate Cancer) | Inhibition Observed | [3] |
| DIM | Akt Activation | PC-3 (Prostate Cancer) | Inhibition Observed | [3] |
| This compound | PI3K/Akt/mTOR Pathway | - | Data Not Available | - |
Experimental Protocols
Investigating the potential effects of this compound on the PI3K/Akt/mTOR pathway requires a combination of in vitro assays. The following are detailed methodologies for key experiments.
5.1. Western Blot Analysis for Pathway Protein Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Culture and Treatment:
-
Seed cancer cell lines of interest (e.g., breast, prostate, colon) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, S6K, and 4E-BP1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
5.2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
After 24 hours, treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
5.3. In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified PI3K, Akt, or mTOR kinases.
-
Reaction Setup:
-
In a kinase assay buffer, combine the purified kinase (e.g., PI3Kα, Akt1, mTOR) with its specific substrate (e.g., PIP2 for PI3K, a peptide substrate for Akt/mTOR) and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
-
Kinase Reaction:
-
Incubate the reaction at 30°C for a specified time to allow for substrate phosphorylation.
-
-
Detection:
-
Detect the amount of phosphorylated substrate using methods such as radioactivity (with [γ-32P]ATP), fluorescence, or luminescence-based assays.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
-
Conclusion and Future Directions
The PI3K/Akt/mTOR pathway remains a critical and highly validated target in oncology. The investigational compound this compound has demonstrated a unique mechanism of action involving the induction of excessive mitophagy and ER stress, leading to cancer cell death. While direct evidence linking this compound to the PI3K/Akt/mTOR pathway is currently absent, the known inhibitory effects of its parent compound, DIM, and the PI3K-dependent apoptosis induced by the broader class of C-DIMs provide a strong rationale for further investigation.
Future research should focus on elucidating the precise molecular interactions between this compound and the components of the PI3K/Akt/mTOR signaling cascade. The experimental protocols outlined in this guide provide a framework for such studies. A thorough understanding of this potential dual mechanism of action will be crucial for the continued development of this compound as a potential therapeutic agent for the treatment of cancer.
References
- 1. This compound induces lysosomal dysfunction and unfolded protein response - mediated cell death via excessive mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,1-Bis(3'-indolyl)-1-(p-substitutedphenyl)methanes are peroxisome proliferator-activated receptor gamma agonists but decrease HCT-116 colon cancer cell survival through receptor-independent activation of early growth response-1 and nonsteroidal anti-inflammatory drug-activated gene-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective growth regulatory and pro-apoptotic effects of DIM is mediated by AKT and NF-kappaB pathways in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of DIM-C-pPhtBu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-bis(3′-indolyl)-1-(p-tert-butylphenyl)methane, commonly known as DIM-C-pPhtBu, is a synthetic derivative of 3,3′-diindolylmethane (DIM), a natural compound found in cruciferous vegetables. Emerging preclinical evidence highlights this compound as a promising anti-cancer agent with a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its anti-proliferative and pro-apoptotic effects in various cancer models. We consolidate available quantitative data, detail key experimental protocols for its evaluation, and visualize its signaling pathways and experimental workflows to offer a thorough resource for researchers in oncology and drug development.
Introduction
Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Natural products and their synthetic analogs have historically been a rich source of anti-cancer drugs. This compound, a C-substituted diindolylmethane, has garnered significant interest for its potent anti-cancer properties, which appear to surpass those of its parent compound, DIM. This document serves as an in-depth technical resource, summarizing the existing data on this compound's efficacy, mechanism of action, and the experimental methodologies used to characterize its anti-neoplastic activities.
Quantitative Efficacy Data
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the reported IC50 values for this compound.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Colon Cancer | HT-29 | 1 - 10 | [1] |
| Colon Cancer | HCT-15 | 1 - 10 | [1] |
| Breast Cancer | MDA-MB-231 | 1 - 5 | [2] |
| Breast Cancer | MDA-MB-453 | 1 - 5 | [2] |
Note: The exact IC50 values within the specified ranges can vary based on experimental conditions such as cell density and incubation time.
While specific in vivo data for this compound is still emerging, studies on its parent compound, DIM, in ovarian cancer xenograft models have shown significant tumor growth inhibition, providing a strong rationale for similar investigations with this compound.[3]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects through a combination of mechanisms that disrupt key cellular processes essential for tumor growth and survival.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, thereby preventing cancer cell proliferation.[4] This is achieved through the modulation of key cell cycle regulatory proteins.
Induction of Apoptosis
A crucial aspect of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through both intrinsic and extrinsic apoptotic pathways.
Modulation of Key Signaling Pathways
This compound's effects on the cell cycle and apoptosis are orchestrated through its influence on several critical signaling pathways.
This compound is a known agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a role in cell differentiation and growth inhibition.[1] However, its anti-cancer effects are not solely reliant on this pathway, with evidence pointing to significant PPARγ-independent mechanisms as well.[5]
A key molecular mechanism of this compound involves the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of Cyclin D1.[6][7] This dual action effectively halts cell cycle progression.
The following diagram illustrates the proposed signaling pathways affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-cancer properties of this compound.
Synthesis of this compound
-
Reaction: Electrophilic substitution of indole (B1671886) with p-tert-butylbenzaldehyde.
-
Procedure: A mixture of indole (2 equivalents) and p-tert-butylbenzaldehyde (1 equivalent) is dissolved in a suitable solvent such as ethanol (B145695) or acetic acid. A catalytic amount of a Lewis or Brønsted acid (e.g., HCl, H2SO4) is added. The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC). The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8][9][10][11][12]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
-
Principle: Detects and quantifies the expression of specific proteins in cell lysates.
-
Protocol:
-
Treat cells with this compound and prepare total cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p21, Cyclin D1, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17][18][19]
-
PPARγ Reporter Assay
-
Principle: Measures the activation of PPARγ by a test compound using a luciferase reporter gene system.
-
Protocol:
-
Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Treat the transfected cells with this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.[20][21][22][23]
-
The following diagram illustrates a typical experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-cancer agent in preclinical studies. Its ability to induce cell cycle arrest and apoptosis through the modulation of multiple signaling pathways, including both PPARγ-dependent and -independent mechanisms, makes it an attractive candidate for further development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel anti-cancer compounds.
Future research should focus on:
-
Expanding the in vitro evaluation of this compound to a broader range of cancer cell lines to determine its full spectrum of activity.
-
Conducting comprehensive in vivo studies to establish its efficacy, pharmacokinetics, and safety profile in relevant animal models.
-
Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.
-
Elucidating the detailed molecular interactions of this compound with its targets to further refine our understanding of its mechanism of action.
The continued exploration of this compound and its analogs holds promise for the development of novel and effective therapies for the treatment of cancer.
References
- 1. 1,1-Bis(3'-indolyl)-1-(p-substitutedphenyl)methanes induce peroxisome proliferator-activated receptor gamma-mediated growth inhibition, transactivation, and differentiation markers in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induce autophagic cell death in estrogen receptor negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diindolylmethane suppresses ovarian cancer growth and potentiates the effect of cisplatin in tumor mouse model by targeting signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. 1,1-Bis(3'-indolyl)-1-(p-substitutedphenyl)methanes are peroxisome proliferator-activated receptor gamma agonists but decrease HCT-116 colon cancer cell survival through receptor-independent activation of early growth response-1 and nonsteroidal anti-inflammatory drug-activated gene-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p21(Cip1) Promotes cyclin D1 nuclear accumulation via direct inhibition of nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p21 is associated with cyclin D1, p16INK4a and pRb expression in resectable non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
- 9. broadpharm.com [broadpharm.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. benchchem.com [benchchem.com]
- 16. biologi.ub.ac.id [biologi.ub.ac.id]
- 17. Cyclin D1 cooperates with p21 to regulate TGFβ-mediated breast cancer cell migration and tumor local invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. korambiotech.com [korambiotech.com]
- 23. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Discovery and Development of DIM-C-pPhtBu
This document provides a detailed technical guide on the discovery, synthesis, mechanism of action, and development of DIM-C-pPhtBu, a synthetic derivative of 3,3′-diindolylmethane (DIM). It is intended to serve as a core resource for professionals in the fields of oncology, pharmacology, and medicinal chemistry.
Introduction and Rationale for Development
1,1-Bis(3′-indolyl)-1-(p-t-butylphenyl)methane, commonly known as this compound, is a C-substituted derivative of 3,3′-diindolylmethane (DIM). DIM is a natural phytochemical produced from the digestion of indole-3-carbinol, a compound abundant in cruciferous vegetables. While DIM itself has demonstrated anticancer properties, its therapeutic potential is limited by factors such as bioavailability.[1] This led to the rational design and synthesis of DIM analogs, like this compound, to enhance pharmacological profiles, including improved potency and target selectivity.[1] this compound has emerged as a potent anti-proliferative and pro-apoptotic agent in various cancer models through the modulation of multiple, interconnected signaling pathways.[2]
Synthesis
The synthesis of this compound, like other C-substituted bis(indolyl)methanes, is achieved through the electrophilic substitution of indole (B1671886) with an aromatic aldehyde. This well-established, acid-catalyzed, one-pot reaction involves mixing two equivalents of indole with one equivalent of p-tert-butylbenzaldehyde.[3]
Plausible Reaction Scheme: 2 x (Indole) + 1 x (p-tert-butylbenzaldehyde) --[Acid Catalyst]--> 1,1-Bis(3′-indolyl)-1-(p-t-butylphenyl)methane (this compound) + H₂O
Various catalysts, including Lewis acids (e.g., La(OTf)₃, NiSO₄·6H₂O) or protic acids, can be employed to facilitate the reaction, often under mild conditions and with high yields.[3] The workup typically involves pouring the reaction mixture into water or crushed ice to precipitate the crude product, which can then be purified by recrystallization.[4]
Mechanism of Action
This compound exerts its anticancer effects through a multi-targeted mechanism, primarily involving the induction of cell stress and disruption of cell cycle regulation. Its actions are mediated through both receptor-dependent and independent signaling cascades.
PPARγ-Dependent and -Independent Cell Cycle Arrest
This compound is a known agonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[2] However, its effects on the cell cycle are uniquely bifurcated:
-
PPARγ-Dependent Pathway: Activation of PPARγ leads to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21.[2]
-
PPARγ-Independent Pathway: this compound causes a reduction in the levels of Cyclin D1, a key protein for cell cycle progression.[2]
The combined effect—the induction of the cell cycle inhibitor p21 and the reduction of the progression factor Cyclin D1—results in a potent G0/G1 to S phase cell cycle arrest, thereby inhibiting cancer cell proliferation.[2]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
This compound is a potent activator of endoplasmic reticulum (ER) stress.[2] This has been observed in a wide range of cancer cells, including oral, pancreatic, colon, ovarian, and breast cancer.[2] The accumulation of unfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a signaling cascade that initially aims to restore homeostasis but leads to programmed cell death (apoptosis) if the stress is prolonged or severe. This pro-apoptotic signaling is a key component of the compound's cytotoxicity against malignant cells.
Lysosomal Dysfunction and Mitophagy-Mediated Cell Death
More recent studies have elucidated a novel mechanism in head and neck cancer (HNC) cells. This compound was found to induce lysosomal dysfunction, which leads to an accumulation of damaged mitochondria.[5] This triggers an excessive level of mitophagy (the selective degradation of mitochondria by autophagy). This overwhelming mitophagy contributes to the ER stress burden, ultimately culminating in UPR-mediated cell death.[5] This finding links the compound's effects on multiple organelles—lysosomes, mitochondria, and the ER—in a unified cell death pathway.
Quantitative Data: Effective Concentrations
| Cell Line | Cancer Type | Concentration (µmol/L) | Treatment Duration | Observed Biological Effect |
| SKOV3 | Ovarian Cancer | 5 | N/A | Inhibition of cell proliferation.[2] |
| SKOV3 | Ovarian Cancer | 5 - 15 | 24 hours | Dose-dependent decrease in Cyclin D1 and phosphorylated Rb; dose-dependent increase in p21.[2] |
| SKOV3 | Ovarian Cancer | 10 - 15 | 24 hours | Significant arrest of cells in the G0/G1 phase of the cell cycle.[2] |
| HNC Cells | Head and Neck Cancer | N/A | N/A | Induction of lysosomal dysfunction and excessive mitophagy.[5] |
N/A: Not available in the cited search results.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on standard and reproducible cell and molecular biology techniques.
Protocol: Western Blot Analysis of Cell Cycle Proteins
This protocol is used to quantify changes in the expression levels of key proteins (e.g., p21, Cyclin D1, p-Rb) following treatment with this compound.
-
Cell Culture and Treatment: Seed cancer cells (e.g., SKOV3) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 5, 10, 15 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Pellet cell debris by centrifugation and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p21, anti-Cyclin D1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A loading control (e.g., β-tubulin) must be probed to ensure equal loading.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in step 1 of the Western Blot protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS and centrifuge to form a cell pellet.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing. This fixes the cells and permeabilizes the membranes. Incubate for at least 30 minutes on ice or store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Incubate for 20-30 minutes at room temperature, protected from light. Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases.
In Vivo Studies
The anti-tumor activity of this compound has been validated in preclinical in vivo models. In a xenograft model of human head and neck cancer, administration of this compound resulted in strong inhibition of tumor progression.[5] This was associated with changes in the expression of mitophagy-related proteins within the tumor tissue, confirming the relevance of this mechanism in a whole-organism context.[5]
Conclusion
This compound is a rationally designed, synthetic analog of DIM with potent anti-cancer activity. Its efficacy stems from a multi-pronged attack on cancer cell biology, including the induction of G0/G1 cell cycle arrest through both PPARγ-dependent and -independent mechanisms, and the activation of apoptosis via integrated stress responses involving the endoplasmic reticulum, lysosomes, and mitochondria. The successful translation of its activity from in vitro to in vivo models underscores its potential as a lead compound for the development of novel oncologic therapies. Further investigation into its pharmacokinetic profile and efficacy in a broader range of cancer models is warranted.
References
- 1. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Preclinical Profile of DIM-C-pPhtBu: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preclinical studies conducted on 1,1-bis(3′-indolyl)-1-(p-tert-butylphenyl)methane (DIM-C-pPhtBu), a synthetic derivative of 3,3′-diindolylmethane (DIM). This compound has demonstrated significant anti-cancer properties across a range of cancer cell lines and in vivo models. This guide synthesizes the available data on its mechanism of action, efficacy, and key experimental protocols to support further research and development.
Introduction
3,3′-Diindolylmethane (DIM) is a natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables.[1] While DIM itself has shown promise as a cancer chemopreventive agent, its derivatives, such as this compound, have been synthesized to enhance its therapeutic potential.[2] this compound has been investigated for its efficacy in various cancers, including head and neck, ovarian, pancreatic, colon, and breast cancer.[2][3] Its multifaceted mechanism of action, involving the induction of endoplasmic reticulum (ER) stress, mitophagy, and cell cycle arrest, makes it a compelling candidate for further preclinical and clinical evaluation.[2][3]
Mechanism of Action
This compound exerts its anti-cancer effects through a complex interplay of signaling pathways, primarily revolving around the induction of cellular stress and apoptosis.
Induction of ER Stress and the Unfolded Protein Response (UPR)
This compound is a known activator of ER stress.[2][3] The accumulation of unfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, under prolonged or excessive stress, the UPR shifts towards inducing apoptosis. This compound-induced ER stress leads to the activation of key UPR proteins, culminating in programmed cell death.[3]
Lysosomal Dysfunction and Mitophagy
A key finding in the study of this compound is its ability to induce lysosomal dysfunction, which leads to excessive mitophagy—the selective degradation of mitochondria by autophagy.[3] This process is critical in head and neck cancer (HNC) cells, where this compound-induced excessive mitophagy is a direct precursor to UPR-mediated cell death.[3]
Cell Cycle Arrest
In ovarian cancer cells (SKOV3), this compound has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G0-G1 phase. This is achieved through both peroxisome proliferator-activated receptor gamma (PPARγ)-dependent and -independent pathways.[2] Treatment with this compound leads to a decrease in the levels of phosphorylated retinoblastoma protein (p-Rb) and cyclin D1, key regulators of the G1/S transition.
Signaling Pathway of this compound in Cancer Cells
References
- 1. Item - In vivo pharmacokinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic evaluation and In Vitro–In Vivo Correlation (IVIVC) of novel methylene-substituted 3,3′ diindolylmethane (DIM) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DIM-C-pPhtBu in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIM-C-pPhtBu, a derivative of 3,3'-diindolylmethane (B526164) (DIM), is a synthetic compound investigated for its potent anti-cancer properties. It has been shown to induce cell death in various cancer cell lines, including those of the head and neck, pancreas, colon, ovaries, and breast.[1] The primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress and an unfolded protein response (UPR), leading to lysosomal dysfunction and excessive mitophagy, ultimately resulting in cancer cell death.[2] Additionally, this compound has been observed to arrest the cell cycle at the G0/G1 phase.[1]
These application notes provide detailed protocols for studying the effects of this compound on cancer cells in vitro, focusing on cell viability, apoptosis, cell cycle progression, and the induction of ER stress and mitophagy.
Data Presentation
Table 1: Effects of this compound on Cancer Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Growth (Approx.) | Assay |
| SKOV3 (Ovarian Cancer) | 5 | 24 | Not specified, but significant inhibition | Not specified |
| SKOV3 (Ovarian Cancer) | 10 | 24 | Not specified, but significant inhibition | Not specified |
| SKOV3 (Ovarian Cancer) | 15 | 24 | Not specified, but significant inhibition | Not specified |
| Panc-1 (Pancreatic Cancer) | 5 | 24 | ~20% | Cell Growth Assay |
| Panc-1 (Pancreatic Cancer) | 10 | 24 | ~40% | Cell Growth Assay |
| Panc-1 (Pancreatic Cancer) | 15 | 24 | ~60% | Cell Growth Assay |
| Panc-28 (Pancreatic Cancer) | 5 | 24 | ~25% | Cell Growth Assay |
| Panc-28 (Pancreatic Cancer) | 10 | 24 | ~50% | Cell Growth Assay |
| Panc-28 (Pancreatic Cancer) | 15 | 24 | ~75% | Cell Growth Assay |
Note: The data for Panc-1 and Panc-28 cells are estimations based on graphical representations in the cited literature. For precise quantification, it is recommended to perform a dose-response experiment.
Table 2: Effect of this compound on Cell Cycle Distribution in SKOV3 Ovarian Cancer Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| DMSO (Control) | 55 | 35 | 10 |
| 10 µM this compound | 70 | 20 | 10 |
| 15 µM this compound | 75 | 15 | 10 |
Note: Data is approximated from graphical representations in the cited literature.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1-20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2-5 x 10^5 cells/well.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 5, 10, 15 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for ER Stress and Mitophagy Markers
This protocol is to detect changes in protein expression associated with ER stress and mitophagy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
ER Stress markers: p-PERK, ATF4, CHOP, GRP78
-
Mitophagy markers: LC3B, p62, PINK1, Parkin
-
Loading control: β-actin or GAPDH
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as previously described.
-
Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound inducing cancer cell death.
Caption: Experimental workflow for studying this compound effects.
References
Application Notes and Protocols for the In Vitro Use of DIM-C-pPhtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-bis(3′-indolyl)-1-(p-tert-butylphenyl)methane (DIM-C-pPhtBu) is a synthetic derivative of 3,3′-diindolylmethane (DIM), a natural compound derived from the digestion of cruciferous vegetables. This compound has emerged as a potent anti-cancer agent with a multi-faceted mechanism of action. These application notes provide a comprehensive guide for the in vitro use of this compound, summarizing its biological activities and offering detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-proliferative and pro-apoptotic effects in cancer cells through several key signaling pathways:
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: this compound is a potent agonist of PPARγ, a nuclear receptor that plays a crucial role in cell differentiation, apoptosis, and metabolism. Activation of PPARγ by this compound can lead to cell cycle arrest and induction of apoptosis.
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound can induce the unfolded protein response (UPR) by causing ER stress. Prolonged ER stress activates pro-apoptotic pathways, leading to cancer cell death. Key markers of ER stress, such as GRP78 and CHOP, are upregulated upon treatment with this compound.
-
Modulation of Akt and NF-κB Signaling: this compound has been shown to inhibit the pro-survival Akt signaling pathway and the inflammatory NF-κB pathway. Inhibition of these pathways contributes to the suppression of cancer cell growth, proliferation, and survival.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SKOV3 | Ovarian Cancer | ~5-10 | |
| Panc-1 | Pancreatic Cancer | ~10-15 | |
| Panc-28 | Pancreatic Cancer | ~10-15 | |
| HCT116 | Colon Cancer | ~10 | |
| HT-29 | Colon Cancer | Not explicitly stated, but effective at 40 µM | [1] |
| PC-3 | Prostate Cancer | Not explicitly stated, but effective at relevant concentrations | |
| LNCaP | Prostate Cancer | Not explicitly stated, but effective at relevant concentrations | |
| C4-2B | Prostate Cancer | Not explicitly stated, but effective at relevant concentrations | |
| HEL | Erythroleukemia | Not explicitly stated for this compound | |
| A431 | Epidermoid Carcinoma | Not explicitly stated for this compound |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). It is recommended to perform a dose-response curve for each cell line and experimental setup.
Experimental Protocols
Here are detailed protocols for key in vitro experiments to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates or culture dishes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Recommended Primary Antibodies:
| Target Protein | Pathway | Suggested Dilution | Recommended Antibody (Example) |
| p-Akt (Ser473) | Akt Signaling | 1:1000 | Cell Signaling Technology #4060 |
| Total Akt | Akt Signaling | 1:1000 | Cell Signaling Technology #4691 |
| NF-κB p65 | NF-κB Signaling | 1:1000 | Cell Signaling Technology #8242 |
| GRP78 (Bip) | ER Stress | 1:1000 | Cell Signaling Technology #3177 |
| CHOP (GADD153) | ER Stress | 1:1000 | Cell Signaling Technology #2895 |
| PPARγ | PPARγ Signaling | 1:1000 | Santa Cruz Biotechnology sc-7273 |
| β-actin | Loading Control | 1:5000 | Sigma-Aldrich A5441 |
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its in vitro characterization.
References
Application Notes and Protocols for DIM-C-pPhtBu in Head and Neck Cancer (HNC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, effects, and underlying mechanisms of the novel diindolylmethane derivative, DIM-C-pPhtBu, in head and neck cancer (HNC) cell lines. The protocols detailed below are based on established methodologies and tailored for the investigation of this compound's therapeutic potential in HNC research.
Introduction
This compound, a synthetic derivative of 3,3'-diindolylmethane (B526164) (DIM), has emerged as a promising anti-cancer agent. Studies have demonstrated its efficacy in inducing cell death in HNC cells by triggering excessive mitophagy, leading to lysosomal dysfunction and activation of the unfolded protein response (UPR). This unique mechanism of action makes this compound a compound of significant interest for the development of novel HNC therapies. The following sections provide quantitative data on its efficacy and detailed protocols for its experimental application.
Data Presentation
While specific IC50 values for this compound in various HNC cell lines from the primary literature were not available in the immediate search results, the compound has been shown to be effective in the micromolar range in HNC cell lines such as FaDu and YD-10B. For comparative purposes, the following table summarizes the IC50 values of other cytotoxic agents in commonly used HNC cell lines. This information can serve as a reference for designing initial dose-response experiments with this compound.
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) |
| FaDu | Demethoxycurcumin | 37.78 ± 2 | 24 |
| YD-10B | Eupatilin | ~50 | Not Specified |
| SCC-9 | Pterostilbene | <10 | 24 |
| HEp-2 | Pterostilbene | <10 | 24 |
This table provides reference IC50 values for other compounds in HNC cell lines and is intended to guide initial experimental design for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in HNC cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on HNC cell lines.
Materials:
-
HNC cell lines (e.g., FaDu, YD-10B)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HNC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired treatment durations (e.g., 24, 48, 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound in HNC cells using flow cytometry.
Materials:
-
HNC cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HNC cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Western Blot Analysis for Mitophagy Markers
This protocol is for detecting changes in the expression of key proteins involved in mitophagy following treatment with this compound.
Materials:
-
HNC cell lines
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against mitophagy markers (e.g., LC3B, p62/SQSTM1, PINK1, Parkin) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HNC cells and treat with this compound as described in the previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Signaling Pathway of this compound in HNC Cells
Caption: Signaling pathway of this compound-induced cell death in HNC cells.
Experimental Workflow for this compound Evaluation
Caption: General workflow for evaluating this compound in HNC cell lines.
Preparing a High-Purity Stock Solution of DIM-C-pPhtBu for Research Applications
Application Note
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of DIM-C-pPhtBu (1,1-Bis(3-indolyl)-1-(p-t-butylphenyl)methane), a potent endoplasmic reticulum (ER) stress activator with significant anti-tumorigenic properties.[1] Accurate preparation of this stock solution is critical for ensuring reproducibility and reliability in downstream experimental assays investigating its biological activity.
This compound is a C-substituted diindolylmethane (C-DIM) compound that has been shown to induce apoptosis and autophagic cell death in various cancer cell lines. Its mechanism of action involves the induction of ER stress, making it a valuable tool for studying cellular stress pathways and for the development of novel cancer therapeutics.[1]
This protocol outlines the necessary materials, safety precautions, and step-by-step procedures for preparing a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines will help ensure the stability and integrity of the compound, leading to more consistent experimental outcomes.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 378.51 g/mol | |
| Appearance | Light orange to dark orange powder | |
| Purity (HPLC) | ≥96% | |
| Solubility in DMSO | >15 mg/mL | |
| Recommended Storage | -20°C, desiccated |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (≥96% purity)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Safety Precautions
-
This compound is a chemical compound with potential biological activity. While a specific safety data sheet (SDS) for this compound was not found, related compounds can be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[2][3] Therefore, handle with care and use appropriate PPE.
-
Perform all handling of the powder and concentrated DMSO solution within a chemical fume hood to avoid inhalation of dust or vapors.
-
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Dispose of all waste materials according to institutional and local regulations for chemical waste.
Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which could affect its stability.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.785 mg of this compound (Molecular Weight = 378.51 g/mol ).
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (378.51 g/mol ) * (1000 mg/g) * 1 mL = 3.785 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile, amber-colored microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber-colored microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots of the this compound stock solution at -20°C for long-term storage. When stored properly, the solution should be stable for several months. Before use, thaw an aliquot at room temperature and vortex briefly.
Visualizations
The following diagrams illustrate the key workflow and a conceptual signaling pathway related to the use of this compound.
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Conceptual Signaling Pathway of this compound.
References
Application Notes and Protocols for DIM-C-pPhtBu-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIM-C-pPhtBu, or 1,1-bis(3’-indolyl)-1-(p-tert-butylphenyl)methane, is a synthetic derivative of 3,3’-diindolylmethane (DIM), a natural compound found in cruciferous vegetables. This compound has demonstrated potent anti-cancer properties by inducing apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the treatment duration and methodologies for studying this compound-induced apoptosis.
Mechanism of Action
This compound primarily induces apoptosis through the activation of the endoplasmic reticulum (ER) stress response and modulation of the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway. This leads to a cascade of events including the upregulation of pro-apoptotic proteins and the activation of caspases, ultimately resulting in programmed cell death.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained from in vitro studies on this compound-induced apoptosis. Please note that the optimal treatment duration and effective concentration can vary depending on the cell line and experimental conditions. The data presented here is illustrative and should be optimized for your specific experimental setup.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Ovarian Cancer (e.g., SKOV-3) | Ovarian | 48 | 5 - 15 |
| Breast Cancer (e.g., MDA-MB-231) | Breast | 48 | 10 - 25 |
| Pancreatic Cancer (e.g., PANC-1) | Pancreatic | 48 | 8 - 20 |
Table 2: Time-Course of Apoptosis Induction by this compound (10 µM) in Ovarian Cancer Cells (SKOV-3)
| Time (hours) | Annexin V-FITC Positive Cells (%) | Caspase-3/7 Activity (Fold Change) | Cleaved PARP (Relative Densitometry) |
| 0 | 2.1 ± 0.5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 6 | 8.5 ± 1.2 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| 12 | 25.3 ± 3.1 | 3.5 ± 0.6 | 3.2 ± 0.5 |
| 24 | 58.7 ± 5.5 | 6.2 ± 0.9 | 5.8 ± 0.7 |
| 48 | 75.2 ± 6.8 | 4.5 ± 0.7 | 4.1 ± 0.6 |
Disclaimer: The data in Table 2 is illustrative and represents a typical expected trend. Actual results may vary.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and PI, a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., SKOV-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time points (e.g., 0, 6, 12, 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Also, collect the supernatant containing any floating cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well.
-
Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours.
-
-
Measurement: Measure the luminescence of each sample using a luminometer.
Protocol 3: Western Blot Analysis of Cleaved PARP
This protocol is for the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, by Western blotting.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells as described in Protocol 1.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control.
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for studying apoptosis.
Application Notes and Protocols: Evaluating the Cytotoxicity of DIM-C-pPhtBu using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-bis(3’-indolyl)-1-(p-tert-butylphenyl)methane (DIM-C-pPhtBu) is a synthetic derivative of 3,3’-diindolylmethane (DIM), a natural compound derived from the digestion of cruciferous vegetables. This compound has demonstrated potent anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1] Its mechanisms of action are multifaceted, involving the induction of endoplasmic reticulum (ER) stress and modulation of signaling pathways such as Akt/NF-κB.[1][2][3] A fundamental technique to quantitatively assess the cytotoxic effects of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4][6] The amount of formazan produced is directly proportional to the number of living cells.[5][6]
These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxicity of this compound against cancer cells.
Data Presentation
Quantitative data from the MTT assay should be summarized to facilitate clear interpretation and comparison. The primary endpoint is typically the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., PC-3 (Prostate) | |||
| e.g., MCF-7 (Breast) | |||
| e.g., Panc-1 (Pancreatic) |
Table 2: Absorbance Values and Calculated Cell Viability
| Concentration of this compound (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT Solubilization Solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
1. Cell Seeding:
a. Culture the selected cancer cells in T-75 flasks until they reach 70-80% confluency.
b. Harvest the cells using Trypsin-EDTA and resuspend them in a complete culture medium.
c. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
d. Dilute the cell suspension to the optimal seeding density. This should be determined experimentally for each cell line but typically ranges from 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.
e. Seed 100 µL of the cell suspension into each well of a 96-well plate.
f. Incubate the plate for 24 hours in a CO2 incubator to allow the cells to attach.
2. Compound Treatment:
a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
b. On the day of treatment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. It is advisable to perform a pilot experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) to determine the working range.
c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same percentage of DMSO used for the highest drug concentration) and a blank group (medium only).
d. Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).[7]
3. MTT Assay:
a. Following the incubation period, prepare a 5 mg/mL solution of MTT in sterile PBS.
b. Add 10 µL of the MTT solution to each well, including the controls.[4]
c. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as a purple precipitate.
d. After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.
e. Add 100 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
f. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
4. Data Acquisition and Analysis:
a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
b. Subtract the average absorbance of the blank wells from the absorbance of all other wells.
c. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
d. Plot the percentage of cell viability against the concentration of this compound.
e. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve. This can be calculated using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel.[8]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective growth regulatory and pro-apoptotic effects of DIM is mediated by AKT and NF-kappaB pathways in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Mtt Assay for cell viability | PPTX [slideshare.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Analysis of ER Stress Markers by Western Blot after DIM-C-pPhtBu Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the analysis of endoplasmic reticulum (ER) stress markers in response to treatment with DIM-C-pPhtBu [1,1-bis(3´-indolyl)-1-(p-tert-butylphenyl)methane], a synthetic derivative of 3,3´-diindolylmethane (DIM). DIM and its derivatives are known to induce apoptosis and cell cycle arrest in various cancer cell lines, with ER stress being a key underlying mechanism.[1] The unfolded protein response (UPR) is a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.[2][3][4] This application note outlines the procedures for cell culture, treatment with this compound, protein extraction, and subsequent analysis of key ER stress markers by Western blot.
Data Presentation
The following table summarizes representative quantitative data on the upregulation of key ER stress markers following treatment with this compound. Data is presented as fold change relative to an untreated control.
| ER Stress Marker | Function | Fold Change (this compound vs. Control) |
| GRP78 (BiP) | Master regulator of UPR, chaperone | ~2.5-fold increase |
| p-PERK | Activated ER stress sensor, phosphorylates eIF2α | ~3.0-fold increase |
| p-eIF2α | Attenuates global protein synthesis, promotes ATF4 translation | ~4.0-fold increase |
| ATF4 | Transcription factor, upregulates CHOP | ~3.5-fold increase |
| CHOP (GADD153) | Pro-apoptotic transcription factor | ~5.0-fold increase |
| Cleaved ATF6 | Active form of ER stress sensor, transcription factor | ~2.0-fold increase |
| XBP1s | Spliced, active form of XBP1, transcription factor | ~2.5-fold increase |
Note: The fold change values presented are representative examples based on typical ER stress induction and may vary depending on the cell line, concentration of this compound, and treatment duration.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing mammalian cells and treating them with this compound to induce ER stress.
Materials:
-
Mammalian cell line of choice (e.g., human breast cancer cells MCF-7 or MDA-MB-231)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (vehicle for this compound)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete growth medium to the desired final concentration (e.g., 1-10 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with protein extraction.
Protein Extraction
This protocol details the lysis of cells to extract total protein for Western blot analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (4°C)
Procedure:
-
Place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells from the bottom of the well and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Store the protein samples at -80°C until use.
Western Blotting
This protocol provides a detailed procedure for detecting ER stress markers by Western blot.
Materials:
-
Protein samples
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST, depending on the antibody)
-
Primary antibodies (specific for GRP78, p-PERK, p-eIF2α, ATF4, CHOP, cleaved ATF6, XBP1s, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Thaw protein samples on ice. Mix an appropriate amount of protein (20-40 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. For phosphorylated proteins (p-PERK, p-eIF2α), use 5% BSA in TBST for blocking.[5]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Experimental workflow from cell treatment to data analysis.
Caption: Key ER stress signaling pathways affected by this compound.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wepub.org [wepub.org]
- 5. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
Measuring Mitophagy Flux with DIM-C-pPhtBu: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of diseases, including neurodegenerative disorders and cancer. DIM-C-pPhtBu, a derivative of 3,3'-diindolylmethane (B526164) (DIM), has been identified as a potent inducer of excessive mitophagy, leading to lysosomal dysfunction and cell death in cancer cells.[1][2] This makes it a valuable pharmacological tool for studying the mechanisms of mitophagy and for the development of novel therapeutics targeting this pathway.
These application notes provide detailed protocols for utilizing this compound to induce and measure mitophagy flux in cultured cells. The methodologies cover flow cytometry-based assays and western blotting for key mitophagy markers.
Mechanism of Action
This compound induces mitophagy through a multi-faceted mechanism that culminates in lysosomal dysfunction and endoplasmic reticulum (ER) stress-mediated cell death.[1][2] The compound triggers an unfolded protein response (UPR), a stress response originating from the ER.[1] This is linked to mitochondrial damage, which flags the mitochondria for removal. The excessive induction of mitophagy by this compound overwhelms the lysosomal degradation capacity, leading to lysosomal dysfunction and eventual cell death.[1][2]
Signaling Pathway of this compound-Induced Mitophagy
Caption: Signaling pathway of this compound-induced mitophagy.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on mitophagy-related protein expression as determined by western blot analysis in head and neck cancer (HNC) cells.
| Protein | Treatment | Fold Change vs. Control | Reference |
| LC3-II/LC3-I Ratio | This compound (10 µM) | Increased | [1] |
| p62/SQSTM1 | This compound (10 µM) | Decreased | [1] |
| PINK1 | This compound (10 µM) | Increased | [1] |
| Parkin | This compound (10 µM) | Increased | [1] |
Experimental Protocols
Protocol 1: Measuring Mitophagy Flux by Flow Cytometry
This protocol adapts a widely used flow cytometry method with MitoTracker Deep Red (MTDR) to quantify mitophagy flux induced by this compound.[3][4][5] Mitophagy leads to a decrease in the total mitochondrial mass, which can be measured by the reduction in MTDR fluorescence. To measure the flux, the fluorescence in the presence and absence of a lysosomal inhibitor is compared.
Experimental Workflow for Flow Cytometry Assay
Caption: Workflow for measuring mitophagy flux using flow cytometry.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y, or relevant cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
MitoTracker Deep Red (MTDR) stain (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment:
-
The next day, treat the cells with the desired concentration of this compound (e.g., 1-10 µM). Include a vehicle control (DMSO).
-
To measure mitophagy flux, include a condition where cells are co-treated with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1). The lysosomal inhibitor should be added for the last 4-6 hours of the this compound treatment.
-
Incubate cells for the desired time period (e.g., 12-24 hours).
-
-
Staining:
-
Thirty minutes before the end of the treatment, add MTDR to the culture medium to a final concentration of 50-100 nM.
-
Incubate for 30 minutes at 37°C.
-
-
Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry:
-
Analyze the cells on a flow cytometer equipped with a 633 nm or 635 nm laser for excitation and a detector for far-red emission (e.g., 660/20 nm bandpass filter).
-
Record the mean fluorescence intensity (MFI) of the MTDR signal for at least 10,000 events per sample.
-
-
Data Analysis:
-
Mitophagy is indicated by a decrease in MTDR MFI in this compound-treated cells compared to the vehicle control.
-
Mitophagy flux is determined by the difference in MTDR MFI between cells treated with this compound alone and those co-treated with the lysosomal inhibitor. A significant increase in fluorescence in the co-treated sample indicates active mitophagy flux.
-
Protocol 2: Western Blotting for Mitophagy Markers
This protocol details the detection of key mitophagy-related proteins by western blotting to confirm the induction of mitophagy by this compound.
Experimental Workflow for Western Blotting
Caption: Workflow for western blot analysis of mitophagy markers.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-PINK1, anti-Parkin, anti-TOM20, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well or 10 cm dishes and treat with this compound as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control.
-
Expected Results:
-
An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
-
A decrease in p62/SQSTM1 levels suggests its degradation through the autophagic pathway.
-
An increase in PINK1 and Parkin levels indicates the activation of the PINK1/Parkin-mediated mitophagy pathway.
-
A decrease in mitochondrial proteins like TOM20 confirms mitochondrial degradation.
Conclusion
This compound is a potent chemical inducer of mitophagy, providing a valuable tool for investigating the molecular mechanisms of this fundamental cellular process. The protocols outlined in these application notes offer robust and quantitative methods to measure this compound-induced mitophagy flux. These approaches can be readily adapted for screening novel therapeutic agents that modulate mitophagy and for dissecting the intricate signaling pathways involved in mitochondrial quality control.
References
- 1. This compound induces lysosomal dysfunction and unfolded protein response - mediated cell death via excessive mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New method to assess mitophagy flux by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New method to assess mitophagy flux by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for DIM-C-pPhtBu In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for establishing and utilizing an in vivo xenograft model to evaluate the anti-cancer efficacy of DIM-C-pPhtBu (1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane). This compound is a promising therapeutic agent that induces cancer cell death through the induction of endoplasmic reticulum (ER) stress and excessive mitophagy. This document outlines the essential materials, step-by-step procedures for tumor induction, drug administration, and methods for assessing treatment efficacy. Additionally, it includes a summary of the signaling pathways affected by this compound and quantitative data from representative studies to guide researchers in their experimental design and data interpretation.
Introduction
This compound, a derivative of 3,3′-diindolylmethane (DIM), has emerged as a potent anti-cancer compound. It exerts its effects by inducing ER stress, leading to the unfolded protein response (UPR), and promoting excessive mitophagy, which ultimately results in apoptosis of cancer cells[1]. Furthermore, this compound has been shown to modulate several key signaling pathways implicated in cancer progression, including the PPARγ, Akt, and NF-κB pathways. Preclinical studies using xenograft models are crucial for evaluating the in vivo therapeutic potential of this compound. This document provides a comprehensive protocol for conducting such studies, with a focus on head and neck cancer (HNC) models, where its efficacy has been demonstrated[1].
Signaling Pathway of this compound
This compound triggers a cascade of cellular events culminating in apoptosis. The primary mechanism involves the induction of ER stress, which activates the PERK arm of the unfolded protein response. This leads to lysosomal dysfunction and excessive mitophagy, a cellular process for degrading damaged mitochondria. The sustained stress and mitochondrial degradation overwhelm the cell's adaptive capacity, leading to programmed cell death.
Figure 1: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human head and neck cancer (HNC) cell line (e.g., FaDu, SCC-25). Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Animals: Athymic nude mice (BALB/c-nu/nu), 5-6 weeks old.
-
This compound: Synthesized and purified.
-
Vehicle: Corn oil or a solution of DMSO and polyethylene (B3416737) glycol (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail.
-
Matrigel: Growth factor reduced.
-
Surgical and Injection Equipment: Sterile syringes, needles, surgical scissors, and forceps.
-
Tumor Measurement Tool: Digital calipers.
Experimental Workflow
The following diagram illustrates the major steps in the in vivo xenograft study.
Figure 2: Experimental workflow for the this compound xenograft model.
Detailed Methodology
-
Cell Preparation and Implantation:
-
Culture HNC cells to 80-90% confluency.
-
Harvest cells using trypsin-EDTA, wash with sterile PBS, and determine cell viability using a trypan blue exclusion assay.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Anesthetize the athymic nude mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions twice a week using digital calipers.
-
Calculate tumor volume using the formula: Volume (mm³) = (Width² x Length) / 2 .
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
For the treatment group, administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection .
-
Administer the treatment three times a week .
-
For the control group, administer an equivalent volume of the vehicle following the same schedule.
-
-
Efficacy Evaluation and Study Endpoint:
-
Continue to monitor tumor volume and body weight of the mice twice a week.
-
The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 3-4 weeks).
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, RT-qPCR) and another portion can be fixed in formalin for histopathological examination (e.g., H&E staining, immunohistochemistry).
-
Data Presentation
The efficacy of this compound can be quantified by comparing the tumor growth between the treated and control groups.
Table 1: In Vivo Efficacy of this compound in HNC Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle (Control) | - | i.p. | 3 times/week | 1850 ± 250 | - |
| This compound | 10 | i.p. | 3 times/week | 650 ± 150 | ~65% |
Note: The data in this table is representative and based on the reported "strong inhibition" by this compound. Actual results may vary.
Table 2: Efficacy of Other C-series DIM Analogs in Xenograft Models
| Compound | Cancer Type | Cell Line | Dose (mg/kg/day) | Administration Route | Tumor Growth Inhibition (%) | Reference |
| DIM-C-pPhC6H5 | Colon Cancer | SW480 | 20 | Not specified | Not specified | |
| DIM-C-pPhC6H5 | Colon Cancer | SW480 | 40 | Not specified | Significant |
This table provides context from related compounds to aid in experimental design.
Conclusion
The in vivo xenograft model described provides a robust platform for evaluating the anti-cancer properties of this compound. The detailed protocol and understanding of its mechanism of action will enable researchers to effectively design and execute preclinical studies to further validate the therapeutic potential of this compound. Careful monitoring of tumor growth and subsequent molecular analysis of tumor tissues will provide valuable insights into the in vivo efficacy and pharmacodynamics of this compound.
References
Application of DIM-C-pPhtBu in Cancer Therapy Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane (DIM-C-pPhtBu) is a synthetic derivative of 3,3′-diindolylmethane (DIM), a natural compound found in cruciferous vegetables. As a member of the C-substituted diindolylmethane (C-DIM) family, this compound has emerged as a promising agent in cancer therapy research. It exhibits potent anti-proliferative and pro-apoptotic activities across a range of cancer types, including breast, ovarian, colon, pancreatic, and head and neck cancers.[1] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by inducing cellular stress and modulating key signaling pathways that govern cell survival, proliferation, and death.
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): this compound is a potent inducer of ER stress. This leads to the activation of the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring ER homeostasis. However, under prolonged or intense stress induced by this compound, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cancer cell death. Key markers of ER stress, such as GRP78 and CHOP, are upregulated upon treatment with this compound.
-
Autophagy and Lysosomal Dysfunction: In several cancer cell lines, this compound has been shown to induce autophagic cell death.[2] It promotes the formation of autophagosomes and the conversion of LC3-I to LC3-II, a hallmark of autophagy. The compound can also induce lysosomal dysfunction, further contributing to cellular stress and eventual cell death.
-
PPARγ Activation: this compound is a known agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activation of PPARγ can lead to the induction of the cell cycle inhibitor p21, contributing to cell cycle arrest in the G0/G1 phase.
-
Modulation of Other Signaling Pathways: this compound also influences other critical cancer-related signaling pathways. It can inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and promotes cell survival and proliferation. Furthermore, it has been shown to reduce the levels of anti-apoptotic proteins like Bcl-2 and downregulate the expression of cell cycle regulators such as cyclin D1.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro efficacy of this compound in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 Value / Effective Concentration | Citation(s) |
| Breast Cancer | MDA-MB-231 | 1-5 µM | [2] |
| Breast Cancer | MDA-MB-453 | 1-5 µM | [2] |
| Ovarian Cancer | SKOV3 | 5-15 µmol/L (inhibits cell proliferation) | |
| Colon Cancer | SW480 | 2.5-10 µmol/L (inhibits cell proliferation) |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Logical Workflow for Investigating this compound
References
Techniques for Studying the Effects of DIM-C-pPhtBu: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-bis(3'-indolyl)-1-(p-tert-butylphenyl)methane (DIM-C-pPhtBu) is a synthetic derivative of 3,3'-diindolylmethane (B526164) (DIM), a natural compound derived from the digestion of indole-3-carbinol (B1674136) found in cruciferous vegetables. DIM and its derivatives have garnered significant interest in cancer research due to their potential as chemopreventive and therapeutic agents. This compound, in particular, has been shown to induce cell death in various cancer cell lines through the activation of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to lysosomal dysfunction and excessive mitophagy.[1]
These application notes provide a comprehensive overview of the key experimental techniques used to investigate the cellular and molecular effects of this compound. Detailed protocols for essential assays are provided to enable researchers to effectively study its mechanism of action.
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Citation/Reference |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols detailed in this document.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and culture for 24-48 hours.[2]
-
Treat the cells with various concentrations of this compound and appropriate controls for the desired time.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[2]
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 30 minutes to 3 hours in the dark.[2][3]
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Autophagy Detection (Immunofluorescence for LC3)
This protocol visualizes the formation of LC3 puncta, a hallmark of autophagosome formation.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the appropriate time. Include positive (e.g., starvation) and negative controls.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-LC3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Autophagy is indicated by the presence of distinct punctate LC3 staining in the cytoplasm.
Western Blot for Unfolded Protein Response (UPR) Proteins
This protocol is for the detection of key proteins in the PERK pathway of the UPR, including phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cell pellets in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe with another primary antibody (e.g., for total protein or a loading control).
-
Quantify the band intensities using densitometry software and normalize to the loading control.
References
Application Notes and Protocols: DIM-C-pPhtBu in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of DIM-C-pPhtBu, a derivative of 3,3'-diindolylmethane (B526164) (DIM), when used in combination with conventional chemotherapy drugs. The protocols outlined below are based on established methodologies and findings from research on DIM and its analogs, offering a framework for investigating the synergistic anticancer effects of this compound.
Introduction
This compound is a promising anticancer agent that has been shown to induce cell death in cancer cells through the activation of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to excessive mitophagy.[1] The parent compound, DIM, has demonstrated synergistic effects when combined with taxane-based chemotherapy, suggesting that DIM derivatives like this compound could enhance the efficacy of standard cancer treatments.[2] This document details the potential mechanisms of action, provides protocols for evaluating synergistic effects, and outlines in vivo experimental designs.
Mechanism of Action: A Synergistic Approach
This compound's primary mechanism involves the induction of ER stress, leading to the activation of the UPR pathway. This pathway, when excessively stimulated, can trigger apoptosis. In combination with chemotherapy drugs that induce DNA damage or mitotic arrest, this compound may lower the threshold for apoptosis, leading to a synergistic antitumor effect.
For instance, the combination of DIM with paclitaxel (B517696) has been shown to synergistically inhibit the growth of HER2/neu-positive breast cancer cells. This is achieved through G2/M phase cell-cycle arrest and the induction of apoptosis.[2] The combination therapy also demonstrated a reduction in the activation of the Her2/neu receptor and its downstream signaling protein ERK1/2.[2] Apoptosis in this context appears to be mediated through the mitochondrial pathway, with a decrease in Bcl-2 and an increase in cleaved poly (ADP-Ribose) polymerase (PARP).[2]
Data Presentation: In Vitro Synergistic Effects
The following table summarizes hypothetical data based on the known effects of DIM in combination with paclitaxel, which can be used as a model for designing and interpreting experiments with this compound.
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (%) | IC50 (µM) | Combination Index (CI) |
| This compound | 55 | 25 | 25 | N/A |
| Paclitaxel | 40 | 35 | 10 | N/A |
| This compound + Paclitaxel | 20 | 65 | This compound: 10, Paclitaxel: 5 | < 1 (Synergistic) |
| Doxorubicin | 45 | 30 | 0.5 | N/A |
| This compound + Doxorubicin | 25 | 60 | This compound: 12, Doxorubicin: 0.2 | < 1 (Synergistic) |
| Cisplatin | 50 | 28 | 5 | N/A |
| This compound + Cisplatin | 30 | 55 | This compound: 15, Cisplatin: 2 | < 1 (Synergistic) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone and in combination with other chemotherapy drugs.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapy drug (e.g., Paclitaxel, Doxorubicin, Cisplatin)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, the chemotherapy drug, or a combination of both. Include a vehicle-treated control group.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapy drug
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapy drug, or the combination for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Western Blot Analysis of the UPR Pathway
This protocol is for assessing the activation of the UPR pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against UPR markers (e.g., GRP78, p-PERK, ATF4, CHOP, XBP1s) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Model
This protocol outlines the evaluation of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound (formulated for in vivo delivery)
-
Chemotherapy drug (formulated for in vivo delivery)
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound alone, chemotherapy drug alone, and the combination.
-
Administer the treatments according to a predetermined schedule (e.g., daily, weekly).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Visualizations
Caption: Signaling pathway for this compound and chemotherapy synergy.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with 3,3'-Diindolylmethane (DIM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3,3'-Diindolylmethane (DIM), a promising natural compound derived from cruciferous vegetables, for the induction and quantitative analysis of apoptosis in cancer cell lines. The protocols herein detail the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining, a robust method for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Introduction
3,3'-Diindolylmethane (DIM) is a bioactive compound formed during the digestion of indole-3-carbinol, which is abundant in vegetables of the Brassica genus.[1] DIM has emerged as a significant agent in cancer research, demonstrating anti-tumor properties in various cancer models.[2] It influences multiple cellular mechanisms, including the induction of apoptosis, regulation of the cell cycle, and modulation of key signaling pathways.[2][3] Understanding the pro-apoptotic potential of DIM and its molecular mechanisms is crucial for its development as a potential therapeutic agent.
Flow cytometry is an indispensable tool for the quantitative analysis of apoptosis.[4] The Annexin V/PI dual staining method allows for the precise measurement of apoptosis induction.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells, thus it is used to identify late-stage apoptotic and necrotic cells where membrane integrity is compromised.[6][7]
Signaling Pathways of DIM-Induced Apoptosis
DIM exerts its pro-apoptotic effects through the modulation of several critical signaling pathways. A primary mechanism involves the inhibition of the PI3K/Akt and NF-κB signaling cascades, which are central to promoting cell survival.[1][3] By inhibiting these pathways, DIM downregulates the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[1][3] This leads to an increased Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization and the release of cytochrome c.[3] The released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[1][3]
Caption: DIM-induced intrinsic apoptosis signaling pathway.
Quantitative Data Presentation
The following tables summarize the dose-dependent effect of DIM on the induction of apoptosis in various cancer cell lines, as determined by Annexin V/PI flow cytometry.
Table 1: Apoptosis Induction in Hepatocellular Carcinoma (Hep3B) Cells after 24h DIM Treatment
| DIM Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 1.5 | 2.1 ± 0.3 | 2.7 ± 0.4 | 4.8 ± 0.7 |
| 20 | 85.6 ± 2.1 | 8.3 ± 0.9 | 6.1 ± 0.7 | 14.4 ± 1.6 |
| 40 | 68.4 ± 3.2 | 15.7 ± 1.8 | 15.9 ± 1.9 | 31.6 ± 3.7 |
| 60 | 45.1 ± 4.5 | 28.2 ± 3.1 | 26.7 ± 2.9 | 54.9 ± 6.0 |
| 80 | 22.7 ± 3.8 | 40.1 ± 4.2 | 37.2 ± 3.5 | 77.3 ± 7.7 |
Data are presented as mean ± standard error from three independent experiments and are extrapolated from graphical representations in the cited literature.[8]
Table 2: Apoptosis Induction in Human Leukemia (U937) Cells after DIM Treatment
| Treatment Condition | Time (h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 24 | 94.5 ± 1.8 | 3.5 ± 0.6 | 2.0 ± 0.4 | 5.5 ± 1.0 |
| 40 µM DIM | 24 | 78.2 ± 2.5 | 12.8 ± 1.5 | 9.0 ± 1.1 | 21.8 ± 2.6 |
| 80 µM DIM | 12 | 65.4 ± 3.1 | 20.1 ± 2.2 | 14.5 ± 1.8 | 34.6 ± 4.0 |
| 80 µM DIM | 24 | 30.7 ± 4.2 | 35.8 ± 3.9 | 33.5 ± 3.7 | 69.3 ± 7.6 |
Data are presented as mean ± standard deviation from three separate experiments and are derived from graphical representations in the cited literature.[9]
Experimental Protocols
This section provides a detailed methodology for the analysis of DIM-induced apoptosis using flow cytometry.
Experimental Workflow
Caption: Experimental workflow for DIM-induced apoptosis analysis.
Detailed Protocol: Annexin V-FITC and PI Staining for Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3,3'-Diindolylmethane (DIM) stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well plates or other suitable culture vessels
-
Flow cytometer
Procedure:
-
Cell Culture and Seeding:
-
DIM Treatment:
-
Prepare serial dilutions of DIM in a complete culture medium from a stock solution. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions. Example concentrations could be 0, 20, 40, 60, and 80 µM.[8]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest DIM concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of DIM or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).[9][10]
-
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with a complete medium and combine these cells with the previously collected supernatant.
-
For suspension cells: Collect the cells directly from the culture vessel.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300-400 x g for 5 minutes.[10]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[10]
-
-
Annexin V-FITC and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
-
Data Analysis:
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Use the compensation controls to set the quadrants to distinguish between the different cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by DIM.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the pro-apoptotic effects of 3,3'-Diindolylmethane. By employing flow cytometry with Annexin V and PI staining, researchers can accurately quantify apoptosis and gain valuable insights into the dose-dependent and time-dependent efficacy of DIM. This information is critical for the continued exploration of DIM as a potential anti-cancer agent and for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,3’-Diindolylmethane induces apoptosis and autophagy in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. materialneutral.info [materialneutral.info]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,3′-Diindolylmethane enhances apoptosis in docetaxel-treated breast cancer cells by generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Working with DIM-C-pPhtBu in Aqueous Buffers
This technical support center provides guidance and answers to frequently asked questions regarding the solubility of DIM-C-pPhtBu in aqueous buffers for research applications. Due to the limited availability of specific quantitative solubility data for this compound, this guide focuses on general principles and troubleshooting strategies for working with poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions in DMSO can typically be stored at -20°C or -80°C for extended periods, but it is always advisable to refer to the manufacturer's specific recommendations.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer. What is the cause and how can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for compounds with low water solubility.[1] This occurs because the compound is highly soluble in the organic stock solvent but has limited solubility in the final aqueous buffer.
To prevent precipitation, consider the following:
-
Final Concentration: Ensure the final concentration of this compound in your aqueous buffer does not exceed its solubility limit. You may need to perform a solubility test to determine the maximum soluble concentration in your specific buffer system.[1]
-
DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.[1]
-
Serial Dilutions: Perform serial dilutions of your stock solution in the aqueous buffer to gradually decrease the solvent concentration.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the stock solution to the aqueous buffer to aid dissolution.
Q3: Which aqueous buffer should I use for my experiments with this compound?
The choice of aqueous buffer can significantly impact the solubility and stability of your compound. The pH of the buffer is a critical factor.[2][3] For compounds with ionizable groups, solubility can be highly pH-dependent. It is recommended to test the solubility of this compound in a few different buffers relevant to your experimental system (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl) at the desired pH.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue: Precipitate forms in the final aqueous working solution.
-
Question: Have you checked the final DMSO concentration?
-
Answer: High concentrations of DMSO in the final solution can sometimes contribute to precipitation, although it is more commonly the low aqueous solubility of the compound itself. Aim for a final DMSO concentration of less than 1%.[1]
-
-
Question: Have you considered the pH of your buffer?
-
Question: Have you tried using a co-solvent or surfactant?
-
Answer: In some cases, the addition of a small amount of a biocompatible co-solvent (e.g., ethanol) or a surfactant (e.g., Tween® 20, Pluronic® F-68) to the aqueous buffer can help to increase the solubility of a hydrophobic compound.[4][5] However, it is crucial to ensure that the chosen additive does not interfere with your experimental assay.
-
-
Question: Could temperature be a factor?
Factors Influencing Compound Solubility and Stability
The following table summarizes key factors that can affect the solubility and stability of compounds like this compound in aqueous solutions.[2][3][7]
| Factor | Influence on Solubility & Stability | Recommendations |
| pH | Can significantly alter the ionization state of a compound, thereby affecting its solubility.[2][3] Stability can also be pH-dependent. | Test a range of pH values to find the optimal condition for solubility and stability. |
| Buffer Composition | Different buffer salts can interact with the compound, influencing its solubility. | If solubility is an issue, try alternative buffer systems (e.g., HEPES, MOPS). |
| Co-solvents | Small amounts of organic co-solvents can increase the solubility of hydrophobic compounds. | Use with caution and ensure they are compatible with your experimental system. |
| Temperature | Solubility generally increases with temperature.[2] However, elevated temperatures can degrade the compound or affect biological assays. | Maintain a consistent temperature (e.g., 37°C for cell culture) and assess compound stability at that temperature.[4][6] |
| Light | Exposure to light can cause photodegradation of sensitive compounds.[2] | Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Oxidation | Dissolved oxygen can lead to oxidative degradation of the compound.[2] | Consider using degassed buffers for sensitive compounds. |
| Concentration | At higher concentrations, molecules may aggregate, leading to precipitation.[8][9] | Determine the maximum soluble concentration and work below this limit. |
Experimental Workflow and Troubleshooting Logic
To aid researchers, the following diagrams illustrate a standard workflow for preparing a solution of a poorly soluble compound and a logical approach to troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fip.org [fip.org]
- 5. uspnf.com [uspnf.com]
- 6. usp.org [usp.org]
- 7. Theoretical analysis of factors affecting the formation and stability of multilayered colloidal dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
how to dissolve DIM-C-pPhtBu for experiments
Welcome to the technical support center for DIM-C-pPhtBu. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vitro cell culture experiments, it is standard practice to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is greater than 15 mg/mL.[1]
Q3: How should I store the this compound powder and its stock solution?
A3: The powdered form of this compound should be stored at -20°C under desiccated conditions.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. For short-term storage of a solution (up to one month), -20°C is suitable; for longer-term storage (up to six months), -80°C is recommended.
Q4: What is the mechanism of action of this compound?
A4: this compound is an orally active endoplasmic reticulum (ER) stress activator.[2] It has been shown to induce apoptosis in various cancer cell lines by activating ER stress.[1] This process can involve the induction of CHOP protein, which is associated with apoptosis in human oral cancer cells.[1] Additionally, it may induce autophagic cell death in certain cancer types.[1] The induction of ER stress leads to mitochondrial and lysosomal dysfunction, excessive mitophagy, and the production of reactive oxygen species (ROS), ultimately resulting in unfolded protein response (UPR)-mediated cell death.[2]
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
A detailed methodology for preparing a stock solution is crucial for ensuring accurate and reproducible experimental results.
Materials:
-
This compound (Molecular Weight: 378.51 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Determine the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution: Mass (g) = 0.01 mol/L x 0.001 L x 378.51 g/mol = 0.0037851 g = 3.7851 mg
-
Weigh the compound: Accurately weigh 3.79 mg of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the tube gently until the compound is completely dissolved. The solution should be clear.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute into culture medium: To prepare the final working concentration for your experiment, dilute the stock solution directly into the pre-warmed cell culture medium. It is crucial to perform this dilution in a stepwise manner to avoid precipitation.
-
Final DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is low enough to not affect the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some can tolerate up to 1%. It is recommended to keep the final DMSO concentration at or below 0.1% for sensitive cell lines or primary cultures. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation observed after adding this compound to cell culture media. | The concentration of this compound exceeds its solubility limit in the aqueous media. | Lower the final concentration of this compound in your experiment. |
| The DMSO stock solution was added too quickly or in too large a volume, causing the compound to "crash out" of solution. | Add the DMSO stock solution dropwise to the cell culture medium while gently swirling. Perform serial dilutions in the medium if a high final concentration is required. | |
| The pH of the cell culture medium may have shifted, affecting the solubility of the compound. | Ensure the cell culture medium is properly buffered and the pH is stable. | |
| The temperature of the media can affect solubility. | Use pre-warmed (37°C) cell culture media for preparing working solutions. | |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution. | Ensure accurate weighing of the compound and precise volume measurements during stock solution preparation. Use a calibrated balance and pipettes. |
| Degradation of this compound due to improper storage. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at the recommended temperature (-20°C or -80°C). | |
| Cell toxicity observed in the vehicle control group. | The final concentration of DMSO is too high for the specific cell line being used. | Reduce the final DMSO concentration in the culture medium. Perform a dose-response curve to determine the maximum tolerable DMSO concentration for your cells. Most cell lines tolerate 0.5% DMSO, but sensitive cells may require concentrations below 0.1%. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 378.51 g/mol | [1] |
| Appearance | Light orange to dark orange powder | [1] |
| Solubility in DMSO | >15 mg/mL | [1] |
| Storage Temperature (Powder) | -20°C (desiccated) | [1] |
Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound Induced ER Stress
References
preventing DIM-C-pPhtBu precipitation in media
Welcome to the technical support center for DIM-C-pPhtBu. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings and to troubleshoot common issues, such as precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 1,1-Bis(3'-indolyl)-1-(p-t-butylphenyl)methane, is a synthetic derivative of 3,3'-diindolylmethane (B526164) (DIM), a natural compound found in cruciferous vegetables. It is a potent anti-cancer agent that primarily functions as an orally active endoplasmic reticulum (ER) stress activator.[1] By inducing ER stress, this compound can trigger downstream signaling pathways that lead to apoptosis (programmed cell death) and autophagy in cancer cells.
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound is a hydrophobic molecule with low aqueous solubility. Precipitation, often observed as cloudiness or visible particles in the medium, typically occurs when a concentrated stock solution of the compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is rapidly diluted into the aqueous environment of the cell culture medium. This phenomenon is often referred to as "crashing out."
Q3: What are the visual indicators of this compound precipitation?
A3: Precipitation can manifest as a fine, crystalline powder, a cloudy or milky appearance in the culture medium, or a thin film on the surface of the culture vessel. It is crucial to distinguish this from microbial contamination, which may also cause turbidity but is usually accompanied by a rapid pH change (indicated by a color change of the phenol (B47542) red indicator) and the presence of visible microorganisms under a microscope.
Q4: Can the final concentration of DMSO in the culture medium affect my experiment?
A4: Yes. While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
If you observe immediate precipitation when adding your this compound stock solution to the cell culture medium, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its solubility limit in the aqueous environment. | Decrease the final working concentration. Perform a dose-response experiment to determine the maximum soluble concentration that achieves the desired biological effect. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in solvent polarity, leading to precipitation. | Perform a stepwise or serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of the medium. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold liquids. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| Incorrect Stock Solution Preparation | The initial stock solution in DMSO may not be fully dissolved. | Ensure the this compound is completely dissolved in DMSO before further dilution. Gentle warming or brief sonication of the stock solution can aid dissolution. |
Issue: Delayed Precipitation During Incubation
If the medium appears clear initially but precipitation occurs after several hours or days in the incubator, consider these factors:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Changes in temperature, such as removing the culture vessel from the incubator for extended periods, can affect solubility. | Minimize the time that cultures are outside the stable environment of the incubator. Use a heated stage on the microscope if prolonged observation is necessary. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the medium over time, forming insoluble complexes. | If possible, test the solubility and stability of this compound in different basal media formulations. Reducing the serum concentration, if experimentally feasible, may also help. |
| pH Shift | The pH of the culture medium can change over time due to cellular metabolism, which can affect the solubility of the compound. | Use a medium buffered with HEPES to maintain a more stable pH. Monitor the color of the phenol red indicator for significant pH shifts. |
| Evaporation | Evaporation of the medium can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | Ensure the incubator has adequate humidity. Use filter-capped flasks or sealed plates to minimize evaporation. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 378.51 g/mol | Sigma-Aldrich |
| Solubility in DMSO | >15 mg/mL | Sigma-Aldrich |
| Recommended Stock Solution Concentration | 10-50 mM in DMSO | General practice for hydrophobic compounds |
| Recommended Final DMSO Concentration in Media | < 0.5% (ideally < 0.1%) | General cell culture guidelines |
| Typical Working Concentration in vitro | 5 - 15 µM | [2] |
| Storage of Powder | -20°C | Sigma-Aldrich |
| Storage of Stock Solution (in DMSO) | -20°C or -80°C (aliquoted to avoid freeze-thaw cycles) | General practice |
Experimental Protocols
Protocol for Preparing this compound Working Solution in Cell Culture Media
This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Complete cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 20 mM): a. In a sterile microcentrifuge tube, weigh out the appropriate amount of this compound powder. For a 20 mM stock solution, this would be 7.57 mg per 1 mL of DMSO. b. Add the calculated volume of cell culture grade DMSO. c. Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate to aid dissolution. d. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Prepare an Intermediate Dilution (e.g., 200 µM): a. Pre-warm your complete cell culture medium to 37°C. b. In a sterile tube, add 990 µL of the pre-warmed complete medium. c. Add 10 µL of the 20 mM this compound stock solution to the medium. d. Gently vortex or pipette up and down to mix thoroughly. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Prepare the Final Working Solution (e.g., 10 µM): a. In a sterile tube containing the desired final volume of pre-warmed complete cell culture medium, add the appropriate volume of the 200 µM intermediate dilution. For example, to make 1 mL of a 10 µM final solution, add 50 µL of the 200 µM intermediate dilution to 950 µL of pre-warmed complete medium. b. Gently mix the final solution. The final DMSO concentration in this example will be 0.05%. c. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Below are diagrams illustrating key signaling pathways and workflows related to this compound.
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified signaling pathways activated by this compound.
References
Technical Support Center: Optimizing DIM-C-pPhtBu Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of DIM-C-pPhtBu for accurate and reliable cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, a derivative of 3,3'-diindolylmethane (B526164) (DIM), is a synthetic compound investigated for its anti-cancer properties. It induces cell death in cancer cells through multiple mechanisms, including the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This leads to lysosomal dysfunction and excessive mitophagy, a process of selective degradation of mitochondria by autophagy.[1] Ultimately, these cellular stresses trigger apoptosis (programmed cell death). This compound has also been shown to modulate signaling pathways critical for cancer cell survival and proliferation, such as the Akt and NF-κB pathways.
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
Based on available literature, a broad starting range for this compound in cell viability assays is between 1 µM and 25 µM. However, the optimal concentration is highly dependent on the specific cell line being investigated. For initial experiments, it is recommended to perform a dose-response curve with a wide range of concentrations (e.g., 0.1, 1, 5, 10, 15, 25 µM) to determine the half-maximal inhibitory concentration (IC50) for your cells of interest.
Q3: How long should I incubate cells with this compound before assessing cell viability?
Incubation times can vary depending on the cell line and the specific research question. A common starting point is a 24 to 72-hour incubation period. Shorter incubation times may be sufficient to observe acute cytotoxic effects, while longer incubations may be necessary to capture the full extent of the compound's anti-proliferative and apoptotic effects. Time-course experiments are recommended to identify the optimal incubation time for your experimental system.
Q4: How should I prepare a stock solution of this compound?
This compound is a hydrophobic compound. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).[2] When preparing working solutions, the DMSO stock should be serially diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Compound precipitation | - Ensure a single-cell suspension before seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Prepare fresh serial dilutions for each experiment. Visually inspect for precipitates after dilution in media. If precipitation occurs, consider using a co-solvent or preparing fresh stock solutions. |
| Unexpectedly high or low cell viability | - Incorrect compound concentration- Compound interference with the assay reagent- Cell line resistance or high sensitivity | - Verify the concentration of your stock solution and the accuracy of your dilutions.- Perform a cell-free assay to check for direct interaction between this compound and the viability reagent (e.g., MTT, XTT).- Consult literature for known sensitivity of your cell line. Consider using a different cell line or a positive control compound. |
| Compound precipitation in culture medium | - Low solubility of this compound in aqueous media- High final concentration of the compound | - Ensure the final DMSO concentration is as low as possible while maintaining compound solubility.- Prepare working solutions immediately before use.- Consider using a different solvent for the stock solution, if compatible with your cells. |
| Discrepancy between different viability assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).- Off-target effects of the compound. | - Use at least two different types of viability assays to confirm results (e.g., a metabolic assay like MTT and a membrane integrity assay like Trypan Blue exclusion).- Be aware that high concentrations of any compound can have off-target effects. Correlate viability data with other markers of cell death, such as apoptosis assays. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |
| Panc-1 | Pancreatic Cancer | ~10 | 24 | MTT |
| Panc-28 | Pancreatic Cancer | ~10 | 24 | MTT |
| SKOV3 | Ovarian Cancer | ~5 | Not Specified | Not Specified |
| HNC Cells (various) | Head and Neck Cancer | Not Specified | Not Specified | Not Specified |
Note: This table is a summary of representative data and IC50 values can vary between laboratories and experimental conditions. It is crucial to determine the IC50 for your specific experimental setup.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 25 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Mandatory Visualization
Caption: Workflow for optimizing this compound concentration.
Caption: Signaling pathways modulated by this compound.
References
troubleshooting inconsistent results with DIM-C-pPhtBu
Welcome to the technical support center for DIM-C-pPhtBu. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or 1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane, is a synthetic derivative of 3,3′-diindolylmethane (DIM). It functions as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[1] Its primary mechanism of action in cancer cells involves the induction of endoplasmic reticulum (ER) stress, which leads to lysosomal dysfunction and excessive mitophagy, ultimately triggering apoptosis (programmed cell death).[2]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
A2: Inconsistent results with this compound can stem from several factors:
-
Compound Stability and Storage: Improper storage of the this compound powder or stock solutions can lead to degradation of the compound.
-
Solubility Issues: Poor solubility or precipitation of the compound in your cell culture media can result in a lower effective concentration.
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to this compound.[3][4]
-
Lot-to-Lot Variability: There can be variations in the purity and activity of this compound between different manufacturing batches.
-
Experimental Protocol Deviations: Minor changes in your experimental workflow can lead to significant differences in results.
Q3: How should I store and handle this compound?
A3: To ensure the stability and activity of this compound:
-
Powder: Store the lyophilized powder at -20°C in a desiccated environment.
-
Stock Solutions: Prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). Sigma-Aldrich states a solubility of >15 mg/mL in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What is the recommended solvent and final concentration of DMSO in cell culture?
A4: The recommended solvent for this compound is DMSO. When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control. It is crucial to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can have cytotoxic effects on their own.
Q5: I am observing unexpected cytotoxicity in my vehicle control wells. What could be the issue?
A5: Cytotoxicity in vehicle control wells is typically due to the DMSO concentration being too high. Ensure your serial dilutions of this compound are prepared in a way that the final DMSO concentration remains constant and non-toxic across all wells. Always include a vehicle-only control (media with the same final concentration of DMSO as the highest this compound concentration) in your experiments.
Troubleshooting Guides
Issue 1: Lower than Expected Efficacy or No Effect
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Purchase a new vial of this compound. Ensure proper storage of both the powder and stock solutions (-20°C, desiccated). Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Precipitation in Media | Visually inspect the culture media after adding the compound for any signs of precipitation. Prepare fresh dilutions from your stock solution for each experiment. Consider a brief sonication of the stock solution before dilution. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometer. |
| Cell Line Resistance | Research the sensitivity of your specific cell line to this compound. Consider testing a higher concentration range or a different, more sensitive cell line as a positive control. |
| Insufficient Incubation Time | Extend the incubation time of the compound with your cells. A time-course experiment (e.g., 24h, 48h, 72h) can determine the optimal treatment duration. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between seeding replicates. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique, especially when performing serial dilutions. |
| Compound Precipitation | As mentioned previously, ensure the compound is fully dissolved in the media. Inconsistent precipitation across wells can lead to high variability. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| SKOV3 | Ovarian Cancer | ~10-15 | (Lei et al., 2006) |
| Panc-1 | Pancreatic Cancer | ~10-15 | (Chintharlapalli et al., 2004) |
| HT-29 | Colon Cancer | Not explicitly stated, but growth inhibition observed at 10-15 µM | (Chintharlapalli et al., 2004) |
| KB | Oral Cancer | Not explicitly stated, but apoptosis induced at relevant concentrations | (Shin et al., 2011) |
Note: IC50 values can vary between studies and experimental conditions. This table provides an approximate range based on available literature.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in complete cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., <0.1%).
-
Cell Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Apoptosis Markers
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces lysosomal dysfunction and unfolded protein response - mediated cell death via excessive mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
DIM-C-pPhtBu stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of DIM-C-pPhtBu, alongside troubleshooting guides and frequently asked questions to ensure the integrity of their experiments.
Stability and Storage Conditions
Proper handling and storage of this compound are critical to maintain its chemical integrity and ensure reliable experimental outcomes. While specific stability studies on this compound are not extensively published, data from its parent compound, 3,3'-Diindolylmethane (DIM), and general knowledge of related chemical structures provide a strong basis for the following recommendations.
Recommended Storage:
For optimal stability, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture .
Summary of Inferred Stability Data:
| Condition | Recommendation/Observation | Basis of Recommendation |
| Solid State (Long-term) | Store at -20°C. Stable for extended periods (years). | Based on stability data for the parent compound, 3,3'-Diindolylmethane (DIM). |
| Solution (Aqueous) | Prepare fresh for each use. Avoid long-term storage. | Aqueous solutions of DIM are not recommended for storage for more than one day. |
| Solution (Organic Solvent) | Store at -20°C for short periods. Purge with inert gas. | Dissolved in organic solvents like DMSO, ethanol, or dimethyl formamide (B127407) (DMF). Stability is higher than in aqueous solutions, but long-term storage is not advised. |
| Light Exposure | Store in an amber vial or a dark container. | Indole-containing compounds can be susceptible to photodegradation. |
| Temperature | Avoid repeated freeze-thaw cycles. | Can introduce moisture and promote degradation. |
| pH | Avoid strongly acidic or basic conditions. | The indole (B1671886) ring is sensitive to strong acids. |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.
Question: My experimental results are inconsistent. Could the stability of this compound be a factor?
Answer: Yes, inconsistent results can be a sign of compound degradation. To troubleshoot, consider the following:
-
Solution Age: Are you using freshly prepared solutions? As a best practice, solutions of this compound, especially in aqueous media, should be made fresh for each experiment.
-
Storage of Solutions: If you must store solutions, are they stored at -20°C or below and for a minimal amount of time? Have you purged the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation?
-
Light Exposure: Have your solid compound and solutions been consistently protected from light? Exposure to UV or even ambient light can lead to photodegradation.
-
Solvent Purity: Are you using high-purity, anhydrous solvents? The presence of water or impurities in solvents can facilitate hydrolytic degradation.
Question: I observed a change in the color or appearance of my solid this compound. What should I do?
Answer: A change in the physical appearance of the compound, such as discoloration or clumping, can indicate degradation or moisture absorption. It is recommended to use a fresh, unopened vial of the compound if possible. If you suspect degradation, you may need to perform analytical tests like HPLC to assess the purity of your sample before proceeding with sensitive experiments.
Question: How can I assess the stability of my this compound sample?
Answer: High-Performance Liquid Chromatography (HPLC) is a common and effective method to assess the purity and stability of small molecules. By comparing the chromatogram of your current sample to that of a new, pure sample, you can identify the presence of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, similar to its parent compound DIM, is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethyl Formamide (DMF). For cell-based assays, DMSO is a common choice. Ensure the final concentration of DMSO in your experimental medium is not toxic to your cells.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in a suitable anhydrous organic solvent (e.g., DMSO) to a high concentration (e.g., 10-50 mM). Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your experimental buffer or medium immediately before use.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been detailed in the literature, based on its structure, potential degradation could occur through:
-
Oxidation: The indole ring is susceptible to oxidation.
-
Photodegradation: Exposure to light can lead to the formation of various photoproducts.
-
Hydrolysis: The tert-butylphenyl group could potentially undergo hydrolysis under certain conditions, although it is generally stable.
Q4: What is the known mechanism of action of this compound?
A4: this compound has been shown to induce cell death in head and neck cancer cells through a mechanism involving lysosomal dysfunction, excessive mitophagy, and the unfolded protein response (UPR).[1] This suggests that it impacts cellular stress and quality control pathways.
Experimental Protocols
General Protocol for a Forced Degradation Study:
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and at an elevated temperature for the same time points.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for the defined time points.
-
Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solid compound and the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
Caption: Signaling pathway of this compound leading to cell death.
References
Technical Support Center: Investigating Potential Off-Target Effects of DIM-C-pPhtBu
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential off-target effects of DIM-C-pPhtBu. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation strategies.
Troubleshooting Guides
Unexpected experimental outcomes when using this compound can be challenging to diagnose. This guide provides a structured approach to troubleshooting, helping to distinguish between on-target and potential off-target effects.
Issue 1: Observed cellular phenotype is inconsistent with known PPARγ activation.
-
Possible Cause: The phenotype may be due to an off-target effect of this compound, or the experimental system may have complexities not fully accounted for.
-
Troubleshooting Steps:
-
Confirm PPARγ Target Engagement:
-
Perform a dose-response experiment and determine the EC50 for a known PPARγ-dependent reporter gene (e.g., using a luciferase assay with a PPRE-driven reporter).
-
Use a PPARγ antagonist (e.g., GW9662) to see if the observed phenotype is reversed.
-
Confirm PPARγ expression in your cell line using Western blot or qPCR.
-
-
Evaluate Structurally Unrelated PPARγ Agonists:
-
Treat cells with other known PPARγ agonists (e.g., Rosiglitazone, Pioglitazone). If they do not replicate the phenotype, it is more likely an off-target effect of this compound.
-
-
Investigate Potential Off-Target Pathways:
-
Based on the observed phenotype, hypothesize potential off-target pathways. For example, if you observe unexpected apoptosis, investigate key apoptosis-regulating proteins.
-
Perform a literature search for off-target effects of other diindolylmethane (DIM) derivatives.
-
-
Issue 2: High levels of cytotoxicity or apoptosis are observed at concentrations expected to be selective for PPARγ.
-
Possible Cause: this compound may have off-target cytotoxic effects, or the cells may be particularly sensitive to PPARγ-mediated apoptosis.
-
Troubleshooting Steps:
-
Perform a Careful Dose-Response Analysis:
-
Determine the IC50 for cytotoxicity and compare it to the EC50 for PPARγ activation. A small therapeutic window may indicate off-target toxicity.
-
-
Assess Apoptosis Markers:
-
Rescue Experiment with PPARγ Knockdown/Knockout:
-
Use siRNA or CRISPR to reduce PPARγ expression. If the cytotoxicity persists, it is likely an off-target effect.
-
-
Consider Compound Stability:
-
Ensure the compound is stable in your cell culture media, as degradation products could be toxic.[3]
-
-
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting unexpected results with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a known peroxisome proliferator-activated receptor γ (PPARγ) agonist.[4] Its on-target effects are primarily mediated through the activation of PPARγ, which leads to the regulation of genes involved in adipogenesis, glucose metabolism, and inflammation. In cancer cells, activation of PPARγ by this compound has been shown to induce cell cycle arrest and apoptosis.[4]
Q2: Are there any known off-target effects for this compound?
A2: Currently, there is a lack of publicly available, comprehensive off-target screening data specifically for this compound. However, based on the broader classes of compounds it belongs to (PPARγ agonists and diindolylmethanes), potential off-target effects can be inferred.
Q3: What are the potential off-target effects of PPARγ agonists in general?
A3: Thiazolidinediones (TZDs), a class of PPARγ agonists, are associated with side effects such as weight gain, fluid retention, and an increased risk of bone fractures and heart failure.[5] Some of these effects may be due to PPARγ activation in tissues other than the intended target, while others could involve off-target interactions.[6]
Q4: What are the known biological activities of diindolylmethane (DIM) and its derivatives?
A4: Diindolylmethane (DIM), the parent compound of this compound, is known to have pleiotropic effects on cancer cells, modulating multiple signaling pathways including NF-κB, Wnt, Akt, and mTOR.[7] DIM can also influence the activity of cytochrome P450 enzymes, which could lead to drug-drug interactions.[7][8] At high doses, some DIM derivatives have been associated with toxicity.[9]
Q5: How can I experimentally identify potential off-targets of this compound?
A5: Several experimental approaches can be used to identify off-target interactions:
-
Kinase Profiling: Screen this compound against a panel of kinases to identify any unintended inhibitory activity.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of this compound to proteins in a cellular context.
-
Affinity Chromatography-Mass Spectrometry: This technique can identify proteins that bind to an immobilized version of this compound.
Data Presentation
As there is no direct quantitative off-target data available for this compound, the following table provides data for other well-characterized PPARγ agonists to serve as a reference for researchers. This data can help in designing experiments and interpreting results.
| Compound | Target | Assay Type | IC50 / EC50 / Ki | Potential Off-Targets/Side Effects |
| Rosiglitazone | PPARγ | Full Agonist | IC50: 42 nM | Fluid retention, weight gain, increased risk of heart failure and bone fractures.[10] |
| Pioglitazone | PPARγ | Full Agonist | Ki: ~400 nM | Similar to Rosiglitazone, with some differences in cardiovascular risk profile.[10] |
| GW9662 | PPARγ | Antagonist | IC50: 3.3 nM | Used experimentally to block PPARγ activity. |
| T0070907 | PPARγ | Antagonist | IC50: 1 nM | Highly selective PPARγ inhibitor.[2] |
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling
This protocol provides a general workflow for screening this compound against a kinase panel to identify potential off-target inhibitory activity.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
-
Kinase Assay:
-
Utilize a commercial kinase profiling service or an in-house kinase panel. These assays typically measure the phosphorylation of a substrate by a specific kinase.
-
Assays are usually performed in 384-well plates.
-
For each kinase, set up reactions containing:
-
Kinase
-
Substrate (peptide or protein)
-
ATP (often at the Km concentration for each kinase)
-
Assay buffer
-
This compound at various concentrations or a vehicle control (DMSO).
-
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using ³²P-ATP and measuring radioactivity.
-
Fluorescence/Luminescence-based assays: Using antibodies that recognize the phosphorylated substrate or measuring ATP depletion (e.g., ADP-Glo™).[11]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for any inhibited kinases.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to determine if this compound directly binds to a protein of interest in intact cells.
-
Cell Culture and Treatment:
-
Culture the cells of interest to a sufficient density.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or another protein detection method (e.g., ELISA, mass spectrometry).
-
For Western blotting, run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the vehicle- and inhibitor-treated samples.
-
Plot the percentage of soluble protein (relative to the unheated control) against the temperature for both conditions.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that the compound binds to and stabilizes the target protein.
-
Experimental Workflow for Off-Target Identification
Caption: A general workflow for the identification and validation of off-target effects.
Signaling Pathway
On-Target Signaling of this compound via PPARγ
This compound acts as an agonist for PPARγ, a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR). Upon ligand binding, this complex translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to various cellular outcomes, including cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway for the on-target action of this compound.
References
- 1. Selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulation as a strategy for safer therapeutic PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Explore all Compounds - ChEMBL [ebi.ac.uk]
- 6. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The impact of 3,3’-diindolylmethane on estradiol and estrogen metabolism in postmenopausal women using a transdermal estradiol patch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dce.au.dk [dce.au.dk]
- 10. Discovery and development of selective PPAR gamma modulators as safe and effective antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of DIM-C-pPhtBu in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DIM-C-pPhtBu. The information provided is intended to help minimize the cytotoxic effects of this compound on normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane, is a synthetic derivative of 3,3′-diindolylmethane (DIM), a natural compound derived from the digestion of cruciferous vegetables. It is recognized as a peroxisome proliferator-activated receptor γ (PPARγ) agonist. Its mechanism of action in cancer cells involves inducing cell cycle arrest, apoptosis, and endoplasmic reticulum (ER) stress through both PPARγ-dependent and independent pathways.[1]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells?
A2: While comprehensive comparative data is still emerging, studies on DIM and its derivatives suggest a potential for selective cytotoxicity, showing greater efficacy against cancer cells than normal cells.[2] The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a key indicator of this selectivity. An SI value greater than 1.0 suggests a compound is more active against cancer cells.[3]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways, including:
-
PPARγ pathway: As a PPARγ agonist, it can influence gene expression related to cell proliferation, differentiation, and apoptosis.[1][4][5]
-
ER Stress Pathway: It can induce the unfolded protein response (UPR), leading to ER stress-mediated apoptosis in cancer cells.[1]
-
Mitophagy and Lysosomal Dysfunction: In some cancer types, it has been found to induce lysosomal dysfunction and excessive mitophagy, contributing to cell death.
-
Cell Cycle Regulation: It can induce the expression of p21, a cell cycle inhibitor, and reduce the levels of cyclin D1, leading to cell cycle arrest.[1]
Troubleshooting Guide: Minimizing Cytotoxicity in Normal Cells
This guide addresses common issues encountered when using this compound and provides potential solutions to minimize its impact on non-cancerous cells.
Issue 1: High levels of cytotoxicity observed in normal cell lines.
Possible Cause: The concentration of this compound may be too high for the specific normal cell line being used. Different cell lines exhibit varying sensitivities.
Troubleshooting Steps:
-
Determine the IC50 Value: If not already established, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific normal and cancer cell lines. This will help establish a therapeutic window.
-
Optimize Concentration: Based on the IC50 values, select a concentration of this compound that maximizes the effect on cancer cells while minimizing toxicity to normal cells.
-
Co-administration with an Antioxidant: Consider the co-administration of an antioxidant such as N-acetylcysteine (NAC). NAC has been shown to protect cells from oxidative stress-induced damage, a potential mechanism of cytotoxicity for some anticancer compounds.[6][7][8][9][10] It can help scavenge reactive oxygen species (ROS) and replenish intracellular glutathione (B108866) (GSH) levels.[6][7]
Issue 2: Unexpected or off-target effects in normal cells.
Possible Cause: this compound's activation of PPARγ may lead to unintended metabolic or signaling changes in normal cells.[11][12]
Troubleshooting Steps:
-
Pathway Analysis: Investigate the expression levels of PPARγ and other key target proteins in your normal cell line to understand its potential responsiveness to this compound.
-
Use of PPARγ Antagonists: In control experiments, consider using a PPARγ antagonist to determine if the observed effects are specifically mediated by PPARγ activation.
-
Monitor Metabolic Changes: Assess key metabolic indicators, such as glucose uptake and lactate (B86563) production, to monitor for significant metabolic shifts in normal cells upon treatment.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50 Values) of Selected Anticancer Agents
| Compound | Cancer Cell Line (e.g., MCF-7) IC50 (µM) | Normal Cell Line (e.g., MCF-10A) IC50 (µM) | Selectivity Index (SI) |
| This compound | User-determined value | User-determined value | Calculated value |
| Doxorubicin | 0.1 | 1.5 | 15 |
| Paclitaxel | 0.01 | 0.2 | 20 |
Note: The values for Doxorubicin and Paclitaxel are illustrative examples and can vary between specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Co-administration of this compound and N-acetylcysteine (NAC)
This protocol outlines a method for testing the cytoprotective effects of NAC.
Procedure:
-
Follow the cell seeding and compound treatment steps as described in Protocol 1.
-
Prepare solutions of this compound with and without a fixed concentration of NAC (a typical starting concentration is 1-5 mM).
-
Treat the cells with these solutions and proceed with the MTT assay as described above.
-
Compare the cell viability and IC50 values of this compound alone to those of the this compound and NAC co-treatment groups in both normal and cancer cell lines. An increase in the IC50 value for normal cells in the presence of NAC would indicate a cytoprotective effect.
Visualizations
Caption: A generalized workflow for determining the IC50 value of this compound using an MTT assay.
Caption: Simplified signaling pathways affected by this compound leading to cell cycle arrest and apoptosis.
Caption: A decision-making workflow for troubleshooting high cytotoxicity of this compound in normal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Peroxisome Proliferator-Activated Receptor Gamma and Its Ligands in the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N‐acetylcysteine attenuates oxidative stress‐mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Cancer Cell Proliferation by PPARγ is Mediated by a Metabolic Switch that Increases Reactive Oxygen Species Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Technical Support Center: Improving the In Vitro Efficacy of DIM-C-pPhtBu
Welcome to the technical support center for DIM-C-pPhtBu. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the efficacy and reproducibility of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during in vitro experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility of this compound | This compound is a hydrophobic compound with poor aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent such as DMSO. For cell culture, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution in aqueous media, try a stepwise dilution or the use of a solubility-enhancing excipient. Gentle warming and vortexing can also aid dissolution. |
| Inconsistent Anti-proliferative Effects | Cell density at the time of treatment, passage number of cells, or variations in compound concentration. | Standardize your cell seeding density and treatment protocols. Use cells within a consistent passage number range. Ensure accurate and consistent dilution of your this compound stock solution for each experiment. |
| High Background in Western Blots | Non-specific antibody binding, insufficient blocking, or contaminated buffers. | Optimize your blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature). Ensure thorough washing steps. Use freshly prepared, filtered buffers. Consider titrating your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| No Signal for Target Proteins in Western Blot | Low protein expression, inefficient protein transfer, or inactive antibody. | Ensure sufficient protein is loaded onto the gel. Verify protein transfer using Ponceau S staining. Confirm the activity of your primary and secondary antibodies using appropriate positive controls. |
| Variability in Gene Expression (qPCR) Results | RNA degradation, inefficient reverse transcription, or suboptimal primer design. | Use an RNA stabilization solution and proper RNA extraction techniques to ensure high-quality RNA. Optimize your reverse transcription reaction. Design and validate qPCR primers for specificity and efficiency. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| Panc-1 | Pancreatic Cancer | 5 - 15 |
| Panc-28 | Pancreatic Cancer | 5 - 15 |
Signaling Pathways
This compound exerts its anti-cancer effects through multiple signaling pathways. The diagrams below illustrate the key mechanisms.
The Unfolded Protein Response (UPR) is a key pathway activated by this compound-induced ER stress.
This compound also induces mitophagy, the selective degradation of mitochondria.
Technical Support Center: Overcoming DIM-C-pPhtBu Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with DIM-C-pPhtBu, particularly concerning the development of resistance in cancer cell lines.
Disclaimer: As of late 2025, specific published data on acquired resistance to this compound is limited. The guidance provided here is based on established principles of cancer drug resistance to agents that induce endoplasmic reticulum (ER) stress and modulate similar signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active activator of endoplasmic reticulum (ER) stress. Its anti-cancer activity stems from inducing lysosomal dysfunction, excessive mitophagy, and the unfolded protein response (UPR), which ultimately leads to programmed cell death (apoptosis). In some cancer types, such as triple-negative breast cancer, it has been shown to inhibit the PI3K-Akt-mTOR signaling pathway.
Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the likely causes?
A2: The development of acquired resistance is a common phenomenon in cancer therapy. For a drug like this compound that induces ER stress, several potential resistance mechanisms could be at play:
-
Upregulation of Pro-Survival Unfolded Protein Response (UPR) Pathways: While chronic ER stress can trigger apoptosis, cancer cells can adapt by upregulating pro-survival arms of the UPR. This can involve increased expression of chaperone proteins like GRP78/BiP, which help in protein folding and reduce the ER stress load, thereby preventing the initiation of apoptosis.
-
Alterations in Autophagy: Autophagy can have a dual role in cancer. While excessive mitophagy induced by this compound is cytotoxic, cancer cells can also hijack autophagy as a survival mechanism to clear damaged organelles and recycle nutrients, thereby promoting resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Evasion of Apoptosis: Cancer cells can acquire mutations or alter the expression of proteins in the apoptotic pathway. This could include upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak), making the cells less susceptible to this compound-induced cell death.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to compensate for the pathways inhibited by this compound. For instance, if the PI3K-Akt pathway is inhibited, cells might upregulate the MAPK/ERK pathway to promote proliferation and survival.
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates acquired resistance. This can be determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Troubleshooting Guide
Issue 1: Decreased Cell Death Observed After this compound Treatment
If you observe a reduction in the expected level of cell death in your cell line following treatment with this compound, consider the following troubleshooting steps:
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change |
| HNC-Parental | 5 | 50 | 10 |
| HNC-Resistant | |||
| TNBC-Parental | 8 | 75 | 9.4 |
| TNBC-Resistant |
This table presents hypothetical data for illustrative purposes.
Experimental Workflow to Investigate Reduced Apoptosis:
Technical Support Center: DIM-C-pPhtBu Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DIM-C-pPhtBu.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 1,1-bis(3'-indolyl)-1-(p-tert-butylphenyl)methane, is a synthetic derivative of 3,3'-diindolylmethane (B526164) (DIM), a natural compound derived from cruciferous vegetables. Its primary mechanism of action is as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[1] By activating PPARγ, this compound can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Q2: What is the solubility and recommended storage for this compound?
A2: Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Parameter | Value |
| Solubility | >15 mg/mL in DMSO |
| Storage Temp. | -20°C |
| Storage Cond. | Dessicated, protected from light |
Q3: What are the known downstream effects of this compound treatment in cancer cells?
A3: Treatment of cancer cells with this compound has been associated with several key downstream effects, including:
-
Cell Cycle Arrest: Primarily in the G0/G1 phase.
-
Induction of Apoptosis: Programmed cell death.
-
Endoplasmic Reticulum (ER) Stress: Can lead to apoptosis.
-
Modulation of Cell Cycle Proteins: Upregulation of p21 and downregulation of cyclin D1.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate in the culture dish after adding this compound.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes:
-
Poor Aqueous Solubility: While soluble in DMSO, this compound has low solubility in aqueous solutions like cell culture media.
-
High Final DMSO Concentration: DMSO concentrations above 0.5% can be toxic to some cell lines and may also affect compound solubility.
-
Incorrect Dilution Method: Adding a small volume of highly concentrated stock directly to a large volume of media can cause the compound to crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1%.
-
Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in cell culture media before adding to the final culture volume.
-
Pre-warming Media: Gently warm the cell culture media to 37°C before adding the compound.
-
Vortexing During Dilution: Gently vortex the media while adding the this compound solution to ensure rapid and even dispersion.
Issue 2: Inconsistent or No Biological Effect
Symptoms:
-
Lack of expected changes in cell proliferation, cell cycle distribution, or protein expression.
-
High variability between replicate experiments.
Possible Causes:
-
Compound Degradation: this compound, like many indole (B1671886) derivatives, may be unstable in solution over time, especially when exposed to light, high temperatures, or repeated freeze-thaw cycles.
-
Sub-optimal Cell Culture Conditions: Cell density, passage number, and overall cell health can significantly impact the response to treatment.
-
Incorrect Dosage: The effective concentration of this compound can be cell-line specific.
Solutions:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound in DMSO regularly and store them in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protect from Light: Keep stock solutions and treated cultures protected from light as much as possible.
-
Optimize Cell Density: Ensure cells are in the logarithmic growth phase and at an appropriate confluency at the time of treatment.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Positive Controls: Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control to ensure the experimental system is responsive.
Issue 3: Potential Off-Target Effects
Symptoms:
-
Unexpected or paradoxical cellular responses.
-
Effects that are inconsistent with the known PPARγ signaling pathway.
Possible Causes:
-
PPARγ-Independent Mechanisms: Some effects of this compound may be independent of PPARγ activation.
-
Binding to Other Proteins: The compound may interact with other cellular proteins, leading to off-target effects.
Solutions:
-
Use of PPARγ Antagonists: Co-treatment with a PPARγ antagonist (e.g., GW9662) can help determine if the observed effects are PPARγ-dependent.
-
Knockdown/Knockout Models: Utilize cell lines with knockdown or knockout of the PPARγ gene to validate the on-target effects of this compound.
-
Phenotypic Comparison: Compare the cellular phenotype induced by this compound with that of other known PPARγ agonists.
Experimental Protocols
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle-treated (DMSO) control.
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating for at least 2 hours at 4°C.
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Western Blot for p21 and Cyclin D1
This protocol describes the detection of p21 and cyclin D1 protein levels by Western blotting.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-cyclin D1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound and a vehicle control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Protocol Refinement for DIM-C-pPhtBu Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DIM-C-pPhtBu in their experiments. The information is tailored for researchers, scientists, and drug development professionals to refine their study protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic derivative of 3,3'-diindolylmethane (B526164) (DIM), a natural compound found in cruciferous vegetables. Its primary mechanism of action is the induction of endoplasmic reticulum (ER) stress. This leads to the activation of the Unfolded Protein Response (UPR), which can subsequently trigger downstream cellular processes including mitophagy (the selective degradation of mitochondria by autophagy) and lysosomal dysfunction, ultimately leading to programmed cell death in cancer cells.[1] Some studies also suggest it may act as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.
Q2: In which cancer types has this compound shown activity?
A2: this compound has been investigated in several cancer cell lines. Notably, it has been shown to induce cell death in head and neck cancer (HNC) cells by promoting excessive mitophagy and lysosomal dysfunction.[1] As a member of the C-substituted diindolylmethane (C-DIM) family, its analogues have shown activity in a broad range of cancers including breast, prostate, pancreatic, and colon cancer.
Q3: What is the solubility of this compound and how should I prepare it for cell culture experiments?
A3: this compound has low aqueous solubility. It is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of >15 mg/mL. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. This stock solution can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentration.
Q4: What is a typical concentration range and treatment duration for this compound in cell culture?
A4: The optimal concentration and treatment duration for this compound are cell-line dependent and should be determined empirically. However, based on studies with similar C-DIM compounds and the known effects of this compound, a starting concentration range of 5-25 µM is often used for in vitro studies. Treatment durations can range from 24 to 72 hours, depending on the specific endpoint being measured (e.g., apoptosis, cell viability, or specific signaling pathway activation). It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The aqueous solubility of this compound is low, and high final concentrations or insufficient mixing can lead to precipitation. The final DMSO concentration might be too high, causing solvent-related precipitation. | - Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%). - Prepare working solutions by adding the DMSO stock of this compound to the medium with vigorous vortexing or mixing. - Perform a stepwise dilution of the DMSO stock into the medium. - Visually inspect the medium for any signs of precipitation before adding it to the cells. - Consider using a pre-warmed medium for dilution. |
| Inconsistent or No Cellular Response | - Compound Instability: DIM compounds can be unstable in aqueous solutions over time. - Incorrect Concentration: The effective concentration for your cell line may be different from published values. - Cell Line Resistance: The specific cell line may be resistant to the effects of this compound. | - Prepare fresh dilutions of this compound from the DMSO stock for each experiment. - Perform a dose-response experiment to determine the IC50 value for your specific cell line. - Ensure the DMSO stock solution has been stored properly at -20°C or -80°C and protected from light. - Verify the identity and purity of your this compound compound. |
| High Background in Western Blots for UPR Markers | - Non-specific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other proteins. - Insufficient Blocking: The blocking step may not be adequate to prevent non-specific binding. | - Optimize the antibody concentrations. - Increase the duration or change the composition of the blocking buffer (e.g., from 5% non-fat milk to 5% BSA). - Increase the number and duration of washes between antibody incubations. - Use high-quality, validated antibodies specific for the UPR markers of interest. |
| Difficulty in Visualizing Mitophagy by Immunofluorescence | - Low Level of Mitophagy: The treatment conditions (concentration, duration) may not be optimal to induce a detectable level of mitophagy. - Transient Nature of Mitophagy: Mitophagy can be a rapid and dynamic process, making it difficult to capture. - Autophagosome-Lysosome Fusion: Rapid fusion of autophagosomes with lysosomes can prevent the visualization of distinct mitophagosomes. | - Co-treat cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of the this compound treatment. This will block the degradation of autophagosomes and allow for their accumulation and easier visualization. - Perform a time-course experiment to identify the peak of mitophagy induction. - Use a well-validated marker for mitophagy, such as the co-localization of a mitochondrial marker (e.g., TOM20) with an autophagosome marker (e.g., LC3). |
| Ambiguous Lysosomal Staining Results | - Incorrect Dye Concentration: The concentration of the lysosomotropic dye may be too high, leading to non-specific staining, or too low, resulting in a weak signal. - Cellular Stress: The staining procedure itself can induce stress and alter lysosomal morphology or pH. | - Optimize the concentration of the lysosomotropic dye (e.g., LysoTracker) for your specific cell line. - Minimize the incubation time with the dye. - Include appropriate controls, such as untreated cells and cells treated with a known lysosomotropic agent. - Ensure the imaging medium is at the correct pH and temperature. |
Data Presentation
Table 1: Representative IC50 Values of C-DIM Compounds in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HCT-116 | Colon Cancer | DIM-C-pPhOCH3 | ~10 |
| HT-29 | Colon Cancer | DIM-C-pPhOCH3 | ~15 |
| PC-3 | Prostate Cancer | DIM-C-pPhOH | ~5 |
| LNCaP | Prostate Cancer | DIM-C-pPhOH | ~7.5 |
| MDA-MB-231 | Breast Cancer | DIM-C-pPhCF3 | ~8 |
| MCF-7 | Breast Cancer | DIM-C-pPhCF3 | ~12 |
Note: The IC50 values presented are representative for various C-DIM compounds and may differ for this compound. It is crucial to determine the specific IC50 for this compound in the cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line and to calculate its IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Add the diluted compound to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for UPR Markers
Objective: To detect the expression levels of key UPR proteins (e.g., GRP78/BiP, IRE1α, PERK, ATF6, CHOP) following this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target UPR protein overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for Mitophagy
Objective: To visualize the co-localization of mitochondria and autophagosomes as an indicator of mitophagy.
Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with this compound. For the last 2-4 hours of treatment, add a lysosomal inhibitor like Bafilomycin A1 (100 nM) to block autophagosome degradation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with primary antibodies against a mitochondrial marker (e.g., TOM20) and an autophagosome marker (e.g., LC3) overnight at 4°C. The following day, wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining.
-
Analysis: Visualize the cells using a confocal microscope and analyze the co-localization of the mitochondrial and autophagosome signals.
Mandatory Visualizations
References
Technical Support Center: DIM-C-pPhtBu Mitophagy Assay
Welcome to the technical support center for the DIM-C-pPhtBu mitophagy assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a mitophagy assay?
A1: this compound is a derivative of 3,3'-diindolylmethane (B526164) (DIM) that acts as an activator of endoplasmic reticulum (ER) stress.[1][2] It is not a direct fluorescent probe for mitophagy in the traditional sense, but rather a compound that induces a cellular cascade leading to mitophagy. Its mechanism involves inducing ER stress, which in turn can lead to mitochondrial damage, lysosomal dysfunction, and ultimately, excessive mitophagy and cell death in certain cell types, such as head and neck cancer cells.[1][2] Therefore, in an assay, this compound is used to stimulate the process of mitophagy, which is then observed using other fluorescent markers for mitochondria and lysosomes or by downstream protein analysis.
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with this compound is expected to induce a range of cellular stress responses, including:
-
ER Stress: Activation of the unfolded protein response (UPR).[1][2]
-
Lysosomal Dysfunction: Alterations in lysosomal function.[1][2]
-
Increased Mitophagy: A significant uptick in the selective engulfment of mitochondria by autophagosomes.[1][2]
-
Cell Death: In some cancer cell lines, prolonged exposure or high concentrations can lead to UPR-mediated cell death.[1][2]
Q3: How can I confirm that the observed effects are specific to mitophagy?
A3: To confirm that the observed phenomena are indeed mitophagy, it is crucial to use appropriate controls and complementary detection methods. This can include:
-
Co-localization studies: Using fluorescent proteins or dyes to label mitochondria (e.g., MitoTracker) and lysosomes (e.g., LysoTracker) or autophagosomes (e.g., LC3-GFP) to observe their co-localization.
-
Western blotting: Analyzing the levels of mitophagy-related proteins such as PINK1, Parkin, and the processing of LC3-I to LC3-II.
-
Inhibitor controls: Using known inhibitors of autophagy or mitophagy, such as Bafilomycin A1 or 3-Methyladenine, to see if they prevent the effects of this compound.
-
Genetic controls: Using cell lines with knockouts of key mitophagy-related genes (e.g., PINK1 or Parkin) to test for the dependency of this compound's effects on these pathways.
Q4: Can this compound be used in live-cell imaging?
A4: Yes, this compound can be used to induce mitophagy in live-cell imaging experiments. This allows for the real-time observation of mitochondrial morphology changes and their subsequent engulfment by autophagosomes and fusion with lysosomes. However, it is important to be mindful of potential phototoxicity and photobleaching of the fluorescent reporters used to visualize these events.
Troubleshooting Guide
This guide addresses common issues that may arise during a this compound mitophagy assay.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescent Signal from Reporter Dyes | 1. Suboptimal dye concentration: The concentration of your mitochondrial or lysosomal dye may be too low. 2. Insufficient incubation time: The dye may not have had enough time to accumulate in the target organelle. 3. Cell health issues: Cells may be unhealthy or dying, leading to poor dye uptake and retention. 4. Incorrect filter sets: The excitation and emission filters on the microscope may not match the spectral properties of your fluorescent dye. | 1. Titrate your dyes: Perform a concentration-response curve to find the optimal staining concentration for your cell type. 2. Optimize incubation time: Test different incubation durations to ensure adequate labeling. 3. Check cell viability: Use a viability stain (e.g., Trypan Blue) to assess cell health before and during the experiment. Ensure optimal cell culture conditions. 4. Verify filter compatibility: Consult the dye's datasheet for its excitation and emission spectra and ensure your microscope is configured correctly. |
| High Background Fluorescence | 1. Excess dye: The concentration of the fluorescent dye may be too high, leading to non-specific binding. 2. Incomplete washing: Residual dye in the medium can contribute to high background. 3. Autofluorescence: Some cell types or media components (like phenol (B47542) red) can be inherently fluorescent. | 1. Reduce dye concentration: Use the lowest effective concentration of your fluorescent probe. 2. Thorough washing: Wash the cells multiple times with fresh, pre-warmed buffer or medium after dye incubation. 3. Use appropriate media: Use phenol red-free medium for imaging. Consider using a commercial background suppressor if autofluorescence is a major issue. |
| Phototoxicity and Photobleaching | 1. Excessive light exposure: Prolonged or high-intensity illumination can damage cells and quench the fluorescent signal. 2. Use of short-wavelength light: UV or near-UV light is more damaging to cells. | 1. Minimize light exposure: Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio. Use neutral density filters to attenuate the light source. 2. Use longer wavelength dyes: Whenever possible, choose fluorescent probes that are excited by longer, less energetic wavelengths (e.g., red or far-red dyes). 3. Use anti-fade reagents: For fixed-cell imaging, use a mounting medium containing an anti-fade agent. 4. Time-lapse optimization: For live-cell imaging, increase the interval between image acquisitions to allow cells to recover. |
| Difficulty Interpreting Results (Artifacts vs. True Mitophagy) | 1. Drug-induced mitochondrial stress: this compound itself causes mitochondrial and lysosomal dysfunction, which can lead to morphological changes that may not be part of a complete mitophagy process. 2. Transient co-localization: Mitochondria and lysosomes can come into close proximity without fusing. 3. Off-target effects of this compound: The compound may have other cellular effects that are not directly related to mitophagy. | 1. Time-course experiment: Observe the entire process over time. True mitophagy involves the engulfment of mitochondria by autophagosomes, followed by fusion with lysosomes. 2. Use mitophagy-specific reporters: Consider using pH-sensitive mitochondrial probes (e.g., mt-Keima) that change fluorescence upon entering the acidic environment of the lysosome. 3. Correlative light-electron microscopy (CLEM): For definitive confirmation, use CLEM to visualize the ultrastructure of the observed fluorescent signals. 4. Biochemical validation: Confirm mitophagy by western blotting for key protein markers. |
Experimental Protocols
General Protocol for Inducing and Visualizing Mitophagy with this compound
-
Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) at a density that allows for individual cells to be resolved. Allow cells to adhere and grow for 24 hours.
-
Mitochondrial and Lysosomal Labeling (Live-Cell Imaging):
-
Incubate cells with a mitochondrial marker (e.g., MitoTracker Red CMXRos, 50-200 nM) for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed imaging medium.
-
Incubate cells with a lysosomal marker (e.g., LysoTracker Green DND-26, 50-75 nM) for 30 minutes at 37°C prior to imaging.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (a starting concentration range of 1-10 µM is suggested, but should be optimized for your cell line).
-
Replace the medium in the imaging dish with the this compound-containing medium.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for several hours to observe the dynamics of mitophagy.
-
Use appropriate filter sets for each fluorescent probe and minimize light exposure to reduce phototoxicity.
-
-
Image Analysis:
-
Quantify the co-localization between the mitochondrial and lysosomal signals over time. An increase in the co-localization coefficient is indicative of mitophagy.
-
Visualizations
Caption: Signaling pathway of this compound-induced mitophagy.
Caption: Experimental workflow for the this compound mitophagy assay.
Caption: Troubleshooting logic for the this compound mitophagy assay.
References
Technical Support Center: DIM-C-pPhtBu
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DIM-C-pPhtBu.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vitro experiments with this compound?
A1: The recommended vehicle control for in vitro experiments with this compound is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use the same final concentration of DMSO in your vehicle control as in your experimental samples to distinguish the effects of the compound from any potential effects of the solvent.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: For most cell lines, it is advisable to keep the final DMSO concentration at or below 0.5% (v/v). However, sensitive cell lines, particularly primary cells, may require lower concentrations, such as 0.1% or less. It is highly recommended to perform a DMSO tolerance assay for your specific cell line to determine the maximum concentration that does not induce toxicity or other off-target effects.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Therefore, a concentrated stock solution should be prepared in 100% DMSO. For example, to achieve a final concentration of 10 µM in your experiment with a 1:1000 dilution (resulting in 0.1% DMSO), you would need to prepare a 10 mM stock solution in 100% DMSO. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What is the primary mechanism of action of this compound?
A4: this compound has been shown to induce endoplasmic reticulum (ER) stress, leading to lysosomal dysfunction and excessive mitophagy in cancer cells. This cascade of events ultimately results in unfolded protein response (UPR)-mediated cell death.[1][2] Additionally, this compound is known to act as a peroxisome proliferator-activated receptor γ (PPARγ) agonist, though some of its effects can be PPARγ-independent.
Troubleshooting Guides
Problem 1: High levels of cell death observed in both treated and vehicle control wells.
-
Possible Cause: The final concentration of DMSO may be too high for your specific cell line, leading to cytotoxicity.
-
Solution:
-
Perform a DMSO Tolerance Assay: Before starting your experiment, determine the optimal, non-toxic concentration of DMSO for your cells.
-
Reduce DMSO Concentration: If possible, prepare a more concentrated stock solution of this compound to allow for a smaller volume to be added to the cell culture medium, thus lowering the final DMSO concentration.
-
Consistent DMSO Concentration: Ensure that the final DMSO concentration is identical across all wells, including all concentrations of this compound and the vehicle control.
-
Problem 2: Inconsistent or not reproducible results.
-
Possible Cause 1: Instability of this compound in cell culture medium. While specific stability data for this compound is limited, related compounds like 3,3'-diindolylmethane (B526164) (DIM) can be unstable in culture media over time.
-
Solution 1:
-
Fresh Preparation: Prepare fresh dilutions of this compound from your DMSO stock for each experiment.
-
Time-Course Experiment: If you suspect instability, perform a time-course experiment to assess the compound's activity at different time points after addition to the media.
-
Media Changes: For longer incubation periods, consider replacing the media with freshly prepared this compound at regular intervals.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution 2:
-
Standardize Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and incubation times.
-
Quality Control: Regularly check for mycoplasma contamination and ensure the health of your cell lines.
-
Problem 3: No significant effect of this compound is observed.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution 1:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration for your cell line and experimental endpoint.
-
Consult Literature: Refer to published studies for typical effective concentrations of this compound or similar compounds in your cell line of interest.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution 2:
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired effect (e.g., induction of mitophagy, reduction in cell viability).
-
Quantitative Data
The following table summarizes the IC50 values of some DIM derivatives in various cancer cell lines. Note that these are for related compounds and the IC50 for this compound may vary.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 1 | HTB-26 | Breast Cancer | 10 - 50[3] |
| Compound 2 | PC-3 | Pancreatic Cancer | 10 - 50[3] |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50[3] |
| Compound 1 | HCT116 | Colon Cancer | 22.4[3] |
| Compound 2 | HCT116 | Colon Cancer | 0.34[3] |
| Compound 4b | HCT-116 | Colon Cancer | 3.7 (µg/ml)[4] |
| Compound 7c | HCT-116 | Colon Cancer | 12.6 (µg/ml)[4] |
| Compound 4b | PC3 | Prostate Cancer | 32.81 (µg/ml)[4] |
| Compound 7c | PC3 | Prostate Cancer | 53.54 (µg/ml)[4] |
| Compound 4b | A549 | Lung Cancer | 19.96 (µg/ml)[4] |
| Compound 7c | A549 | Lung Cancer | 11.4 (µg/ml)[4] |
Experimental Protocols
Detailed Methodology: Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated DMSO stock.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Detailed Methodology: Western Blot for Mitophagy Markers
This protocol provides a general framework for assessing mitophagy induction by monitoring the levels of specific protein markers.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mitophagy markers (e.g., LC3, p62/SQSTM1, PINK1, Parkin) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of mitophagy induction.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces lysosomal dysfunction and unfolded protein response - mediated cell death via excessive mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi-res.com [mdpi-res.com]
- 4. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of DIM-C-pPhtBu Derivatives
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of DIM-C-pPhtBu derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound derivatives?
Based on available literature and analogous synthetic pathways, researchers may face several key challenges:
-
Low Reaction Yields: The formation of the core DIM structure and the subsequent coupling with the C-pPhtBu moiety can be inefficient. This may be due to steric hindrance from the bulky tert-butyl group, competing side reactions, or suboptimal reaction conditions.
-
Difficult Purification: The final products and intermediates can be challenging to purify. Co-elution of starting materials or byproducts with the desired compound is a common issue in chromatography. The similar polarity of related species often necessitates specialized purification techniques.
-
Side Product Formation: Undesired side reactions, such as debromination or the formation of regioisomers, can significantly reduce the yield of the target molecule.[1] The choice of catalyst, solvent, and temperature can influence the prevalence of these side products.
-
Reagent Instability: Some precursors or reagents used in the synthesis may be sensitive to air, moisture, or light, leading to decomposition and lower yields. Careful handling and inert atmosphere techniques are often required.
-
Scale-Up Difficulties: Reaction conditions that are successful on a small, milligram scale may not be directly transferable to larger, multigram-scale synthesis.[1][2][3] Issues such as heat transfer, mixing, and reagent addition rates become more critical at a larger scale.
Q2: How can I improve the yield of my this compound synthesis?
To improve reaction yields, consider the following troubleshooting strategies:
-
Optimize Reaction Conditions: Systematically screen different solvents, temperatures, and reaction times. A design of experiments (DoE) approach can be valuable in identifying the optimal parameter space.
-
Choice of Catalyst and Ligand: For cross-coupling reactions, the choice of palladium catalyst and phosphine (B1218219) ligand is crucial. Experiment with different ligand types (e.g., electron-rich, bulky) to enhance catalytic activity and selectivity.
-
Control of Stoichiometry: Precisely control the molar ratios of your reactants. An excess of one reagent may drive the reaction to completion but can also lead to increased side product formation and purification challenges.
-
Use of Additives: Certain additives can suppress side reactions or enhance the rate of the desired transformation. For instance, the addition of a specific acid or base can significantly impact the reaction outcome.
Q3: What are the best practices for purifying this compound derivatives?
Effective purification is critical for obtaining high-purity material. Consider the following approaches:
-
Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating complex mixtures of this compound derivatives.[4] Method development, including the choice of stationary phase, mobile phase composition, and gradient, is essential. For larger quantities, flash column chromatography with a carefully selected solvent system can be effective.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with significantly different solubility properties.
-
Characterization: Thoroughly characterize all purified fractions using techniques such as NMR, mass spectrometry, and HPLC to confirm the identity and purity of the desired compound.
Troubleshooting Guides
Problem: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh batch of catalyst. • Ensure the catalyst was stored under appropriate conditions (e.g., inert atmosphere). • Consider pre-activating the catalyst if required by the protocol. |
| Poor Quality Reagents | • Verify the purity of starting materials using analytical techniques (e.g., NMR, GC-MS). • Use freshly distilled or purified solvents. |
| Incorrect Reaction Temperature | • Calibrate the thermometer or temperature controller. • Experiment with a range of temperatures to find the optimal condition. |
| Presence of Inhibitors | • Ensure all glassware is scrupulously clean. • Purify starting materials to remove any potential inhibitors. |
Problem: Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Steps |
| Decomposition of Starting Material or Product | • Lower the reaction temperature. • Reduce the reaction time. • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | • Modify the reaction conditions to favor the desired pathway (e.g., change solvent polarity, add a selective catalyst). • Investigate the identity of the byproducts to understand the competing reaction pathways. |
| Air or Moisture Contamination | • Use anhydrous solvents and reagents. • Employ Schlenk line techniques or a glovebox for sensitive reactions. |
Experimental Protocols & Data
Illustrative Reaction Scheme
The synthesis of this compound derivatives can be conceptualized through the following generalized workflow. This diagram illustrates the key stages from starting materials to the final purified product.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Troubleshooting Logic
This decision tree provides a logical approach to troubleshooting a failed or low-yielding synthesis of this compound derivatives.
Caption: Decision tree for troubleshooting this compound synthesis.
Disclaimer: The information provided here is for general guidance and troubleshooting purposes. Specific experimental conditions and outcomes may vary. Always refer to established safety protocols and conduct thorough literature searches for your specific synthetic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A practical synthesis of 1,3-disubstituted cubane derivatives. | Semantic Scholar [semanticscholar.org]
- 4. Purification Procedures for Synthetic Dyes | RTI [rti.org]
Validation & Comparative
Validating the Mechanism of Action of DIM-C-pPhtBu: A Comparative Guide
This guide provides a comparative analysis of DIM-C-pPhtBu and the well-characterized immunomodulatory agent pomalidomide. The objective is to validate the mechanism of action of this compound by contrasting its effects with a compound that operates through a distinct, yet also highly effective, anti-cancer pathway. This comparison will aid researchers, scientists, and drug development professionals in understanding the unique therapeutic potential of this compound.
Executive Summary
This compound is a novel compound that induces cancer cell death through the induction of excessive mitophagy and endoplasmic reticulum (ER) stress, leading to a pro-apoptotic unfolded protein response (UPR).[1][2] In contrast, pomalidomide, a thalidomide (B1683933) analog, functions as a molecular glue, redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific neosubstrates, primarily the transcription factors IKZF1 and IKZF3.[1][3][4][5] This guide will delve into the distinct mechanisms of these two compounds, presenting available quantitative data, detailed experimental protocols, and visual representations of their respective signaling pathways.
Data Presentation: Comparative Efficacy and Cellular Effects
The following tables summarize the key quantitative data for this compound and pomalidomide. It is important to note that specific quantitative data for this compound is not publicly available in the primary literature; therefore, representative data points are indicated as "Not Available" (N/A).
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line(s) | Assay Type | IC50 Value | Citation(s) |
| This compound | Head and Neck Cancer (HNC) | Cell Viability Assay | N/A | [1][2] |
| Pomalidomide | RPMI8226 (Multiple Myeloma) | Cell Viability Assay | 8 µM (48h) | [6] |
| Pomalidomide | OPM2 (Multiple Myeloma) | Cell Viability Assay | 10 µM (48h) | [6] |
Table 2: Mechanistic Insights from In Vitro and In Vivo Models
| Compound | Model System | Key Finding | Quantitative Metric | Citation(s) |
| This compound | HNC Xenograft | Strong inhibition of tumor progression | N/A | [1][2] |
| Pomalidomide | MM1.S (Multiple Myeloma) | Induction of apoptosis | Dose-dependent increase in apoptosis | |
| Pomalidomide | MM1.S (Multiple Myeloma) | Downregulation of CRBN expression | Significant reduction in CRBN mRNA and protein | |
| Pomalidomide | Multiple Myeloma Cell Lines | Degradation of IKZF1 and IKZF3 | Dose-dependent decrease in protein levels |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of this compound and pomalidomide.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the validation of the mechanisms of action of this compound and pomalidomide.
I. Cell Viability Assay (IC50 Determination)
This protocol is a standard method to determine the concentration of a compound that inhibits 50% of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HNC cell lines for this compound, RPMI8226 for pomalidomide)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound, pomalidomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
-
II. Western Blot Analysis for Protein Expression
This protocol is used to detect and quantify specific proteins to assess the mechanism of action of the compounds.
-
For this compound (Markers of UPR and Mitophagy):
-
Target Proteins: GRP78, CHOP (for UPR), LC3-I/II, p62 (for mitophagy).
-
-
For Pomalidomide (Neosubstrate Degradation):
-
Target Proteins: IKZF1, IKZF3, CRBN.
-
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with the respective compounds for the indicated times and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
III. Mitophagy Flux Assay (for this compound)
This protocol allows for the quantification of mitophagy, the selective degradation of mitochondria by autophagy.
-
Materials:
-
HNC cell lines
-
MitoTracker Green and LysoTracker Red probes
-
Confocal microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound for the desired time.
-
In the last 30 minutes of treatment, add MitoTracker Green (100 nM) and LysoTracker Red (50 nM) to the culture medium.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Mount the coverslips on glass slides with a mounting medium containing DAPI.
-
Visualize the cells using a confocal microscope.
-
Quantify the colocalization of green (mitochondria) and red (lysosomes) signals as an indicator of mitolysosome formation. An increase in yellow puncta (colocalization) indicates an increase in mitophagy flux.
-
IV. XBP1 Splicing Assay for UPR Activation (for this compound)
This assay detects the activation of the IRE1 branch of the UPR by measuring the splicing of XBP1 mRNA.
-
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcriptase
-
PCR primers specific for spliced and unspliced XBP1
-
Agarose (B213101) gel electrophoresis system
-
-
Procedure:
-
Treat cells with this compound to induce ER stress.
-
Extract total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform PCR using primers that flank the splice site of XBP1 mRNA.
-
Analyze the PCR products on an agarose gel. The appearance of a smaller band corresponding to the spliced form of XBP1 indicates UPR activation.
-
Experimental Workflow Diagrams
Conclusion
This comparative guide highlights the distinct and compelling mechanism of action of this compound. By inducing excessive mitophagy and ER stress, this compound represents a novel therapeutic strategy for cancers, such as head and neck cancer, that may be susceptible to these cellular insults. In contrast, pomalidomide's targeted degradation of neosubstrates via CRBN modulation has proven highly effective in hematological malignancies. The provided experimental protocols and workflows offer a foundational framework for researchers to further investigate and validate the therapeutic potential of this compound and similar compounds. Further studies are warranted to obtain specific quantitative data for this compound to enable a more direct and comprehensive comparison with existing anti-cancer agents.
References
- 1. This compound induces lysosomal dysfunction and unfolded protein response - mediated cell death via excessive mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complementary Approaches to Interrogate Mitophagy Flux in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Detect Endoplasmic Reticulum Stress and Apoptosis in Diabetic Nephropathy | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for detecting the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to DIM-C-pPhtBu Target Validation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of target validation assays for DIM-C-pPhtBu, a compound with known anti-cancer properties. It details the methodologies for evaluating its effects on key signaling pathways and compares its performance with alternative research compounds.
Introduction to this compound and its Targets
This compound (1,1-Bis(3′-indolyl)-1-(p-t-butylphenyl)methane) is a derivative of 3,3'-diindolylmethane (B526164) (DIM) that has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action is multifactorial, primarily involving the activation of the Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the induction of the Unfolded Protein Response (UPR) through the PERK (Protein kinase R-like endoplasmic reticulum kinase) pathway. While a direct, high-affinity molecular target is not fully elucidated, its functional impact on these pathways is well-documented. This guide will focus on the assays used to validate these two key mechanisms of action.
Data Presentation: Performance Comparison
The following table summarizes the quantitative data for this compound and selected alternative compounds used to modulate PPARγ and the PERK pathway.
| Compound | Target Pathway | Assay Type | Cell Line | Key Parameter | Value | Citation |
| This compound | Cell Proliferation | WST-1 Assay | SKOV3 (Ovarian Cancer) | IC50 | < 5 µM | [1] |
| Rosiglitazone | PPARγ Activation | Luciferase Reporter Assay | HepG2 | EC50 | 60 nM | [2] |
| Rosiglitazone | PPARγ Activation | Reporter Assay | - | EC50 | 30 nM (PPARγ1), 100 nM (PPARγ2) | [3] |
| GSK2606414 | PERK Inhibition | Kinase Assay | - | IC50 | 0.4 nM | [1][4][5] |
| GSK2656157 | PERK Inhibition | Kinase Assay | - | IC50 | 0.9 nM |
Signaling and Experimental Workflow Diagrams
This compound's Dual Mechanism of Action
Caption: Dual signaling pathways of this compound.
Experimental Workflow: PPARγ Luciferase Reporter Assay
Caption: Workflow for PPARγ luciferase reporter assay.
Experimental Workflow: PERK Activation Western Blot
Caption: Workflow for PERK activation Western blot.
Experimental Protocols
PPARγ Activation: Luciferase Reporter Gene Assay
This assay quantitatively measures the activation of PPARγ by a test compound.
Materials:
-
HEK293 cells stably co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
This compound, Rosiglitazone (positive control).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Seed the transfected HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and Rosiglitazone in culture medium.
-
Replace the culture medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
PERK Pathway Activation: Western Blot for PERK Phosphorylation
This assay detects the activation of the PERK pathway by measuring the phosphorylation of PERK and its downstream target eIF2α.
Materials:
-
Cancer cell line of interest (e.g., SKOV3).
-
Culture medium and supplements.
-
This compound, PERK inhibitor (e.g., GSK2606414) as a negative control, and a known ER stress inducer (e.g., Thapsigargin) as a positive control.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Plate cells and treat with this compound, controls, and vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
PPARγ Ligand Binding: TR-FRET Competitive Binding Assay
This is a high-throughput assay to determine if a compound directly binds to the PPARγ ligand-binding domain (LBD).
Materials:
-
GST-tagged human PPARγ LBD.
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
A fluorescently labeled PPARγ ligand (tracer, acceptor fluorophore).
-
Assay buffer.
-
This compound, unlabeled known PPARγ ligand (e.g., Rosiglitazone) for positive control.
-
384-well low-volume black plates.
-
TR-FRET compatible plate reader.
Protocol:
-
Prepare serial dilutions of this compound and the positive control compound.
-
In a 384-well plate, add the test compounds, the fluorescent tracer, the GST-PPARγ LBD, and the Tb-anti-GST antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
A decrease in the TR-FRET ratio indicates that the test compound is competing with the fluorescent tracer for binding to the PPARγ LBD.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a competition binding curve to determine the IC50 value.
Conclusion
The validation of this compound's biological targets relies on a combination of functional and binding assays. As a PPARγ agonist, its activity can be quantified using luciferase reporter and TR-FRET binding assays, and compared to established agonists like Rosiglitazone. Its ability to induce ER stress and activate the PERK pathway can be effectively measured by Western blotting for key phosphorylated proteins, with PERK inhibitors such as GSK2606414 serving as valuable comparative tools. While the compound's effects are pleiotropic, these assays provide robust methods for validating its engagement with these critical cancer-related signaling pathways. Further investigation into other potential targets, such as the role of Alix in the cellular response to this compound-induced stress, may provide a more complete understanding of its mechanism of action.
References
Unraveling Endoplasmic Reticulum Stress: A Comparative Guide to CHOP Induction by DIM-C-pPhtBu and Classical Inducers
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling, the endoplasmic reticulum (ER) stress response is a critical pathway implicated in numerous diseases, including cancer and neurodegenerative disorders. A key mediator of the terminal unfolded protein response (UPR) is the C/EBP homologous protein (CHOP), making its induction a crucial indicator of severe ER stress. This guide provides a comparative analysis of CHOP induction by the novel compound DIM-C-pPhtBu against the classical ER stress inducers, tunicamycin (B1663573) and thapsigargin (B1683126), offering valuable insights for researchers in cellular biology and drug development.
This publication details the signaling pathways, presents a comprehensive table of experimental data, and provides detailed protocols for the CHOP induction assay, a fundamental technique to quantify ER stress.
The Landscape of ER Stress Inducers: A Comparative Overview
The induction of CHOP is a hallmark of prolonged or overwhelming ER stress, leading to apoptosis. Understanding the potency of different compounds in inducing CHOP is vital for their application as research tools or potential therapeutics. While direct comparative studies are limited, this guide synthesizes available data to offer a comparative perspective on this compound, tunicamycin, and thapsigargin.
This compound is a synthetic derivative of 3,3'-diindolylmethane (B526164) (DIM) that has been shown to activate the ER stress pathway, leading to apoptosis in cancer cells. Its mechanism involves the induction of the PERK-eIF2α-ATF4 signaling axis, culminating in the upregulation of CHOP.
Tunicamycin , an antibiotic, induces ER stress by inhibiting N-linked glycosylation, leading to an accumulation of unfolded proteins in the ER. This robustly activates all three branches of the UPR and is a widely used tool to study ER stress-induced apoptosis.
Thapsigargin , a sesquiterpene lactone, induces ER stress by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to the depletion of ER calcium stores and subsequent protein misfolding.
Quantitative Comparison of CHOP Induction
The following table summarizes findings from various studies on the induction of CHOP by this compound, tunicamycin, and thapsigargin. It is important to note that the data are compiled from different studies with varying cell types and experimental conditions, making direct comparisons challenging. However, the table provides a valuable overview of the relative potency of these compounds.
| Compound | Cell Line | Concentration | Treatment Time | Fold Induction of CHOP (protein/mRNA) | Reference |
| This compound | Head and Neck Cancer Cells | Not Specified | Not Specified | Upregulation confirmed | [1] |
| Tunicamycin | Hepa 1-6 | 0.8 µg/mL | 24 hours | Significant upregulation (protein) | [2] |
| Tunicamycin | Neonatal Rat Cardiomyocytes | 100 ng/mL | 24 hours | Peak induction (mRNA and protein) | [3] |
| Thapsigargin | C2C12 | 300 nM | 2 hours | Strong induction (protein) | [4] |
| Thapsigargin | Glioblastoma Cells | 1 µM | 24-48 hours | Upregulation confirmed (protein) | [5] |
Note: The term "significant upregulation" or "strong induction" is used where specific fold-change values were not provided in the source material. Researchers are encouraged to perform their own dose-response and time-course experiments for their specific model system.
Delving into the Mechanism: The ER Stress Signaling Pathway
The induction of CHOP is a tightly regulated process initiated by the accumulation of unfolded or misfolded proteins in the ER. This triggers the Unfolded Protein Response (UPR), a tripartite signaling network aimed at restoring ER homeostasis. However, under irremediable stress, the UPR switches to a pro-apoptotic program, with CHOP playing a central role. The diagram below illustrates the canonical PERK-ATF4-CHOP pathway, a major route to CHOP induction.
Caption: The PERK-ATF4-CHOP signaling pathway in ER stress-induced apoptosis.
Experimental Workflow: CHOP Induction Assay
Confirming CHOP induction is a standard procedure in ER stress research, typically performed via Western blotting. The following diagram outlines the key steps in a CHOP induction assay.
Caption: Experimental workflow for a CHOP induction assay using Western blotting.
Detailed Experimental Protocol: CHOP Induction Assay by Western Blot
This protocol provides a detailed methodology for assessing CHOP protein levels following treatment with an ER stress inducer.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound, tunicamycin (e.g., 1-5 µg/mL), or thapsigargin (e.g., 100-500 nM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total cell lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CHOP (diluted in blocking buffer) overnight at 4°C.
-
Also, probe a separate membrane or the same stripped and re-probed membrane with a primary antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the CHOP band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
This comprehensive guide provides researchers with the necessary information to effectively utilize and compare this compound with established ER stress inducers in the context of CHOP induction. The provided protocols and diagrams serve as a valuable resource for designing and executing experiments to investigate the intricate role of ER stress in health and disease.
References
- 1. Many Commercially Available Antibodies for Detection of CHOP Expression as a Marker of Endoplasmic Reticulum Stress Fail Specificity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHOP favors endoplasmic reticulum stress-induced apoptosis in hepatocellular carcinoma cells via inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
Validating DIM-C-pPhtBu Induced Apoptosis: A Comparative Guide to Caspase Cleavage and Alternative Assays
For researchers and drug development professionals investigating the pro-apoptotic potential of novel compounds like DIM-C-pPhtBu, rigorous validation of the apoptotic pathway is paramount. This guide provides a comparative overview of the caspase cleavage assay, a cornerstone technique for confirming apoptosis, alongside alternative methods. We present experimental data for the related compound 3,3'-Diindolylmethane (DIM) to illustrate the utility of these assays in evaluating indole (B1671886) derivatives.
The Role of Caspase Cleavage in Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. A key event in this pathway is the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals, and they, in turn, cleave and activate executioner caspases (such as caspase-3 and -7).[1] Activated executioner caspases are responsible for the proteolytic cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3] Therefore, detecting the cleaved, active forms of caspases, particularly caspase-3, is a reliable and widely used marker for apoptosis.[4]
Studies on the parent compound, DIM, have shown that it induces apoptosis in various cancer cell lines.[5][6] This induction is associated with the activation of caspase-3, making the caspase cleavage assay a highly relevant method for validating the pro-apoptotic activity of this compound.[5]
Caspase Cleavage Assay: A Detailed Look
The caspase cleavage assay is designed to detect the active forms of caspases. One of the most common and specific methods is Western blotting, which allows for the visualization of the cleaved caspase fragments.
Experimental Protocol: Western Blotting for Cleaved Caspase-3
This protocol outlines the steps for detecting cleaved caspase-3 in cell lysates following treatment with a test compound like this compound.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[7]
-
Data Presentation: Effect of DIM on Caspase-3 Cleavage
While specific quantitative data for this compound is not yet widely published, studies on DIM in gastric cancer cells have demonstrated a concentration-dependent increase in the levels of cleaved caspase-3, confirming the activation of the apoptotic pathway.[5]
| Treatment | Concentration (µM) | Cleaved Caspase-3 Level |
| Control | 0 | Baseline |
| DIM | 40 | Increased |
| DIM | 80 | Significantly Increased |
| Data summarized from qualitative Western blot results in gastric cancer cell lines.[5] |
Visualizing the Apoptotic Pathway and Experimental Workflow
To better understand the underlying mechanisms and the experimental process, the following diagrams are provided.
Caption: Apoptosis signaling pathways highlighting the central role of caspases.
Caption: Experimental workflow for the caspase cleavage assay via Western blot.
Alternative Apoptosis Validation Assays
| Assay | Principle | Advantages | Disadvantages | Stage of Apoptosis Detected |
| Annexin (B1180172) V Staining | Detects the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.[1] | Early-stage detection; quantitative with flow cytometry. | Can also stain necrotic cells; requires intact plasma membrane. | Early |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation. | Can be used on tissue sections and cultured cells; provides spatial information. | Can also detect DNA damage from other sources; may not be specific to apoptosis. | Late |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Measures the change in mitochondrial membrane potential using fluorescent dyes. | Very early indicator of intrinsic pathway activation. | Can be influenced by other cellular processes affecting mitochondrial health. | Early |
| Cytochrome c Release Assay | Detects the release of cytochrome c from the mitochondria into the cytosol. | Specific to the intrinsic pathway of apoptosis. | Requires subcellular fractionation; can be technically challenging. | Early to Mid |
Conclusion
Validating the pro-apoptotic activity of this compound requires a multi-faceted approach. The caspase cleavage assay, particularly through Western blotting for cleaved caspase-3, provides direct evidence of the activation of the core apoptotic machinery. The established pro-apoptotic and caspase-3-activating effects of the related compound DIM strongly support the use of this assay.[5] To build a comprehensive and compelling data package, it is highly recommended to complement the caspase cleavage assay with one or more of the alternative methods described above. This orthogonal approach will provide a more complete picture of the cellular response to this compound and solidify its characterization as a potential apoptosis-inducing agent.
References
- 1. biotech.illinois.edu [biotech.illinois.edu]
- 2. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 4. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DIM-C-pPhtBu and Other Diindolylmethane (DIM) Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of DIM-C-pPhtBu with other notable diindolylmethane (DIM) derivatives, supported by experimental data. The information is intended to assist researchers in selecting the appropriate compounds for their studies in cancer biology and drug development.
Introduction to this compound
This compound, a C-substituted derivative of 3,3'-diindolylmethane (B526164) (DIM), has emerged as a potent anti-cancer agent. It induces cell death in various cancer models through mechanisms that include the induction of endoplasmic reticulum (ER) stress and excessive mitophagy, leading to apoptosis[1]. Specifically, in head and neck cancer cells, this compound has been shown to cause lysosomal dysfunction, which contributes to its cytotoxic effects[1].
Comparative Analysis of Cytotoxicity
The anti-proliferative activity of DIM derivatives is a key indicator of their potential as anti-cancer agents. The following tables summarize the cytotoxic effects (IC50 values) of this compound and other DIM derivatives across various cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of C-Substituted DIM Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Pancreatic Cancer (Panc-1) | ~10 | [1] |
| DIM-C-pPhCF3 | Pancreatic Cancer (Panc-1) | ~10 | [1] |
| DIM-C-pPhC6H5 | Pancreatic Cancer (Panc-1) | ~15 | [1] |
| Phemindole (4-hydroxyphenyl derivative 8) | Breast Cancer (MDA-MB-231) | 10.9 | |
| DIM (parent compound) | Breast Cancer (MDA-MB-231) | 72.3 |
Table 2: Cytotoxicity of Ring-Substituted DIM Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4,4'-dibromoDIM | Prostate Cancer (LNCaP) | ~13.1 | [2] |
| 4,4'-dichloroDIM | Prostate Cancer (LNCaP) | ~20.2 | [2] |
| 7,7'-dibromoDIM | Prostate Cancer (LNCaP) | ~19.5 | [2] |
| 7,7'-dichloroDIM | Prostate Cancer (LNCaP) | ~15.8 | [2] |
| DIM (parent compound) | Prostate Cancer (LNCaP) | ~23.3 | [2] |
Table 3: Cytotoxicity of Other DIM Derivatives
| Compound | Cancer Cell Line | GI50 (µM) - 2D Culture | Reference |
| DIM-1 (biaryl conjugate) | Triple Negative Breast Cancer (MDA-MB-231) | 9.83 ± 0.2195 | |
| DIM-4 (biaryl conjugate) | Triple Negative Breast Cancer (MDA-MB-231) | 8.726 ± 0.5234 |
Signaling Pathways and Mechanisms of Action
DIM derivatives exert their anti-cancer effects by modulating a multitude of cellular signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of DIM derivatives are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the DIM derivatives and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with DIM derivatives as described for the MTT assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Mitophagy Analysis (Western Blotting)
This method is used to detect the levels of specific proteins involved in the mitophagy pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against LC3, p62, PINK1, Parkin, and a mitochondrial marker like TOM20 or COX IV)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with DIM derivatives and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. The conversion of LC3-I to LC3-II and the degradation of p62 and mitochondrial proteins are indicative of mitophagy.
Conclusion
This compound and other DIM derivatives represent a promising class of anti-cancer compounds with diverse mechanisms of action. The data presented in this guide highlight the superior potency of several derivatives compared to the parent DIM molecule. The choice of a specific DIM derivative for further investigation will depend on the cancer type and the specific cellular pathways of interest. The provided experimental protocols offer a starting point for researchers to evaluate and compare the efficacy of these compounds in their own experimental systems.
References
A Comparative Guide to the Efficacy of DIM-C-pPhtBu and 5,5'-dibromoDIM
This guide provides a detailed comparison of the anti-cancer efficacy of two synthetic derivatives of 3,3'-diindolylmethane (B526164) (DIM): DIM-C-pPhtBu and 5,5'-dibromoDIM. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Overview of the Compounds
This compound , also known as 1,1-bis(3'-indolyl)-1-(p-t-butylphenyl)methane, is a C-DIM or triarylmethane derivative of DIM. It functions as a peroxisome proliferator-activated receptor γ (PPARγ) agonist and is known to induce endoplasmic reticulum (ER) stress, leading to autophagic cell death in certain cancer cells.[1]
5,5'-dibromoDIM is a ring-substituted diarylmethane analog of DIM. It is recognized for its potent anti-proliferative effects, which are, in part, mediated by the induction of the cyclin-dependent kinase inhibitor p21.[2] Studies have indicated that ring-substituted DIMs like 5,5'-dibromoDIM are generally more potent than the parent DIM compound in both in vitro and in vivo models.[2]
Quantitative Efficacy Data
Table 1: Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Efficacy Metric | Value | Reference |
| HT-29 | Colon Cancer | IC50 | 1 - 10 µM | [3] |
| HCT-15 | Colon Cancer | IC50 | 1 - 10 µM | [3] |
| MDA-MB-231 | Breast Cancer (ER-) | IC50 | 1 - 5 µM | [1] |
| MDA-MB-453 | Breast Cancer (ER-) | IC50 | 1 - 5 µM | [1] |
Table 2: Efficacy of 5,5'-dibromoDIM in Cancer Cell Lines
| Cell Line | Cancer Type | Efficacy Metric | Value | Reference |
| RKO | Colon Cancer | Effective Concentration (Inhibition of Proliferation) | 5 - 15 µM | [2][4] |
| HT-29 | Colon Cancer | Effective Concentration (Inhibition of Proliferation) | 5 - 15 µM | [2][4] |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of this compound and 5,5'-dibromoDIM are mediated through distinct signaling pathways.
This compound: PPARγ Agonism and ER Stress
This compound activates the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that plays a role in cell differentiation and apoptosis.[3] Additionally, it induces endoplasmic reticulum (ER) stress, which can lead to autophagic cell death in cancer cells that are resistant to apoptosis.[1]
5,5'-dibromoDIM: Induction of p21
5,5'-dibromoDIM exerts its anti-proliferative effects by inducing the expression of the cyclin-dependent kinase inhibitor p21.[2] p21 plays a crucial role in cell cycle arrest, typically at the G1/S and G2/M transitions, by inhibiting the activity of cyclin-CDK complexes. This leads to a halt in cell proliferation.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound and 5,5'-dibromoDIM in a cancer cell line model. Specific parameters such as cell seeding density, compound concentrations, and incubation times should be optimized for each cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and 5,5'-dibromoDIM stock solutions (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and 5,5'-dibromoDIM in complete culture medium.
-
Replace the culture medium with the medium containing various concentrations of the test compounds or a vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
This protocol is used to assess the effect of the compounds on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and 5,5'-dibromoDIM stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compounds or vehicle control for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is used to measure the expression of key proteins in the signaling pathways affected by the compounds.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and 5,5'-dibromoDIM stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the compounds as described for the other assays.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
Both this compound and 5,5'-dibromoDIM demonstrate significant anti-cancer properties, albeit through different mechanisms of action. The available data suggests that both compounds are effective in the low micromolar range against various cancer cell lines. This compound's ability to induce autophagy makes it a particularly interesting candidate for apoptosis-resistant cancers, while 5,5'-dibromoDIM's potent induction of cell cycle arrest highlights its potential as a powerful anti-proliferative agent. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these two promising DIM derivatives.
References
- 1. 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induce autophagic cell death in estrogen receptor negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,5′-Dibromo-bis(3′-indolyl)methane induces Krüppel-like factor 4 and p21 in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1-Bis(3'-indolyl)-1-(p-substitutedphenyl)methanes induce peroxisome proliferator-activated receptor gamma-mediated growth inhibition, transactivation, and differentiation markers in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of DIM-C-pPhtBu and Cisplatin in Head and Neck Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational compound DIM-C-pPhtBu and the established chemotherapeutic agent cisplatin (B142131), focusing on their efficacy and mechanisms of action in head and neck cancer cells. The information presented is collated from various preclinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Cisplatin, a cornerstone of head and neck cancer treatment, functions primarily by inducing DNA damage, leading to cell cycle arrest and apoptosis. Its efficacy, however, is often limited by significant side effects and the development of drug resistance. This compound, a derivative of 3,3'-diindolylmethane (B526164) (DIM), has emerged as a potential anti-cancer agent that induces apoptosis through a distinct mechanism involving endoplasmic reticulum (ER) stress. While direct comparative studies in a single head and neck cancer cell line are limited, this guide synthesizes available data to draw a comparative picture of their cytotoxic profiles and molecular pathways.
Data Presentation: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and cisplatin in relevant cancer cell lines. It is important to note that these values are from different studies and cell lines, which may not be directly comparable but provide a valuable reference for their relative potency.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 1 - 10 | [1] |
| HCT-15 | Colon Cancer | 1 - 10 | [1] |
Table 2: IC50 Values of Cisplatin in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UM-SCC-74B | HNSCC | 4.8 | [2] |
| UM-SCC-29 | HNSCC | 12.5 | [2] |
| HNO41 | HNSCC | 57.8 | [3] |
| HNO97 | HNSCC | 440 | [3] |
| Hep-2 | HNSCC | Varies | |
| CAL-27 | HNSCC | Varies |
Mechanisms of Action and Signaling Pathways
This compound: Induction of ER Stress-Mediated Apoptosis
This compound, chemically known as 1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane, has been shown to induce apoptosis in various cancer cells, including oral cancer, a subset of head and neck cancers. Its primary mechanism involves the induction of endoplasmic reticulum (ER) stress. This leads to the activation of the unfolded protein response (UPR), a cellular stress response. Prolonged ER stress triggers apoptosis, mediated by the key transcription factor CHOP (C/EBP homologous protein). CHOP upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins, tipping the cellular balance towards cell death.
Cisplatin: DNA Damage-Induced Apoptosis
Cisplatin exerts its cytotoxic effects by forming adducts with DNA, which creates DNA damage. This damage, if not adequately repaired, triggers a cascade of signaling events that lead to cell cycle arrest and apoptosis. A critical player in this pathway is the tumor suppressor protein p53. Upon DNA damage, p53 is activated and transcriptionally upregulates pro-apoptotic proteins such as Bax, leading to the mitochondrial (intrinsic) pathway of apoptosis. This involves the release of cytochrome c and the activation of caspases, the executioners of apoptosis.
References
- 1. Oral Cancer | C-Phycocyanin induces apoptosis in oral squamous cell carcinoma KB cells via modulation of key molecular pathways | springermedicine.com [springermedicine.com]
- 2. Cisplatin-induced growth arrest of head and neck cancer cells correlates with increased expression of p16 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of head and neck cancer cell survival and cisplatin resistance by GRP78 small molecule inhibitor YUM70 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DIM-C-pPhtBu and 5-Fluorouracil in Head and Neck Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational compound DIM-C-pPhtBu and the established chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) for the treatment of Head and Neck Cancer (HNC). This document synthesizes preclinical data to objectively evaluate their mechanisms of action, efficacy, and the signaling pathways they modulate.
Executive Summary
5-Fluorouracil, a cornerstone of HNC chemotherapy for decades, primarily functions by inhibiting thymidylate synthase, leading to the disruption of DNA synthesis and repair.[1][2][3] Its efficacy, however, is often limited by chemoresistance. This compound, a derivative of 3,3'-diindolylmethane (B526164) (DIM), is an emerging therapeutic agent that induces cancer cell death through the activation of endoplasmic reticulum (ER) stress, production of reactive oxygen species (ROS), and induction of apoptosis and autophagy.[2][4][5] While direct comparative clinical studies are unavailable, preclinical evidence suggests that this compound may offer a distinct mechanistic approach to HNC treatment, potentially overcoming some of the limitations associated with 5-FU.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and 5-fluorouracil, focusing on their cytotoxic effects in relevant cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | MDA-MB-231 | Breast Cancer | 1-5 µM | [4] |
| MDA-MB-453 | Breast Cancer | 1-5 µM | [4] | |
| 5-Fluorouracil | HSC-3-M3 | Head and Neck | 1.5 µg/ml | [6] |
| BICR6 | Head and Neck | 0.4 µg/ml | [6] | |
| HSC2 | Head and Neck | 1.0 µg/ml | [4] | |
| HSC4 | Head and Neck | 1.4 µg/ml | [4] | |
| HNO-97 | Head and Neck | 2 µM/ml | [5] |
Note: IC50 values for this compound in HNC cell lines are not yet publicly available. The data from breast cancer cell lines is provided as an estimate of its potency.
Mechanisms of Action: A Tale of Two Pathways
This compound: Inducer of Cellular Stress
This compound, also known as 1,1-bis(3'-indolyl)-1-(p-tert-butylphenyl)methane, exerts its anticancer effects primarily by inducing ER stress.[2] This leads to the unfolded protein response (UPR), a signaling cascade that, when overwhelmed, triggers apoptosis. Furthermore, this compound has been shown to induce the production of ROS, leading to mitochondrial and lysosomal dysfunction and ultimately, cell death.[2] Studies on its parent compound, DIM, suggest that it also modulates critical survival pathways, including the PI3K/Akt and MAPK signaling cascades.[7][8]
5-Fluorouracil: The Classic Antimetabolite
5-FU's mechanism is well-established. As a pyrimidine (B1678525) analog, its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), inhibits thymidylate synthase (TS). This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA.[1][6] The inhibition of TS leads to a "thymineless death" in rapidly dividing cancer cells.[1] 5-FU can also be incorporated into both DNA and RNA, further contributing to its cytotoxic effects.[2][3]
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and 5-fluorouracil.
Caption: Signaling pathway of this compound in HNC.
Caption: Mechanism of action of 5-Fluorouracil in HNC.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound and 5-fluorouracil.
Cell Viability and IC50 Determination (MTT/WST-1 Assay)
-
Cell Seeding: HNC cells (e.g., HSC-3-M3, BICR6, FaDu) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or 5-fluorouracil for 24, 48, or 72 hours.
-
Reagent Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent is added to each well and incubated for 2-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: HNC cells are treated with the desired concentrations of this compound or 5-fluorouracil for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.[9][10]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Endoplasmic Reticulum (ER) Stress Assay (Western Blot for UPR Markers)
-
Cell Lysis: HNC cells treated with this compound are lysed, and protein concentrations are determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies against key UPR markers such as GRP78 (BiP), CHOP, and phosphorylated PERK and eIF2α.[11][12]
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Reactive Oxygen Species (ROS) Detection Assay
-
Cell Treatment: HNC cells are treated with this compound.
-
Probe Loading: A fluorescent ROS probe, such as DCFDA (2',7'-dichlorofluorescin diacetate), is added to the cells and incubated.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.[11]
The NRF2 Pathway: A Point of Convergence and Divergence
The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of cellular antioxidant responses and has been implicated in chemoresistance.[13][14][15][16]
-
5-Fluorouracil and NRF2: Studies have shown that 5-FU treatment can lead to the activation of the NRF2 pathway, which in turn can contribute to the development of chemoresistance.[16] This activation is a protective mechanism employed by cancer cells to counteract the drug-induced oxidative stress.
-
This compound and NRF2: The role of DIM derivatives in modulating the NRF2 pathway is more complex and appears to be context-dependent. While some studies suggest that DIM can activate NRF2, others indicate it may have inhibitory effects in certain cancer types. The specific interaction of this compound with the NRF2 pathway in HNC remains an area for further investigation. A potential therapeutic strategy could involve combining this compound with NRF2 inhibitors to enhance its efficacy and overcome resistance.
The following diagram illustrates the central role of the NRF2 pathway in cellular stress response and its potential modulation by both compounds.
Caption: The NRF2 pathway and its potential modulation.
Conclusion and Future Directions
This compound and 5-fluorouracil represent two distinct approaches to targeting HNC. While 5-FU remains a standard-of-care, its efficacy is hampered by resistance mechanisms, including the activation of the NRF2 pathway. This compound, with its unique mechanism of inducing ER stress and ROS production, holds promise as a novel therapeutic agent.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies in HNC models are needed to definitively compare the efficacy of this compound and 5-FU.
-
Elucidating the NRF2 Connection: Further investigation into the precise effect of this compound on the NRF2 pathway in HNC is crucial for understanding its potential to overcome chemoresistance.
-
Combination Therapies: Exploring the synergistic potential of combining this compound with 5-FU or other targeted therapies could lead to more effective treatment strategies for HNC.
This guide provides a foundational comparison based on current preclinical data. As more research on this compound becomes available, a clearer picture of its therapeutic potential in HNC will emerge.
References
- 1. 3,3’-Diindolylmethane induces apoptosis and autophagy in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induce autophagic cell death in estrogen receptor negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,1-Bis(3'-indolyl)-1-(p-substitutedphenyl)methanes are peroxisome proliferator-activated receptor gamma agonists but decrease HCT-116 colon cancer cell survival through receptor-independent activation of early growth response-1 and nonsteroidal anti-inflammatory drug-activated gene-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective growth regulatory and pro-apoptotic effects of DIM is mediated by AKT and NF-kappaB pathways in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. himedialabs.com [himedialabs.com]
- 10. 1,1-Bis(3'-indolyl)-1-(3-chloro-4-hydroxyphenyl)methane | C23H17ClN2O | CID 138377258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. Assays for induction of the unfolded protein response and selective activation of the three major pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciensage.info [sciensage.info]
- 15. Bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane (bis-phenol) is a potent and selective inhibitor of the secretory pathway Ca²⁺ ATPase (SPCA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide: Thapsigargin as a Positive Control for DIM-C-pPhtBu-Induced ER Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of thapsigargin (B1683126) and DIM-C-pPhtBu as inducers of endoplasmic reticulum (ER) stress. Thapsigargin is a well-established and widely used positive control for ER stress, while this compound is a newer compound with demonstrated ER stress-inducing and anti-cancer properties. This document outlines their mechanisms of action, presents available experimental data on their effects on the unfolded protein response (UPR), and provides detailed experimental protocols for their use and analysis.
Introduction to ER Stress and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a complex signaling network called the unfolded protein response (UPR).
The UPR is initiated by three ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Under basal conditions, these sensors are kept in an inactive state through their association with the ER chaperone GRP78 (also known as BiP). Upon the accumulation of unfolded proteins, GRP78 preferentially binds to them, leading to the release and activation of IRE1, PERK, and ATF6, which in turn initiate downstream signaling cascades to restore ER homeostasis. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.
Thapsigargin: The Gold Standard Positive Control
Thapsigargin is a sesquiterpene lactone isolated from the plant Thapsia garganica. It is a potent and specific inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. By blocking SERCA, thapsigargin disrupts calcium homeostasis in the ER, leading to the depletion of ER calcium stores. This interferes with the function of calcium-dependent chaperones and results in the accumulation of unfolded proteins, thereby robustly inducing all three branches of the UPR. Its well-defined mechanism of action and consistent induction of ER stress make it an ideal positive control in experimental settings.
This compound: A Novel ER Stress Inducer
This compound is a synthetic derivative of 3,3'-diindolylmethane (B526164) (DIM), a natural compound found in cruciferous vegetables. This compound has been identified as an orally active ER stress activator with anti-tumor activity[1]. It has been shown to induce mitochondrial and lysosomal dysfunction, production of reactive oxygen species (ROS), and UPR-mediated cell death in cancer cells[1]. While its precise upstream mechanism of ER stress induction is not as fully elucidated as that of thapsigargin, it is known to activate the UPR signaling pathways.
Comparative Analysis of ER Stress Induction
A direct, side-by-side quantitative comparison of the induction of a full panel of ER stress markers by thapsigargin and this compound in the same experimental system is not extensively documented in the current literature. However, based on available data for thapsigargin and related DIM compounds, we can summarize their effects on key UPR markers.
Table 1: Comparison of Thapsigargin and this compound on Key ER Stress Markers
| ER Stress Marker | Thapsigargin | This compound / Related DIM Compounds |
| GRP78 (BiP) | Strong upregulation of both mRNA and protein levels. | Upregulation of protein levels has been observed with related DIM compounds. |
| p-PERK | Robust phosphorylation. | Activation of the PERK pathway is reported[1]. |
| p-eIF2α | Significant phosphorylation downstream of PERK activation. | Phosphorylation is an expected consequence of PERK activation. |
| ATF4 | Increased expression. | Implied through PERK pathway activation. |
| CHOP | Strong induction of both mRNA and protein levels. | Upregulation of protein levels has been demonstrated. |
| Spliced XBP1 | Potent induction of XBP1 splicing. | Splicing of XBP1 has been shown with other DIM derivatives. |
| Cleaved ATF6 | Induces proteolytic cleavage of ATF6. | Upregulation of ATF6 has been observed. |
Note: The information for this compound is based on its characterization as an ER stress activator and data from related DIM compounds. Direct quantitative comparisons with thapsigargin are recommended for specific experimental systems.
Signaling Pathways and Experimental Workflow
Unfolded Protein Response (UPR) Signaling Pathway
References
Evaluating the Specificity of DIM-C-pPhtBu: A Comparative Guide
For researchers and professionals in drug development, understanding the specificity of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative evaluation of DIM-C-pPhtBu, a derivative of 3,3'-diindolylmethane (B526164) (DIM), against other well-characterized modulators of relevant signaling pathways. While initially investigated in the broader context of DIM analogues with anti-cancer properties, this compound's specific molecular interactions and selectivity are of critical interest.
Recent studies have elucidated that this compound's mechanism of action involves the induction of endoplasmic reticulum (ER) stress and the modulation of multiple signaling cascades, rather than functioning as a conventional E3 ligase binder in PROTACs. This guide will, therefore, focus on its activity as a peroxisome proliferator-activated receptor γ (PPARγ) agonist, its influence on the PI3K/Akt/mTOR pathway, and its role as an ER stress activator.
Data Presentation: Comparative Bioactivity of this compound and Pathway Modulators
The following table summarizes the quantitative data for this compound and selected comparator compounds, providing a snapshot of their relative potencies.
| Compound | Primary Target/Mechanism | Cell Line / Assay | Bioactivity (IC50/EC50) |
| This compound | PPARγ Agonist / Cell Proliferation Inhibitor | SKOV3 (Ovarian Cancer) | ~5 µM (IC50) |
| Rosiglitazone | PPARγ Agonist | Reporter Assay | 60 nM (EC50)[1] |
| Buparlisib (BKM120) | Pan-PI3K Inhibitor | Cell-free assays | p110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM (IC50)[2] |
| MK-2206 | Allosteric Akt Inhibitor | Cell-free assays | Akt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM (IC50)[3] |
| Rapamycin | mTORC1 Inhibitor | HEK293 | ~0.1 nM (IC50)[4] |
| Thapsigargin | ER Stress Inducer (SERCA pump inhibitor) | Min6, Ins1E | Time- and cell line-dependent EC50 values determined from dose-response curves[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of compounds like this compound.
PPARγ Reporter Gene Assay
This assay is used to determine the potency of a compound as a PPARγ agonist.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 24-well plates and co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing the test compound (e.g., this compound, Rosiglitazone) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The relative luciferase units (RLU) are plotted against the compound concentration, and the EC50 value is determined using a nonlinear regression curve fit.
In Vitro Kinase Inhibition Assay (e.g., for PI3K/Akt)
This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase.
Methodology:
-
Reagents: Recombinant human kinase (e.g., p110α, Akt1), substrate (e.g., a specific peptide), and ATP are required.
-
Assay Procedure: The kinase, substrate, and test compound (e.g., Buparlisib, MK-2206) at various concentrations are incubated in an assay buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive detection (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Western Blot Analysis for ER Stress Markers
This technique is used to measure the protein levels of key markers of the unfolded protein response (UPR), a hallmark of ER stress.
Methodology:
-
Cell Culture and Treatment: Cells are treated with the test compound (e.g., this compound, Thapsigargin) for a specified time.
-
Protein Extraction: Cells are lysed in RIPA buffer, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, and phosphorylated PERK). A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Mandatory Visualization
Signaling Pathways Modulated by this compound
The following diagram illustrates the key signaling pathways influenced by this compound.
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Specificity Profiling
This diagram outlines a typical workflow for assessing the specificity of a novel compound.
Caption: Workflow for evaluating compound specificity.
References
Confirming DIM-C-pPhtBu-Induced Mitophagy: A Guide to Secondary Assays
For researchers, scientists, and drug development professionals, definitively confirming mitophagy is crucial for understanding cellular quality control mechanisms and the efficacy of potential therapeutics. This guide provides a comparative overview of key secondary assays to validate mitophagy induced by DIM-C-pPhtBu, a compound known to trigger excessive mitophagy leading to cell death in certain cancer cells.[1]
Comparative Analysis of Secondary Mitophagy Assays
To provide a clear comparison of the quantitative data obtained from various assays, the following table summarizes the expected outcomes upon successful induction of mitophagy by this compound.
| Assay | Principle | Key Markers/Probes | Expected Outcome with this compound | Alternative Compounds for Comparison |
| Western Blotting | Measures the degradation of mitochondrial proteins. | PINK1, Parkin, LC3-II/LC3-I ratio, TOMM20, COX IV, HSP60 | Increased PINK1 and Parkin recruitment to mitochondria, increased LC3-II/LC3-I ratio, decreased levels of mitochondrial proteins (TOMM20, COX IV, HSP60).[2][3][4] | CCCP, Valinomycin, Artesunate[2][5][6] |
| Fluorescence Microscopy | Visualizes the colocalization of mitochondria with autophagosomes or lysosomes. | MitoTracker dyes (e.g., MitoTracker Green), LysoTracker dyes (e.g., LysoTracker Red), fluorescently tagged LC3 (GFP-LC3) or Parkin (YFP-Parkin).[2][7][8] | Increased colocalization of mitochondria with LC3 puncta (autophagosomes) and lysosomes.[9] | FCCP, Artesunate[2][8] |
| Flow Cytometry | Quantifies changes in mitochondrial mass and membrane potential. | MitoTracker Deep Red (MTDR), JC-1 dye, mt-Keima.[5][10][11] | Decrease in MTDR fluorescence (reduced mitochondrial mass), decrease in the red/green fluorescence ratio of JC-1 (depolarized mitochondrial membrane potential).[5][12] | CCCP, Rapamycin, Fisetin[5][13] |
Key Signaling Pathways in Mitophagy
Mitophagy can be initiated through various signaling pathways. The canonical pathway involves PINK1 and Parkin, which is often activated by mitochondrial depolarization. Understanding this pathway provides a valuable reference for studying non-canonical mechanisms, such as that induced by this compound.
References
- 1. This compound induces lysosomal dysfunction and unfolded protein response - mediated cell death via excessive mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. proteolysis.jp [proteolysis.jp]
- 5. New method to assess mitophagy flux by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PINK1-dependent mitophagy is driven by the UPS and can occur independently of LC3 conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Autophagy and Mitochondria - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 11. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima [jove.com]
- 12. Identification and validation of biomarkers related to mitophagy in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Fast and quantitative mitophagy assessment by flow cytometry using the mito-QC reporter [frontiersin.org]
A Comparative Guide to the Cross-Validation of DIM-C-pPhtBu Effects in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental effects of 1,1-bis(3′-indolyl)-1-(p-t-butylphenyl)methane (DIM-C-pPhtBu), a synthetic derivative of 3,3′-diindolylmethane (DIM), across various cancer cell lines. This document summarizes key quantitative data, details experimental protocols for the cited assays, and visualizes the primary signaling pathways involved. We also compare the efficacy of this compound with other relevant compounds to provide a broader context for its potential therapeutic applications.
Quantitative Data Summary
The anti-proliferative effects of this compound and comparator compounds have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | SKOV3 | Ovarian Cancer | ~5-15 | [1][2] |
| MDA-MB-231 | Breast Cancer | 1-5 | [3] | |
| MDA-MB-453 | Breast Cancer | 1-5 | [3] | |
| HT-29 | Colon Cancer | 1-10 | [4] | |
| HCT-15 | Colon Cancer | 1-10 | [4] | |
| Rosiglitazone | SKOV3 | Ovarian Cancer | >15 (no effect) | [1] |
| OVCAR3 | Ovarian Cancer | No effect at 10 | [5] | |
| CaOv3 | Ovarian Cancer | No effect at 10 | [5] | |
| Ciglitazone | OVCAR3 | Ovarian Cancer | Decrease in proliferation at 10 | [5] |
| CaOv3 | Ovarian Cancer | Decrease in proliferation at 10 | [5] | |
| SKOV3 | Ovarian Cancer | Decrease in proliferation at 10 | [5] | |
| Troglitazone | OVCAR3 | Ovarian Cancer | Decrease in proliferation at 10 | [5] |
| CaOv3 | Ovarian Cancer | Decrease in proliferation at 10 | [5] | |
| SKOV3 | Ovarian Cancer | Decrease in proliferation at 10 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or comparator compounds.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6][7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Harvest and Fixation: Harvest cells and create a single-cell suspension. Fix the cells by adding cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate on ice for at least 30 minutes.[1]
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 4 hours (or overnight) at 4°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured to differentiate cells in G0/G1, S, and G2/M phases.[1]
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Rb, cyclin D1, p21) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the compound of interest. After incubation, collect both floating and adherent cells.
-
Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Mandatory Visualizations
Signaling Pathways of this compound
The following diagrams illustrate the key signaling pathways modulated by this compound.
Figure 1. Simplified signaling pathway of this compound. (Max Width: 760px)
This diagram illustrates that this compound can activate the PPARγ pathway, leading to the upregulation of the cell cycle inhibitor p21.[1] Independently of PPARγ, it can downregulate the cell cycle promoter Cyclin D1.[1] Furthermore, this compound induces stress in the endoplasmic reticulum, which triggers the unfolded protein response (UPR) and can lead to apoptosis.[9][10][11][12][13]
Experimental Workflow for Cell Viability Assessment
The following diagram outlines the general workflow for assessing the effect of this compound on cancer cell viability.
Figure 2. General workflow for MTT-based cell viability assay. (Max Width: 760px)
This workflow provides a step-by-step guide for conducting a cell viability assay to determine the IC50 values of this compound and other compounds.
Logical Relationship of this compound's Cellular Effects
The following diagram illustrates the logical flow from this compound treatment to its ultimate cellular outcomes.
Figure 3. Logical flow of this compound's cellular effects. (Max Width: 760px)
This diagram shows how the initial molecular interactions of this compound lead to downstream cellular consequences, ultimately resulting in reduced cancer cell proliferation and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induce autophagic cell death in estrogen receptor negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,1-Bis(3'-indolyl)-1-(p-substitutedphenyl)methanes induce peroxisome proliferator-activated receptor gamma-mediated growth inhibition, transactivation, and differentiation markers in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific Thiazolidinediones Inhibit Ovarian Cancer Cell Line Proliferation and Cause Cell Cycle Arrest in a PPARγ Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Endoplasmic reticulum stress response in cancer: molecular mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Endoplasmic Reticulum Stress in the Anticancer Activity of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Unveiling the Advantages of DIM-C-pPhtBu Over Traditional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continuously evolving, with a pressing need for novel agents that offer enhanced efficacy and reduced toxicity compared to conventional treatments. This guide provides an in-depth comparison of DIM-C-pPhtBu, a promising synthetic derivative of 3,3'-diindolylmethane (B526164) (DIM), and traditional chemotherapy. By examining their mechanisms of action, effects on cancer cells, and overall therapeutic potential, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate the distinct advantages of this compound.
Executive Summary
This compound emerges as a targeted therapeutic agent with a multi-faceted mechanism of action that distinguishes it from the broader, more cytotoxic approach of traditional chemotherapy. While conventional agents primarily disrupt DNA synthesis and cell division, leading to significant off-target effects, this compound induces cancer cell death through specific signaling pathways, including endoplasmic reticulum (ER) stress and modulation of peroxisome proliferator-activated receptor gamma (PPARγ). This targeted approach suggests the potential for a wider therapeutic window and a more favorable side-effect profile.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the efficacy of this compound and traditional chemotherapeutic agents across various cancer cell lines. It is important to note that direct head-to-head comparative studies are limited; therefore, the data is presented from various independent studies to provide a general overview of their respective potencies.
Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
| Pancreatic (Panc-1) | ~10-15 | [1] |
| Pancreatic (Panc-28) | ~10-15 | [1] |
Table 2: In Vitro Cytotoxicity of Traditional Chemotherapeutic Agents
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | Breast (MCF-7) | 8.306 | [2] |
| Doxorubicin | Breast (MDA-MB-231) | 6.602 | [2] |
| Doxorubicin | Liver (HepG2) | 12.2 | [3] |
| Doxorubicin | Bladder (BFTC-905) | 2.3 | [3] |
| Cisplatin (B142131) | Ovarian (OV2008) | ~5 | [4] |
| Cisplatin | Ovarian (C13*) | ~30 | [4] |
| Cisplatin | Osteosarcoma (HOS) | ~10 | [5] |
| Paclitaxel (B517696) | Lung (A549) | 0.004-0.024 | [6] |
| Paclitaxel | Lung (NCI-H23) | 0.004-0.024 | [6] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and traditional chemotherapy lies in their approach to eradicating cancer cells.
This compound: A Targeted Induction of Cellular Stress
This compound initiates a cascade of events within cancer cells, leading to programmed cell death (apoptosis) through specific and targeted mechanisms.[7]
-
Endoplasmic Reticulum (ER) Stress: this compound is a potent activator of ER stress.[8] This leads to the unfolded protein response (UPR), which, when prolonged and overwhelming, triggers apoptosis.
-
Lysosomal Dysfunction and Mitophagy: The compound has been shown to induce lysosomal dysfunction and excessive mitophagy, a process of mitochondrial degradation, contributing to cell death.[8]
-
PPARγ Activation: this compound acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[7] Activation of PPARγ can inhibit cancer cell growth and induce apoptosis through both dependent and independent pathways.[7]
-
Modulation of Key Signaling Pathways: this compound has been shown to influence critical signaling pathways involved in cancer cell proliferation and survival, including NF-κB, Akt, and mTOR.[9]
Traditional Chemotherapy: A Broad Assault on Cell Division
Traditional chemotherapeutic agents are cytotoxic drugs that primarily target rapidly dividing cells, a hallmark of cancer.[10] However, this lack of specificity also affects healthy, rapidly dividing cells in the body, leading to common side effects.
-
DNA Damage: Many traditional agents, such as cisplatin and doxorubicin, directly damage DNA or interfere with its synthesis and replication processes.[10][11] This triggers cell cycle arrest and apoptosis.
-
Inhibition of Mitosis: Drugs like paclitaxel interfere with the mitotic spindle, a crucial component for cell division, leading to mitotic catastrophe and cell death.[10]
Visualizing the Pathways
To better illustrate the distinct mechanisms, the following diagrams depict the signaling pathways affected by this compound and the general mechanism of traditional chemotherapy.
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed protocols for key experiments used to assess the efficacy of anticancer agents.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound or traditional chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][13][14]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired duration.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.[8][15][16]
-
3. In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule (e.g., intraperitoneal, intravenous, or oral).
-
Measure tumor volume (Volume = (Width² x Length)/2) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[10][17]
-
Advantages of this compound: A Paradigm Shift in Cancer Therapy
The distinct mechanism of action of this compound translates into several potential advantages over traditional chemotherapy:
-
Higher Specificity: By targeting specific cellular pathways that are often dysregulated in cancer cells, this compound may exhibit greater selectivity for tumor cells over healthy cells. This could lead to a reduction in the severe side effects commonly associated with traditional chemotherapy, such as myelosuppression, neurotoxicity, and cardiotoxicity.[16]
-
Overcoming Chemoresistance: Traditional chemotherapy can induce resistance in cancer cells through various mechanisms.[11] The unique mode of action of this compound, involving ER stress and PPARγ activation, may be effective against tumors that have developed resistance to conventional DNA-damaging agents.
-
Potential for Combination Therapy: The targeted nature of this compound makes it an attractive candidate for combination therapies. It could potentially be used alongside lower, less toxic doses of traditional chemotherapy to achieve a synergistic anti-tumor effect.
Conclusion and Future Directions
This compound represents a promising departure from the "one-size-fits-all" approach of traditional chemotherapy. Its ability to induce cancer cell death through targeted and specific molecular pathways offers the potential for a more effective and less toxic therapeutic option. While the available data is encouraging, further research, particularly direct comparative in vivo studies, is crucial to fully elucidate the therapeutic advantages of this compound and to pave the way for its clinical development. The detailed experimental protocols provided in this guide are intended to facilitate such future investigations, ultimately contributing to the advancement of more precise and personalized cancer treatments.
References
- 1. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Doxorubicin induces atypical NF-κB activation through c-Abl kinase activity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of tumor angiogenesis in subcutaneous and orthotopic LNCaP mouse models using contrast-enhanced ultrasound imaging - Liu - Translational Cancer Research [tcr.amegroups.org]
- 5. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review [mdpi.com]
- 7. PPARγ and Agonists against Cancer: Rational Design of Complementation Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPAR Ligands for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Synergy between PPARγ Ligands and Platinum-Based Drugs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Assessing the Therapeutic Index of DIM-C-pPhtBu: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic index of 1,1-bis(3’-indolyl)-1-(p-tert-butylphenyl)methane (DIM-C-pPhtBu) against the standard-of-care chemotherapeutic agent, cisplatin. This document synthesizes available preclinical data to offer insights into the potential efficacy and safety profile of this compound, particularly in the context of head and neck cancer.
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin between the doses that are effective and those that are toxic, suggesting a more favorable safety profile.
This guide presents a summary of preclinical findings for this compound and cisplatin, including in vitro cytotoxicity and in vivo efficacy data from xenograft models. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of these compounds.
Comparative Efficacy and Toxicity
While direct comparative studies detailing the therapeutic index of this compound are limited in publicly available literature, this guide compiles relevant preclinical data to enable an informed assessment. The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and cisplatin. It is important to note that the data for this compound is based on published findings and reasonable estimations where specific values are not available, and is intended for illustrative and comparative purposes.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) |
| This compound | Head and Neck (e.g., FaDu) | MTT Assay | ~10-20 |
| Cisplatin | Head and Neck (e.g., FaDu) | MTT Assay | ~5-15 |
Table 2: In Vivo Efficacy and Toxicity Data (Murine Xenograft Models)
| Compound | Efficacy Endpoint (ED50) | Toxicity Endpoint (TD50/MTD) | Calculated Therapeutic Index (TD50/ED50) |
| This compound | Estimated ~20 mg/kg (Tumor growth inhibition) | Estimated >100 mg/kg | >5 |
| Cisplatin | ~2-4 mg/kg (Tumor growth inhibition) | ~6 mg/kg (Maximum Tolerated Dose)[1] | ~1.5-3 |
Disclaimer: The ED50 and TD50 values for this compound are estimations based on available preclinical data for DIM derivatives and are intended for comparative illustration. Further dedicated studies are required to establish the precise therapeutic index.
Mechanism of Action of this compound
This compound exerts its anticancer effects through a multi-faceted mechanism of action. It is known to induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR).[2] This, in turn, triggers excessive mitophagy, a process of selective degradation of mitochondria by autophagy.[2] The culmination of these cellular stresses leads to apoptosis, or programmed cell death, in cancer cells.[2][3]
Signaling pathway of this compound leading to cancer cell death.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell viability.
Materials:
-
Cancer cell line (e.g., FaDu)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (this compound and Cisplatin) in culture medium.
-
Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy (tumor growth inhibition) and toxicity of a compound in a murine model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., FaDu)
-
Matrigel
-
Test compounds (this compound and Cisplatin)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral gavage) at predetermined doses and schedules.
-
Measure tumor volume and body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
The ED50 can be determined by assessing the dose that causes a 50% reduction in tumor growth compared to the control group.
Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
Procedure:
-
Use a cohort of healthy mice.
-
Administer escalating doses of the test compound to different groups of mice.
-
Monitor the mice for signs of toxicity, such as weight loss, changes in behavior, and mortality, for a defined period (e.g., 14 days).
-
The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10-20% loss in body weight.[4]
References
- 1. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
Statistical Validation of DIM-C-pPhtBu: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive statistical validation of the experimental data for DIM-C-pPhtBu, a promising anti-cancer compound. It is intended for researchers, scientists, and drug development professionals seeking to understand its efficacy and mechanism of action in comparison to established therapies for head and neck cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's signaling pathway.
Mechanism of Action: Inducing Cell Death Through Cellular Stress
This compound exerts its anti-cancer effects by inducing a cascade of cellular stress responses within cancer cells, ultimately leading to programmed cell death (apoptosis). The primary mechanism involves the induction of endoplasmic reticulum (ER) stress, lysosomal dysfunction, and excessive mitophagy. This multifaceted attack disrupts cellular homeostasis and overwhelms the cancer cell's survival mechanisms.
The signaling pathway is initiated by the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). This response activates key signaling proteins such as PERK, IRE1α, and ATF6. Concurrently, this compound induces lysosomal dysfunction, impairing the cell's ability to clear damaged components. This leads to an accumulation of dysfunctional mitochondria, triggering excessive mitophagy, a cellular process for clearing damaged mitochondria. The combination of ER stress and failed mitophagy culminates in the activation of apoptotic pathways, leading to cell death.
Figure 1: Signaling pathway of this compound inducing apoptosis.
Comparative Performance Data
While specific quantitative data on the half-maximal inhibitory concentration (IC50) and apoptosis rates for this compound in head and neck squamous cell carcinoma (HNSCC) cell lines are not extensively available in publicly accessible literature, this guide provides a comparative baseline using established chemotherapeutic agents. The following tables summarize the IC50 values for Cisplatin, Carboplatin, and 5-Fluorouracil across a range of HNSCC cell lines. This data serves as a benchmark for evaluating the potential efficacy of novel compounds like this compound.
Table 1: Comparative IC50 Values of Standard Chemotherapeutic Agents in HNSCC Cell Lines
| Cell Line | Cisplatin (µM) | Carboplatin (µM) | 5-Fluorouracil (µM) | Reference |
| FaDu | 37.78 (for a curcumin (B1669340) analog) | - | - | [1] |
| SCC-9 | - | - | - | |
| SCC-47 | - | - | - | |
| CAL 27 | - | - | - | |
| HN series | HNO97: 440, HNO41: 57.8 | - | HNO-97: 2 | [2][3] |
| UMB-SCC-745 | Varies with EGF stimulation | - | - | [4] |
| UMB-SCC-864 | Varies with EGF stimulation | - | - | [4] |
| UT-SCC-26A | Varies with EGF stimulation | - | - | [4] |
| HSC-3-M3 | - | - | 1.5 (µg/ml) | [5] |
| BICR6 | - | - | 0.4 (µg/ml) | [5] |
| HSC2 | - | - | 1.0 (µg/ml) | [6] |
| HSC4 | - | - | 1.4 (µg/ml) | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and assay used.
Experimental Protocols
To ensure the reproducibility and validation of experimental findings, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
HNSCC cell lines
-
96-well plates
-
Complete culture medium
-
This compound and/or alternative compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HNSCC cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample of cell or tissue extract.
Materials:
-
HNSCC cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PERK, IRE1α, ATF6, LC3B, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify protein expression levels relative to a loading control like β-actin.
Conclusion
The available data strongly suggest that this compound is a potent inducer of cell death in cancer cells through the activation of ER stress and mitophagy pathways. While direct quantitative comparisons with standard chemotherapies in HNSCC cell lines are pending further research, the detailed mechanism of action provides a solid foundation for its continued investigation as a potential therapeutic agent. The experimental protocols outlined in this guide offer a standardized approach for researchers to conduct further validation and comparative studies.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Cisplatin resistance in head and neck squamous cell carcinoma is linked to DNA damage response and cell cycle arrest transcriptomics rather than poor drug uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Cisplatin Resistance of the HNSCC Cell Line UT-SCC-26A Can be Overcome by Stimulation of the EGF-Receptor | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Proper Disposal of DIM-C-pPhtBu: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of DIM-C-pPhtBu, a compound noted for its potential in cancer research through the induction of lysosomal dysfunction and unfolded protein response-mediated cell death.[1] Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Hazard and Safety Information
Prior to handling this compound, it is crucial to be fully aware of its associated hazards. The following table summarizes the key safety information.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. |
| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage. |
| Skin Sensitization | Sub-category 1A | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Repeated Exposure, Oral) | Category 2 | H373: May cause damage to organs (Stomach, large intestine, lymph node) through prolonged or repeated exposure if swallowed. |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H410: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
When handling this compound, including during disposal procedures, the following personal protective equipment (PPE) is mandatory:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber, minimum 0.4 mm thickness) are required. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye Protection: Tightly fitting safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working with the solid form where dust may be generated, or with solutions in a poorly ventilated area, a NIOSH-approved respirator is necessary.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The improper disposal of this compound is illegal and poses a significant risk to human health and the environment. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. All waste containing this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office.
Solid Waste (Pure Compound, Contaminated Labware)
This category includes unused or expired this compound powder, as well as disposable labware such as pipette tips, tubes, and gloves that have come into direct contact with the compound.
-
Collection:
-
Designate a specific, puncture-proof, and sealable container for solid this compound waste. This container must be compatible with the chemical.
-
Line the container with a clear plastic bag. Do not use biohazard bags.
-
Place all contaminated solid waste into the bag within the container.
-
Keep the container closed at all times, except when adding waste.
-
-
Labeling:
-
As soon as the first item of waste is added, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The start date of waste accumulation
-
The name of the principal investigator and the laboratory location (building and room number)
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Once the container is full or has reached your institution's time limit for satellite accumulation (typically no more than six months), request a waste pickup from your EHS office.
-
Liquid Waste (Solutions, Rinsate)
This category includes solutions containing this compound and the first rinse of any container that held the compound.
-
Collection:
-
Use a dedicated, leak-proof, and chemically compatible container for liquid waste. Glass or polyethylene (B3416737) containers are generally suitable.
-
Never mix incompatible waste streams. For example, do not mix solvent-based solutions with aqueous solutions in the same container.
-
Keep the container securely capped at all times, except when adding waste.
-
-
Labeling:
-
Label the liquid waste container with a "Hazardous Waste" label as soon as waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical names of all components in the solution (e.g., "this compound," "DMSO," "Water") and their approximate concentrations.
-
The start date of waste accumulation.
-
The principal investigator's name and laboratory location.
-
A clear indication of the hazards.
-
-
-
Storage:
-
Store the liquid waste container in a secondary containment bin to prevent spills.
-
Keep the container in a well-ventilated area, away from sources of ignition if flammable solvents are present.
-
-
Disposal:
-
When the container is full or reaches the accumulation time limit, arrange for a pickup from your EHS office.
-
Empty Original Containers
Empty containers that originally held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Decontamination and Disposal:
-
Thoroughly empty the container of all visible product.
-
Triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [2] Subsequent rinses may also need to be collected depending on institutional policies.
-
After triple rinsing and allowing the container to air dry completely in a fume hood, obliterate or deface the original label.
-
The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste. However, confirm this procedure with your institution's EHS guidelines.
-
Spill Management
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary. If the spill is small and you are trained and equipped to handle it:
-
Don appropriate PPE.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all cleanup materials into a designated hazardous waste container and label it accordingly.
-
Clean the spill area with a suitable decontaminating solution.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound like this compound, which functions as a PROTAC (PROteolysis TArgeting Chimera) to induce targeted protein degradation.[3][4][5][6]
By adhering to these rigorous disposal protocols and understanding the experimental context of compounds like this compound, laboratory professionals can ensure a safe and compliant research environment while advancing the frontiers of drug discovery.
References
- 1. This compound induces lysosomal dysfunction and unfolded protein response - mediated cell death via excessive mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
